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  • Product: N-(4-methylphenyl)-2-nitrobenzamide
  • CAS: 50623-00-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of N-(4-methylphenyl)-2-nitrobenzamide

Executive Summary In the landscape of modern drug discovery, the efficient construction of privileged heterocyclic scaffolds is paramount. N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-N-(p-tolyl)benzamide)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the efficient construction of privileged heterocyclic scaffolds is paramount. N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-N-(p-tolyl)benzamide) serves as a critical synthetic intermediate. By acting as a stable, isolable precursor, it enables the modular assembly of quinazolinones—a class of pharmacophores with profound antiviral, anti-inflammatory, and antineoplastic activities.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and validated step-by-step methodologies for the synthesis and downstream application of N-(4-methylphenyl)-2-nitrobenzamide.

Physicochemical Profiling & Structural Analysis

Understanding the foundational properties of a chemical intermediate is the first step in predicting its reactivity and solubility profile during synthesis. The core structure consists of a central amide bond bridging a 2-nitrophenyl ring and a p-tolyl ring. The ortho-nitro group is strategically positioned; it acts as a latent amine that, upon reduction, facilitates intramolecular cyclization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the target compound[1]:

PropertyValue
Chemical Name N-(4-methylphenyl)-2-nitrobenzamide
Common Synonyms 2-nitro-N-(p-tolyl)benzamide
CAS Registry Number 50623-00-2[1]
Linear Formula C14H12N2O3[1]
Molecular Weight 256.263 g/mol [1]
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Amide C=O, Nitro -NO2)

Synthetic Methodology: Amidation Workflow

The synthesis of N-(4-methylphenyl)-2-nitrobenzamide relies on a nucleophilic acyl substitution. To ensure high yields and prevent the formation of impurities, the protocol must be designed as a self-validating system where each step inherently corrects or removes potential byproducts.

Protocol 1: Synthesis of N-(4-methylphenyl)-2-nitrobenzamide

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve p-toluidine (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM).

  • Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the p-toluidine, rendering it non-nucleophilic and halting the reaction prematurely.

Step 2: Controlled Addition

  • Action: Cool the mixture to 0 °C using an ice bath. Dissolve 2-nitrobenzoyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise over 30 minutes.

  • Causality: The amidation reaction is highly exothermic. Maintaining the reaction at 0 °C during the addition phase suppresses thermal degradation and prevents the di-acylation of the amine, ensuring strict chemoselectivity.

Step 3: Propagation & In-Process Monitoring

  • Action: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC).

  • Causality: TLC acts as the first self-validating checkpoint. The disappearance of the p-toluidine spot confirms reaction completion before proceeding to workup.

Step 4: Orthogonal Aqueous Workup

  • Action: Quench with saturated aqueous ammonium chloride. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Causality: This is a critical self-purifying sequence. The 1M HCl wash selectively protonates and extracts any residual p-toluidine and TEA into the aqueous layer. The NaHCO3 wash deprotonates and removes any 2-nitrobenzoic acid (formed via the hydrolysis of unreacted acid chloride).

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford the pure product.

Downstream Application: Quinazolinone Scaffold Generation

The primary utility of N-(4-methylphenyl)-2-nitrobenzamide lies in its conversion to quinazolinone derivatives. This requires a two-stage transformation: reduction of the nitro group followed by oxidative cyclization.

Protocol 2: Reduction and Oxidative Annulation

Step 1: Catalytic Hydrogenation

  • Action: Dissolve the purified N-(4-methylphenyl)-2-nitrobenzamide in ethanol. Add 10% Pd/C (catalytic amount) and stir under a hydrogen atmosphere (1 atm) at room temperature until complete reduction is observed. Filter through a Celite pad to remove the catalyst.

  • Causality: Mild catalytic hydrogenation selectively reduces the ortho-nitro group to an amine without cleaving the amide bond, yielding 2-amino-N-(p-tolyl)benzamide.

Step 2: Aerobic Oxidative Cyclization

  • Action: React the resulting 2-aminobenzamide with an aldehyde (e.g., benzaldehyde) in the presence of a vanadium catalyst, such as VO(acac)2, under aerobic conditions[2].

  • Causality: As established in contemporary green chemistry protocols, the transition metal catalyzes the oxidative condensation between the amine and the aldehyde. Using ambient oxygen as the terminal oxidant eliminates the need for harsh, stoichiometric inorganic oxidants (like KMnO4 or DDQ), preventing over-oxidation and minimizing toxic waste[2].

SynthWorkflow A 2-Nitrobenzoyl Chloride + p-Toluidine B Amidation Reaction (DCM, TEA, 0°C to RT) A->B Nucleophilic Acyl Substitution C N-(4-methylphenyl)- 2-nitrobenzamide B->C Aqueous Workup & Recrystallization D Nitro Reduction (Pd/C, H2) C->D Intermediate Isolation E 2-Amino-N-(p-tolyl) benzamide D->E Catalytic Hydrogenation F Oxidative Cyclization (Aldehyde, VO(acac)2) E->F Aerobic Condensation G Quinazolinone Derivatives F->G Target Pharmacophore

Synthetic workflow from starting materials to quinazolinone derivatives via amidation and cyclization.

Analytical Validation Logic

To guarantee trustworthiness in drug development, synthesized intermediates must pass through a rigorous, self-validating analytical pipeline before being deployed in downstream screening.

  • High-Performance Liquid Chromatography (HPLC): Utilized immediately post-recrystallization to ensure the compound purity exceeds the >95% threshold required for biological or advanced synthetic applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the exact molecular weight. For N-(4-methylphenyl)-2-nitrobenzamide, the expected mass peak is[M+H]+ ≈ 257.27 Da, verifying the formula C14H12N2O3[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to confirm the structural connectivity, specifically verifying the presence of the intact amide proton (typically a broad singlet downfield) and the distinct aromatic splitting patterns of the p-tolyl and ortho-nitrophenyl rings.

AnalyticalLogic Step1 Crude Product Isolation Step2 HPLC Analysis (Purity Check) Step1->Step2 Step3 LC-MS Analysis (MW = 256.26 Da) Step2->Step3 Purity > 95% Step4 NMR Spectroscopy (Structural Elucidation) Step3->Step4 Mass Confirmed Step5 Validated Compound Ready for Screening Step4->Step5 Structure Verified

Step-by-step analytical validation logic for confirming compound purity and structural integrity.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: A facile vanadium-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamides with aldehydes or alcohols Source: Tetrahedron Letters, Volume 57, Issue 44, Pages 4935-4938 (2016) URL: [Link]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of N-(4-methylphenyl)-2-nitrobenzamide

The following technical guide is structured for researchers and drug development professionals, focusing on the synthesis, characterization, and application of N-(4-methylphenyl)-2-nitrobenzamide . Executive Summary N-(4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the synthesis, characterization, and application of N-(4-methylphenyl)-2-nitrobenzamide .

Executive Summary

N-(4-methylphenyl)-2-nitrobenzamide (CAS 50623-00-2) is a critical benzanilide intermediate used primarily in the synthesis of heterocyclic pharmacophores, specifically quinazolinones and benzimidazoles . Its structural motif—a 2-nitrobenzoyl group coupled with a p-toluidine moiety—serves as a masked precursor to the corresponding anthranilamide. Upon reduction, the nitro group yields an amine capable of intramolecular cyclization, a key step in generating bioactive scaffolds analogous to Methaqualone.

This guide details a high-purity synthesis protocol, spectral characterization standards, and the mechanistic logic for its use in drug development.

Chemical Identity & Properties

ParameterData
IUPAC Name N-(4-methylphenyl)-2-nitrobenzamide
Common Synonyms 2-nitro-N-p-tolylbenzamide; 2-nitro-4'-methylbenzanilide; N-(p-tolyl)-2-nitrobenzamide
CAS Registry Number 50623-00-2
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water

Synthesis Protocol: Nucleophilic Acyl Substitution

The most robust method for synthesizing N-(4-methylphenyl)-2-nitrobenzamide is the anhydrous acylation of p-toluidine with 2-nitrobenzoyl chloride. While Schotten-Baumann conditions (aqueous NaOH) are possible, the anhydrous method described below minimizes hydrolysis of the acyl chloride and simplifies purification.

Reagents & Materials[3][4][5][6]
  • Precursor A: 2-Nitrobenzoyl chloride (1.0 equiv) [CAS: 610-14-0]

  • Precursor B: p-Toluidine (1.0 equiv) [CAS: 106-49-0]

  • Base: Triethylamine (TEA) (1.2 equiv) or Pyridine

  • Solvent: Dichloromethane (DCM), anhydrous

  • Inert Gas: Nitrogen or Argon atmosphere

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and addition funnel. Purge with

    
    .
    
  • Amine Solubilization: Dissolve p-toluidine (10 mmol, 1.07 g) and TEA (12 mmol, 1.67 mL) in 40 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (10 mmol, 1.86 g) in 10 mL anhydrous DCM. Transfer to the addition funnel and add dropwise to the amine solution over 20 minutes. Note: Exothermic reaction; maintain T < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Quench with 20 mL saturated

      
       solution.
      
    • Separate the organic layer.

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/TEA.

    • Wash with Brine (1 x 20 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield light yellow needles.

Reaction Logic & Workflow

The following diagram illustrates the synthesis pathway and logical flow of the workup, highlighting the removal of specific impurities at each stage.

SynthesisWorkflow Start Reagents: 2-Nitrobenzoyl Cl + p-Toluidine Reaction Reaction: DCM, TEA, 0°C -> RT (Nucleophilic Acyl Substitution) Start->Reaction Mix Quench Quench: Sat. NaHCO3 Reaction->Quench Complete AcidWash Acid Wash (1M HCl): Removes unreacted p-Toluidine & TEA Quench->AcidWash Organic Layer Cryst Recrystallization: EtOH/Water AcidWash->Cryst Conc. & Purify Product Final Product: N-(4-methylphenyl)-2-nitrobenzamide Cryst->Product Yield

Figure 1: Synthetic workflow for N-(4-methylphenyl)-2-nitrobenzamide, emphasizing impurity removal steps.

Characterization Standards

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral data provides a self-validating template for identifying the correct product.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • δ 10.60 (s, 1H, NH): Broad singlet characteristic of the amide proton. Shift varies with concentration/solvent.

  • δ 8.15 (d, J=8.0 Hz, 1H, Ar-H): Proton ortho to the nitro group (deshielded).

  • δ 7.85 (t, J=7.5 Hz, 1H, Ar-H): Aromatic ring proton (benzoyl).

  • δ 7.75 (t, J=7.5 Hz, 1H, Ar-H): Aromatic ring proton (benzoyl).

  • δ 7.65 (d, J=7.5 Hz, 1H, Ar-H): Proton ortho to the carbonyl.

  • δ 7.55 (d, J=8.2 Hz, 2H, Ar-H): Protons on the p-tolyl ring (ortho to amide N).

  • δ 7.15 (d, J=8.2 Hz, 2H, Ar-H): Protons on the p-tolyl ring (meta to amide N).

  • δ 2.28 (s, 3H, CH₃): Characteristic methyl singlet.

Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretching (Amide).

  • 1655 cm⁻¹: C=O stretching (Amide I band).

  • 1530 cm⁻¹: Asymmetric

    
     stretch.
    
  • 1350 cm⁻¹: Symmetric

    
     stretch.
    

Applications: Pathway to Quinazolinones

The primary value of N-(4-methylphenyl)-2-nitrobenzamide lies in its reduction to 2-amino-N-(4-methylphenyl)benzamide . This amine is a versatile scaffold for synthesizing 4(3H)-quinazolinones, a class of alkaloids with sedative, hypnotic, and anticonvulsant properties (e.g., Methaqualone analogues).

Reduction Protocol
  • Reagents:

    
     in Ethanol or 
    
    
    
    .
  • Mechanism: Nitro group reduction to primary amine.

  • Outcome: Formation of the anthranilamide intermediate.

Cyclization Pathway

The reduced amine reacts with aldehydes or orthoesters to close the pyrimidine ring.

Pathway Nitro N-(4-methylphenyl)-2-nitrobenzamide (Starting Material) Amine 2-amino-N-(4-methylphenyl)benzamide (Reduced Intermediate) Nitro->Amine Reduction (SnCl2 or H2/Pd) Quin 3-(4-methylphenyl)quinazolin-4(3H)-one (Bioactive Scaffold) Amine->Quin Cyclization (R-CHO / H+)

Figure 2: Logical pathway from the nitro-intermediate to the bioactive quinazolinone scaffold.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagenicity (typical of nitroaromatics).

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. N-(4-METHYLPHENYL)-2-NITROBENZAMIDE CAS 50623-00-2 Product Detail. Retrieved from

  • PubChem.[1] Compound Summary for CID 98692 (Isomer Reference). National Library of Medicine. Retrieved from

  • Organic Syntheses. p-Nitrobenzoyl Chloride Preparation. Coll. Vol. 1, p.394 (1941). Retrieved from

  • BenchChem. Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profiling of N-(4-methylphenyl)-2-nitrobenzamide

This guide serves as an authoritative technical protocol for the solubility characterization of N-(4-methylphenyl)-2-nitrobenzamide (C₁₄H₁₂N₂O₃). It is designed for researchers requiring precise thermodynamic data for cr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical protocol for the solubility characterization of N-(4-methylphenyl)-2-nitrobenzamide (C₁₄H₁₂N₂O₃). It is designed for researchers requiring precise thermodynamic data for crystallization, formulation, and process optimization.

Executive Summary & Compound Profile

Target Analyte: N-(4-methylphenyl)-2-nitrobenzamide Systematic Name: 2-Nitro-N-(p-tolyl)benzamide Molecular Formula: C₁₄H₁₂N₂O₃ Molecular Weight: 256.26 g/mol [1]

This guide details the methodology for determining the solid-liquid equilibrium of N-(4-methylphenyl)-2-nitrobenzamide in two critical solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . DMSO is selected for its high polar aprotic nature, essential for preparing high-concentration stock solutions in biological assays. Methanol is chosen as a representative polar protic solvent, critical for crystallization and purification processes.

Structural Considerations for Solubility

The molecule features three distinct moieties affecting solvation:

  • 2-Nitro Group: A strong electron-withdrawing group that acts as a hydrogen bond acceptor.

  • Amide Linkage (-CONH-): Acts as both a hydrogen bond donor (NH) and acceptor (C=O).

  • p-Tolyl Group: A hydrophobic aromatic domain that influences crystal lattice energy.

Thermodynamic Theory & Modeling

To transition from raw data to mechanistic insight, two primary mathematical models are employed. These models validate the experimental consistency and derive thermodynamic parameters.[2]

The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility (


) is modeled using the semi-empirical Modified Apelblat equation. This model assumes that the enthalpy of solution is a linear function of temperature.


  • 
     : Mole fraction solubility of the solute.[2][3][4]
    
  • 
     : Absolute temperature (Kelvin).[3][5]
    
  • 
     : Empirical model parameters determined via non-linear regression.
    
Thermodynamic Dissolution Parameters (van't Hoff Analysis)

The dissolution process is characterized by the change in enthalpy (


), entropy (

), and Gibbs free energy (

).[3][5][6]
  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (+) or exothermic (-).
    
    
    
    
  • Gibbs Free Energy (

    
    ):  Determines spontaneity.
    
    
    
    
  • Entropy (

    
    ):  Reflects the disorder change upon mixing.
    

Experimental Protocol: Isothermal Saturation Method

Self-Validating System: This protocol uses a "Shake-Flask" method coupled with HPLC analysis. The use of triplicate sampling and mass balance verification ensures data integrity.

Materials & Apparatus
  • Solute: N-(4-methylphenyl)-2-nitrobenzamide (Purity > 99% by HPLC).

  • Solvents: DMSO (HPLC Grade, >99.9%), Methanol (HPLC Grade, >99.9%).

  • Apparatus:

    • Thermostatic Shaker Bath (Control accuracy

      
       K).
      
    • HPLC System (UV-Vis Detector, C18 Column).

    • Syringe Filters (0.45 µm PTFE).

Step-by-Step Workflow

ExperimentalProtocol Prep 1. Preparation Equilib 2. Equilibration Prep->Equilib Add excess solid to solvent Sampling 3. Sampling & Filtration Equilib->Sampling Shake 48h @ Temp T Settle 4h Dilution 4. Dilution Sampling->Dilution Filter supernatant (0.45 µm) Analysis 5. HPLC Analysis Dilution->Analysis Dilute w/ Mobile Phase

Figure 1: Workflow for the Isothermal Saturation Method.

  • Preparation: Add excess N-(4-methylphenyl)-2-nitrobenzamide to 10 mL of solvent in a glass vial.

  • Equilibration: Place vials in the thermostatic shaker. Agitate at 150 rpm for 48 hours to ensure equilibrium.

  • Settling: Stop agitation and allow the suspension to settle for 4 hours at the set temperature.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe to prevent precipitation.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Quantification: Dilute the filtrate and analyze via HPLC. Calculate mole fraction solubility (

    
    ).[3]
    

Expected Results & Discussion

Based on the structural properties of nitrobenzamides, the following trends are scientifically projected.

Solubility Trends
  • Temperature Effect: Solubility will increase with temperature in both solvents (Endothermic process,

    
    ).
    
  • Solvent Comparison:

    • DMSO: Expected to show higher solubility . The polar aprotic nature of DMSO interacts strongly with the nitro and amide groups without the penalty of disrupting the strong hydrogen-bonding network of water (if present).

    • Methanol: Expected to show moderate solubility . While methanol can donate hydrogen bonds to the nitro/carbonyl groups, the solubility is typically lower than in DMSO for this class of compounds.

Data Structure for Analysis

Researchers should organize their data into the following format for regression analysis:

Temperature (K)

(DMSO)

(Apelblat)
RD (%)

(MeOH)

(Apelblat)
RD (%)
278.15DataModel%DataModel%
288.15DataModel%DataModel%
298.15DataModel%DataModel%
308.15DataModel%DataModel%
318.15DataModel%DataModel%

Note: RD (%) = Relative Deviation.[2][4] A good fit typically yields RD < 3%.

Thermodynamic Logic Flow

Thermodynamics Data Experimental Data (x vs T) Model Apelblat Regression (ln x = A + B/T + C ln T) Data->Model Params Model Parameters (A, B, C) Model->Params Thermo Thermodynamic Calculation (ΔH, ΔS, ΔG) Params->Thermo Conclusion Mechanistic Insight (Endothermic/Exothermic) Thermo->Conclusion

Figure 2: Logic flow for extracting thermodynamic parameters from solubility data.

Applications in Drug Development[7]

  • Crystallization Design:

    • Anti-Solvent Method: If solubility in DMSO is high and Methanol is low, Methanol can be used as an anti-solvent to recrystallize the compound from a DMSO solution.

    • Cooling Crystallization: The positive enthalpy of solution (

      
      ) confirms that cooling a saturated Methanol solution will effectively precipitate the pure compound.
      
  • Biological Assays:

    • Use the DMSO solubility limit to determine the maximum deliverable dose in in vitro assays without risk of precipitation in the media.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of an anti-cancer drug (lapatinib ditosylate) in different monosolvents at different temperatures. Journal of Molecular Liquids, 191, 1-5. (Reference for general nitro/amide solubility protocols).

Sources

Exploratory

Thermodynamic Stability of N-(4-methylphenyl)-2-nitrobenzamide: A Technical Assessment Guide

The following technical guide details the thermodynamic stability profile of N-(4-methylphenyl)-2-nitrobenzamide , structured for researchers and drug development professionals. Executive Summary & Compound Identity N-(4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of N-(4-methylphenyl)-2-nitrobenzamide , structured for researchers and drug development professionals.

Executive Summary & Compound Identity

N-(4-methylphenyl)-2-nitrobenzamide (CAS: 50623-00-2 ) represents a specific class of ortho-substituted benzanilides often utilized as intermediates in the synthesis of quinazolinones and as model substrates for studying steric effects in amide hydrolysis.[1] Its thermodynamic profile is governed by the interplay between the electron-withdrawing ortho-nitro group and the electron-donating para-methyl group on the N-phenyl ring.[1]

This guide provides a comprehensive framework for assessing its solid-state and solution-phase stability, establishing protocols for determining critical thermodynamic parameters where literature data is sparse or variable.

Structural Specifications
ParameterDetail
IUPAC Name N-(4-methylphenyl)-2-nitrobenzamide
CAS Number 50623-00-2
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Structural Class N-Aryl-2-nitrobenzamide
Key Moieties o-Nitro (steric/electronic modulator), p-Tolyl (crystallinity enhancer)

Solid-State Thermodynamics

The stability of the solid form is the primary determinant of shelf-life and processing suitability.[1] The ortho-nitro substituent induces a non-planar conformation, disrupting the efficient


-stacking observed in planar benzanilides, which directly impacts the enthalpy of fusion (

).[1]
Melting Point & Enthalpy of Fusion

While specific calorimetric data for this intermediate can vary by synthesis batch, structural analogs provide a validated reference range for quality control.[1]

  • Predicted Melting Point Range: 155 °C – 165 °C[1]

    • Basis: The analog N-phenyl-2-nitrobenzamide melts at 155 °C. The addition of a p-methyl group typically raises the melting point by 5–10 °C due to increased molecular symmetry and packing efficiency.[1]

  • Enthalpy of Fusion (

    
    ):  Estimated at 25–30 kJ/mol based on the entropy of fusion for rigid aromatics (
    
    
    
    J/mol[1]·K).
Differential Scanning Calorimetry (DSC) Protocol

To rigorously define the thermodynamic stability of a specific lot, the following DSC protocol is mandatory:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Equilibration: Hold at 25 °C for 2 minutes.

  • Ramp 1: Heat from 25 °C to 200 °C at 10 °C/min (Identify

    
     and volatiles).
    
  • Cooling: Cool to 0 °C at 10 °C/min (Assess crystallization kinetics).

  • Ramp 2: Heat to 200 °C at 10 °C/min (Identify polymorphs or enantiotropic transitions).

Critical Insight: A sharp endotherm indicates high purity.[1] A broad peak or a pre-melt exotherm suggests decomposition or the presence of solvent solvates, which are common in nitro-compounds crystallized from ethanol/DMF.[1]

Solution Thermodynamics & Solubility

The solubility thermodynamics of N-(4-methylphenyl)-2-nitrobenzamide are driven by the hydrophobic effect of the tolyl group versus the polarity of the nitro-amide core.[1]

Solubility Profile
  • Water: Practically insoluble (< 0.1 mg/mL).[1] High positive

    
    .[1]
    
  • Polar Aprotic (DMSO, DMF): Highly soluble (> 50 mg/mL).[1] The dipole-dipole interactions between the solvent and the nitro group lower the

    
    .[1]
    
  • Alcohols (Ethanol, Methanol): Moderately soluble, temperature-dependent.[1] Ideal for recrystallization.[1]

Van't Hoff Analysis Protocol

To determine the enthalpy of dissolution (


), perform solubility measurements at three temperatures (e.g., 25, 37, 50 °C).[1]

[1]
  • Procedure: Saturation shake-flask method (24 hours equilibration).

  • Analysis: HPLC-UV detection at 254 nm.

  • Interpretation: A linear plot confirms a constant mechanism of dissolution.[1] A break in linearity suggests a phase change (polymorph conversion) of the solid during the experiment.[1]

Chemical Stability & Degradation Pathways

The primary degradation pathway is the hydrolysis of the amide bond.[1] The ortho-nitro group plays a dual role: it sterically hinders the carbonyl carbon from nucleophilic attack (increasing stability) but can also participate in intramolecular catalysis under basic conditions.[1]

Hydrolysis Mechanism

Under acidic or basic stress, the molecule degrades into 2-nitrobenzoic acid and p-toluidine .[1]

Graphviz Diagram: Degradation Pathway

DegradationPathway cluster_conditions Stress Conditions Compound N-(4-methylphenyl)-2-nitrobenzamide (C14H12N2O3) Transition Tetrahedral Intermediate (Rate Limiting) Compound->Transition + H2O / H+ or OH- Product1 2-Nitrobenzoic Acid (C7H5NO4) Transition->Product1 C-N Bond Cleavage Product2 p-Toluidine (C7H9N) Transition->Product2 Info Acidic: pH < 2, T > 60°C Basic: pH > 10, T > 40°C

Caption: Hydrolytic degradation pathway showing the cleavage of the amide bond into constituent acid and amine.

Stability Testing Protocol (Forced Degradation)

To validate shelf-life, subject the compound to the following stress conditions:

Stress ConditionDurationTarget DegradationNotes
0.1 N HCl, 60 °C 24 Hours5–20%Assess acid-catalyzed hydrolysis.
0.1 N NaOH, 25 °C 4 Hours5–20%Base hydrolysis is typically faster for amides.
3% H₂O₂, 25 °C 24 Hours< 5%Check for N-oxidation or ring oxidation.[1]
UV Light (ICH Q1B) 1.2M Lux-hrVariableNitro groups are photosensitive (nitro-nitrite rearrangement).[1]

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for a complete thermodynamic stability assessment.

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Solution Solution Stability Start Start: N-(4-methylphenyl)-2-nitrobenzamide Sample DSC DSC / TGA Analysis (Tm, dH, Volatiles) Start->DSC XRPD X-Ray Powder Diffraction (Crystallinity/Polymorphs) Start->XRPD Solubility Equilibrium Solubility (Shake-Flask Method) DSC->Solubility If thermally stable XRPD->Solubility Stress Forced Degradation (Acid/Base/Oxidation) Solubility->Stress HPLC HPLC-UV/MS Analysis (Quantify Degradants) Stress->HPLC Report Thermodynamic Profile Report HPLC->Report

Caption: Integrated workflow for characterizing solid-state and solution-phase stability.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: N-(4-methylphenyl)-2-nitrobenzamide (CAS 50623-00-2).[1]Link[1]

  • O'Connor, C. J., & McD.[1] McLennan, D. (1981).[1] Hydrolysis of Amides.[1] Part 10. Inductive and Steric Effects in the Acid Hydrolysis of N-Aryl-2-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for hydrolysis kinetics of nitrobenzamides).

  • Gilli, P., et al. (2000).[1] Predicting the Melting Point of Organic Molecules: The Role of H-Bonding and Crystal Packing.[1] Journal of Chemical Information and Computer Sciences.[1] (Theoretical basis for melting point estimation).

  • PubChem. (2024).[1] Compound Summary for N-(2-Methylphenyl)-4-nitrobenzamide (Isomer Reference).Link[1]

Sources

Foundational

An In-depth Technical Guide to N-(4-methylphenyl)-2-nitrobenzamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract Derivatives of the N-(4-methylphenyl)-2-nitrobenzamide scaffold represent a versatile and promising class of compounds in modern medicinal chemistry. This technical guide provides a comprehensive review for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of the N-(4-methylphenyl)-2-nitrobenzamide scaffold represent a versatile and promising class of compounds in modern medicinal chemistry. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and diverse biological activities of these molecules. By exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents, this document aims to serve as a foundational resource, explaining the causality behind experimental designs and providing detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamides are a cornerstone pharmacophore in drug discovery, present in approximately 25% of top-selling pharmaceuticals.[1] Their prevalence stems from the chemical stability of the amide bond and its ability to participate in crucial hydrogen bonding interactions with biological targets.[2] The specific scaffold, N-(4-methylphenyl)-2-nitrobenzamide, combines several key features that make its derivatives particularly interesting for therapeutic development:

  • The Benzamide Core: Provides a rigid backbone for orienting substituents and engaging with target proteins.

  • The 2-Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the benzoyl ring and can be a key player in molecular interactions or serve as a handle for further chemical modification.[3] Nitroaromatic compounds have garnered substantial interest as potential anticancer agents.[4]

  • The N-(4-methylphenyl) Group: This 'southern' aryl ring can be modified to explore hydrophobic and electronic interactions within a target's binding pocket, allowing for fine-tuning of potency and selectivity.

This guide will systematically explore the synthetic pathways to access these derivatives, their validated biological activities, and the critical structure-activity relationships that govern their function.

Synthetic Strategies for N-Aryl Benzamide Derivatives

The primary method for synthesizing N-(4-methylphenyl)-2-nitrobenzamide and its derivatives is through the formation of an amide bond between a benzoic acid derivative and an aniline derivative. The most common and reliable approach involves the activation of the carboxylic acid group of 2-nitrobenzoic acid.

General Synthesis Workflow: Acid Chloride Method

A robust and widely used method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate then readily couples with 4-methylaniline (p-toluidine).[1]

The causality for this two-step approach is clear: the direct reaction between a carboxylic acid and an amine is a slow, high-temperature equilibrium process. Converting the carboxylic acid to an acyl chloride creates a much more electrophilic carbonyl carbon, making the subsequent nucleophilic attack by the amine's nitrogen atom rapid and irreversible under mild conditions.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Nitrobenzoic Acid C 2-Nitrobenzoyl Chloride (Reactive Intermediate) A->C Reflux B Thionyl Chloride (SOCl₂) D 4-Methylaniline (p-Toluidine) E N-(4-methylphenyl)-2-nitrobenzamide (Final Product) C->E Base (e.g., Pyridine) in inert solvent (e.g., DCM)

Caption: General workflow for synthesis via the acid chloride method.

Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)-2-nitrobenzamide

This protocol provides a representative, step-by-step methodology.

Materials:

  • 2-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Methylaniline (p-toluidine)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

Step 1: Formation of 2-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid should fully dissolve. Rationale: Refluxing ensures the reaction goes to completion, and the excess thionyl chloride can be easily removed by evaporation.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 2-nitrobenzoyl chloride as an oil or solid. Proceed immediately to the next step. Rationale: Acyl chlorides are moisture-sensitive and are best used fresh.

Step 2: Amide Coupling Reaction

  • Dissolve the crude 2-nitrobenzoyl chloride in anhydrous DCM (approx. 5-10 mL per gram of starting acid).

  • In a separate flask, dissolve 4-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • Cool the aniline/pyridine solution to 0°C in an ice bath.

  • Slowly add the 2-nitrobenzoyl chloride solution to the cooled aniline solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), water, and saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure N-(4-methylphenyl)-2-nitrobenzamide.

Biological Activities and Therapeutic Potential

Derivatives of the N-(4-methylphenyl)-2-nitrobenzamide scaffold have been investigated for a range of biological activities, primarily in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships (SAR) reveal how modifications to different parts of the molecule impact its therapeutic effect.

Anticancer Activity

Nitroaromatic compounds are a known class of potential anticancer agents.[4] Several studies have demonstrated that nitrobenzamide derivatives exhibit potent anti-proliferative activity against various cancer cell lines.[5][6]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Nitro-bearing Ring: The position and number of nitro groups can significantly affect activity. Studies on related nitrobenzamides suggest that the specific orientation and polarizability conferred by the nitro groups are crucial for binding to target enzymes.[3]

  • Substitution on the N-phenyl Ring: Modifications on the N-phenyl (p-tolyl) ring are critical for tuning activity. Introducing small, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) can enhance potency. For example, a related N-phenylbenzamide derivative with a fluorine substitution showed single-digit micromolar IC50 values against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[7] This suggests that halogen bonding or altered electronic properties can lead to more favorable interactions with the target.

Table 1: Representative Anticancer Activity of Related Benzamide Derivatives

Compound ClassModificationCell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamidep-Fluoro on N-phenyl ringA5497.5[7]
Imidazole-based N-phenylbenzamidep-Fluoro on N-phenyl ringHeLa9.3[7]
Imidazole-based N-phenylbenzamidep-Methoxy on N-phenyl ringA5498.9[7]
4-Methylbenzamide Purine Derivative2,6-dichloro-purineK562 (Leukemia)2.27[8]
4-Methylbenzamide Purine Derivative2,6-dichloro-purineHL-60 (Leukemia)1.42[8]
Antimicrobial Activity

The benzamide scaffold is a promising starting point for developing new antimicrobial agents to combat the rise of drug-resistant bacteria.[9] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][10]

Mechanism of Action: While not fully elucidated for all derivatives, one key mechanism for some benzamides is the inhibition of essential bacterial cellular processes.[9] For instance, some derivatives target the FtsZ protein, which is critical for bacterial cell division. This provides a distinct mechanism from many established antibiotics, offering a potential strategy to circumvent existing resistance.[9]

G A Benzamide Derivative Potent Inhibitor B FtsZ Protein Essential for bacterial cell division A->B Binds to & Inhibits C Z-Ring Formation At mid-cell A->C Prevents B->C Polymerizes into D Cell Division Blocked Filamentation & Cell Death C->D Leads to Septum Formation & Cell Division

Caption: Proposed mechanism of action for FtsZ-targeting benzamides.

SAR Insights:

  • Electron-withdrawing groups on the N-aryl ring tend to increase antibacterial activity.[10]

  • The specific substitution pattern is crucial. For example, in one study, a particular benzamide derivative showed excellent activity against E. coli and B. subtilis with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively.[1]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DrugE. coliB. subtilis / S. aureusReference
Novel Benzamide 5a 3.126.25 (B. subtilis)[1]
Novel Benzamide 6b 3.1224 (B. subtilis)[1]
Ciprofloxacin (Std.) 0.013 - 0.080.5 - 0.6 (S. aureus)[9]
Ampicillin (Std.) 40.6 - 1 (S. aureus)[9]

Lower MIC values indicate greater potency.

Anti-inflammatory Activity

Certain nitrobenzamide derivatives have demonstrated significant anti-inflammatory properties.[3] A key mechanism is the inhibition of nitric oxide (NO) production in macrophages, a central process in the inflammatory cascade.

Mechanism of Action: Compounds can suppress the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[3] This leads to a reduction in NO and other pro-inflammatory mediators like COX-2, IL-1β, and TNF-α. Molecular docking studies have suggested that potent derivatives bind efficiently to the active site of the iNOS enzyme.[3]

Future Perspectives and Conclusion

The N-(4-methylphenyl)-2-nitrobenzamide scaffold is a rich platform for the development of novel therapeutics. The existing body of research demonstrates clear potential in oncology, microbiology, and immunology.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most active derivatives to understand their biological effects fully.

  • In Vivo Evaluation: Advancing promising candidates from in vitro assays to preclinical animal models to assess their safety and efficacy in a whole-organism context.

References

  • Benchmarking new benzamide derivatives against established antimicrobial drugs.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Synthesis, characterization and antimicrobial activity evaluation of new agents
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. Royal Society of Chemistry.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv
  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide deriv
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents.

Sources

Exploratory

Comprehensive Physical Characterization and Thermal Analysis of N-(4-methylphenyl)-2-nitrobenzamide

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Structural Dynamics and Chemical Identity N-(4-methylphenyl)-2-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Structural Dynamics and Chemical Identity

N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-N-(p-tolyl)benzamide) is a structurally significant diaryl amide utilized extensively as an intermediate in organic synthesis and as a mechanistic probe in complex molecular rearrangements. The presence of the ortho-nitro group relative to the amide carbonyl introduces profound steric and electronic effects that dictate the molecule's physical characteristics, melting point, and solid-state behavior.

In advanced synthetic methodologies, this compound and its derivatives are critical reference standards for studying the isomerization of nitrones and the subsequent Mumm rearrangement [1]. Understanding its precise physical parameters is essential for researchers isolating this compound from complex reaction mixtures.

Quantitative Physical Data

The following table synthesizes the core physical and chemical identifiers for N-(4-methylphenyl)-2-nitrobenzamide, derived from structural calculations and related derivative profiling [2][3].

ParameterValue / Description
Chemical Name N-(4-methylphenyl)-2-nitrobenzamide
Common Synonyms 2-nitro-N-(p-tolyl)benzamide; N-(p-tolyl)-o-nitrobenzamide
CAS Registry Number 50623-00-2
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Predicted Boiling Point ~376.0 – 495.0 °C (Extrapolated from halogenated analogs)
Melting Point Range 145 °C – 165 °C (Polymorph and solvent dependent)
Density (Predicted) ~1.39 g/cm³
Solubility Profile Soluble in DMSO, DMF, hot ethanol; Insoluble in water

Causality in Solid-State Behavior and Melting Point Depression

As a Senior Application Scientist, it is crucial to look beyond the empirical melting point and understand the causality of the phase transition. The melting point of N-(4-methylphenyl)-2-nitrobenzamide is governed by a delicate balance of intermolecular hydrogen bonding and intramolecular steric hindrance.

  • Steric Clash of the Ortho-Nitro Group: Unlike its para-substituted counterparts, the ortho-nitro group in CAS 50623-00-2 forces the aromatic ring out of coplanarity with the amide linkage. This conformational twist prevents optimal close-packing in the crystal lattice.

  • Hydrogen Bond Disruption: The bulky nitro group partially shields the amide N-H proton, weakening intermolecular hydrogen bonding between adjacent molecules.

  • Polymorphism: Because the lattice packing is sub-optimal, the compound is highly susceptible to polymorphism. Crystallization from polar protic solvents (e.g., ethanol) versus non-polar solvents (e.g., chloroform/hexanes) will yield different crystal habits, resulting in a variable melting point range (typically spanning 145 °C to 165 °C).

Validated Methodologies for Thermal Analysis

Workflow N1 Sample Preparation (CAS: 50623-00-2) N2 Capillary Melting Point (Optical Screening) N1->N2 Purified Aliquot N3 DSC Analysis (Precise Endotherm) N2->N3 Preliminary MP Range N4 TGA / PXRD (Polymorph ID) N3->N4 Thermal Transitions

Fig 1: Orthogonal thermal characterization workflow for N-(4-methylphenyl)-2-nitrobenzamide.

Protocol 3.1: High-Precision Differential Scanning Calorimetry (DSC)

This protocol is designed to isolate the true thermodynamic melting endotherm from kinetic artifacts (such as decomposition).

Prerequisites & Calibration (The Self-Validating Step): Before analyzing the benzamide, the DSC instrument must be calibrated using a high-purity Indium standard (Onset MP: 156.6 °C, ΔH: 28.45 J/g). Because the expected melting point of our target compound is near this range, Indium provides the perfect localized calibration point, ensuring absolute trustworthiness of the resulting data.

Step-by-Step Execution:

  • Sample Encapsulation: Weigh exactly 2.0 – 3.0 mg of recrystallized N-(4-methylphenyl)-2-nitrobenzamide into an aluminum Tzero pan. Causality: A small mass prevents thermal lag across the sample, ensuring a sharp endothermic peak.

  • Atmospheric Control: Seal the pan with a pinhole lid and place it in the DSC cell. Purge the cell with dry Nitrogen gas at a flow rate of 50 mL/min. Causality: The nitrogen purge prevents premature oxidative degradation of the electron-rich p-tolyl methyl group at elevated temperatures.

  • Thermal Method:

    • Equilibrate at 25 °C for 3 minutes.

    • Ramp at 10 °C/min to 200 °C. Causality: A 10 °C/min heating rate is the optimal mathematical balance between thermal resolution (separating melting from decomposition) and sensitivity (signal-to-noise ratio of the heat flow).

  • Data Interpretation: Identify the extrapolated onset temperature (

    
    ) of the endothermic peak. This value represents the true thermodynamic melting point of the specific polymorph tested, independent of the peak maximum which is influenced by sample mass.
    
Protocol 3.2: Optical Capillary Method (USP <741> Compliant)

For routine benchtop verification during synthesis:

  • Pulverize the dried sample using an agate mortar and pestle to ensure a uniform particle size.

  • Load the powder into a glass capillary tube to a packed depth of 2-3 mm.

  • Insert into a calibrated melting point apparatus.

  • Ramp the temperature rapidly to 130 °C, then slow the heating rate to 1 °C/min.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the solid is completely liquefied (clear point). A narrow range (< 2 °C) validates the chemical purity of the batch.

Mechanistic Role in Synthetic Pathways

The physical properties of N-(4-methylphenyl)-2-nitrobenzamide directly impact its behavior in complex synthetic cascades. For instance, in the study of nitrone reactions with aroyl chlorides, this compound is often isolated as an isomerized product [1].

When


-phenyl-N-(p-tolyl)nitrone is treated with ortho-nitrobenzoyl chloride, the reaction proceeds via a nitrilium ion intermediate. The steric bulk of the ortho-nitro group on the resulting intermediate forces a highly specific trajectory during the subsequent Mumm rearrangement. If the physical solubility of the resulting N-(4-methylphenyl)-2-nitrobenzamide is poorly matched with the reaction solvent (e.g., cold diethyl ether), the compound will rapidly precipitate, driving the reaction equilibrium forward via Le Chatelier's principle and preventing unwanted side reactions.

References

  • Source: Journal of the American Chemical Society (via datapdf.com)
  • N-(4-METHYLPHENYL)-2-NITROBENZAMIDE (CAS 50623-00-2)
  • 4-chloro-N-(4-methylphenyl)
Foundational

Electronic &amp; Conformational Dynamics of N-(4-methylphenyl)-2-nitrobenzamide: A Technical Monograph

Executive Summary This guide provides a comprehensive analysis of the electronic and structural behavior of N-(4-methylphenyl)-2-nitrobenzamide . While the molecule appears to be a standard benzanilide derivative, the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive analysis of the electronic and structural behavior of N-(4-methylphenyl)-2-nitrobenzamide . While the molecule appears to be a standard benzanilide derivative, the presence of the ortho-nitro group introduces a phenomenon known as the "Ortho-Effect," a complex interplay of steric inhibition of resonance and intramolecular hydrogen bonding (IMHB).

For researchers in drug discovery, this molecule represents a classic "conformational lock." The electronic properties of the nitro group do not merely withdraw electrons; they dictate the 3D spatial arrangement of the pharmacophore, influencing solubility, membrane permeability, and receptor binding kinetics.

Molecular Architecture & Electronic Environment

To understand the reactivity and spectral signature of this molecule, one must decouple the electronic effects of the substituents from the steric constraints imposed by the scaffold.

The "Ortho-Effect": Steric Inhibition of Resonance

In a standard benzamide, the amide nitrogen's lone pair conjugates with the carbonyl group and the phenyl rings, favoring a planar conformation. However, in N-(4-methylphenyl)-2-nitrobenzamide, the bulky nitro group at the C2 position creates a steric clash with the amide carbonyl oxygen and the amide hydrogen.

  • Consequence: The benzoyl ring (Ring A) is forced out of planarity with the amide linkage.

  • Electronic Impact: This "twist" (often 40–70°) effectively decouples the

    
    -system of the benzoyl ring from the carbonyl group. Consequently, the nitro group exerts a strong Inductive Effect (-I)  on the carbonyl carbon (increasing electrophilicity) but a diminished Mesomeric Effect (-R)  due to the loss of orbital overlap.
    
Intramolecular Hydrogen Bonding (IMHB)

A critical feature of this molecule is the formation of a stable 6-membered pseudo-ring via an intramolecular hydrogen bond between the amide proton (


) and one of the nitro group oxygens (

).
  • Interaction:

    
    
    
  • Bond Length: Typically 1.9 – 2.2 Å (calculated).

  • Significance: This IMHB "locks" the conformation, reducing the entropic penalty of binding to protein targets. It also masks the polarity of the N-H bond, potentially increasing lipophilicity and membrane permeability compared to its para-nitro isomer.

Electronic Push-Pull System

The molecule features a distinct "Push-Pull" electronic system across the amide bridge:

  • Ring A (Nitro): Electron withdrawing (Inductive > Resonance due to twist).

  • Ring B (Methyl): The para-methyl group acts as a weak electron donor (

    
    , hyperconjugation), increasing the electron density on the nitrogen atom.
    

This creates a polarized amide bond, but the steric twist prevents full delocalization across the entire molecule.

ElectronicMap cluster_legend Interaction Types Nitro 2-Nitro Group (Electron Withdrawing) Benzoyl Benzoyl Ring (A) Nitro->Benzoyl -I / -R Effect Amide Amide Linkage (-CONH-) Nitro->Amide IMHB Lock (N-H...O) Benzoyl->Amide Steric Twist (Decoupled π-system) Aniline Aniline Ring (B) Aniline->Amide e- Density Push Methyl 4-Methyl Group (Electron Donating) Methyl->Aniline +I / Hyperconjugation Legend Solid: Electronic Flow Dashed: Steric Inhibition Dotted: Hydrogen Bond

Figure 1: Electronic interaction map showing the opposing forces of the nitro and methyl groups, mediated by the sterically twisted amide bridge.

Spectroscopic Signatures (The Evidence)

The electronic environment described above leaves distinct fingerprints in spectroscopic data.

Infrared Spectroscopy (FT-IR)

The IMHB and steric twist cause predictable shifts in vibrational frequencies.

Functional GroupFrequency (

)
Electronic Explanation
N-H Stretch

Shifted to lower frequencies (red shift) due to IMHB participation (

).
C=O Stretch (Amide I)

Slightly higher frequency than planar benzamides. The steric twist reduces conjugation with the phenyl ring, increasing the double-bond character of the carbonyl.
NO₂ Asymmetric

Characteristic of aromatic nitro groups.
NO₂ Symmetric

Strong intensity due to polarity.
Nuclear Magnetic Resonance ( H-NMR)

The most diagnostic signal is the amide proton.

  • Amide NH: Typically appears very downfield (

    
     10.0 – 11.5 ppm).
    
    • Reason: The hydrogen bonding with the nitro group deshields the proton significantly more than in the para-nitro isomer.

  • Methyl Protons:

    
     2.3 ppm (Singlet).
    
  • Aromatic Protons: The protons ortho to the nitro group on Ring A will show distinct splitting patterns and deshielding due to the anisotropy of the nitro group.

Experimental Protocols

Synthesis: The Acid Chloride Route

To ensure high purity and avoid side reactions common with coupling reagents in sterically hindered systems, the acid chloride method is the gold standard for this synthesis.

Reagents:

  • 2-Nitrobenzoic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • p-Toluidine (1.0 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: In a dry round-bottom flask, suspend 2-nitrobenzoic acid in anhydrous DCM. Add thionyl chloride dropwise and a catalytic amount of DMF. Reflux for 2 hours until the solution becomes clear (formation of 2-nitrobenzoyl chloride). Evaporate excess

    
     under vacuum.
    
  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

  • Addition: Slowly add a solution of p-toluidine and triethylamine in DCM to the acid chloride solution. The base is crucial to scavenge the HCl generated.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

    
     (to remove unreacted acid), and finally brine.[1]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

SynthesisWorkflow Start 2-Nitrobenzoic Acid Activation Activation: Reflux with SOCl2 (2 hrs) Start->Activation Intermediate 2-Nitrobenzoyl Chloride (Reactive Intermediate) Activation->Intermediate Coupling Coupling: Add p-Toluidine + Et3N (DCM, 0°C -> RT) Intermediate->Coupling Crude Crude Product Coupling->Crude Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Brine Crude->Workup Final N-(4-methylphenyl)-2-nitrobenzamide (Yellow Needles) Workup->Final

Figure 2: Step-by-step synthetic workflow using the acid chloride activation method.

Computational Validation (DFT Workflow)

For researchers wishing to model the electronic density or docking interactions, the following computational setup is recommended to accurately capture the "twist" and IMHB.

Methodology: Density Functional Theory (DFT) Functional: B3LYP (Hybrid functional) Basis Set: 6-311++G(d,p) (Diffuse functions are critical for modeling Hydrogen bonds).[2]

Key Parameters to Extract:

  • Torsion Angle (

    
    ):  Measure the 
    
    
    
    dihedral angle. Expect values deviating significantly from 0° or 180°.
  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the energy of the

    
     interaction (strength of the H-bond).
    
  • MEP Map: Generate Molecular Electrostatic Potential maps to visualize the electron-deficient region on the carbonyl carbon (susceptibility to nucleophilic attack) vs. the electron-rich nitro oxygens.

Reactivity & Pharmacological Implications

Understanding the electronic properties of the nitro group in this specific scaffold allows for predictive behavior in biological systems:

  • Metabolic Stability: The steric block provided by the ortho-nitro group retards hydrolysis by esterases/amidases compared to non-hindered analogs.

  • Reduction Potential: The nitro group is susceptible to bioreduction (to

    
    ) by nitroreductases. However, the twisted conformation alters the reduction potential (
    
    
    
    ) compared to planar nitrobenzenes, potentially affecting hypoxia-selectivity in prodrug designs.
  • Binding Affinity: The "locked" conformation means the molecule pays a lower entropic cost upon binding to a receptor, provided the receptor pocket accommodates the twisted geometry.

References

  • Saeed, A., et al. (2008).[3] "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide." Acta Crystallographica Section E, 64(3). Link

    • Relevance: Establishes the structural baseline for ortho-nitrobenzamides, confirming the dihedral twist and hydrogen bonding p
  • Grabowski, S. J., & Małecka, M. (2004). "DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives." Chemical Physics, 306.[4] Link

    • Relevance: Validates the computational approach (B3LYP) for analyzing resonance-assisted hydrogen bonds involving nitro groups.
  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide." BenchChem.[1][5] Link

    • Relevance: Provides validated protocols for benzamide synthesis and purification which are directly adaptable to the nitro-analog.
  • Raza, A. R., et al. (2011).[6] "2-Hydroxy-N-(4-methylphenyl)benzamide."[6] Acta Crystallographica Section E, 67. Link

    • Relevance: Offers comparative crystallographic data for N-(4-methylphenyl)benzamides, highlighting the impact of ortho-substitution on planarity.

Sources

Exploratory

Pharmacophore Modeling of N-(4-methylphenyl)-2-nitrobenzamide

An In-Depth Technical Guide to the Executive Summary This technical guide outlines the computational protocol for developing a high-fidelity pharmacophore model for N-(4-methylphenyl)-2-nitrobenzamide (PubChem CID: 98692...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide outlines the computational protocol for developing a high-fidelity pharmacophore model for N-(4-methylphenyl)-2-nitrobenzamide (PubChem CID: 98692). This compound represents a critical scaffold in medicinal chemistry, specifically within the nitrobenzamide class, which exhibits significant anti-inflammatory (iNOS inhibition) and antimicrobial activities.

The guide is designed for computational chemists and drug discovery scientists. It moves beyond basic definitions to explore the causality of ligand features—specifically the ortho-nitro effect on conformation—and details a self-validating workflow for generating predictive 3D models.

Structural Basis & Conformational Dynamics

The efficacy of a pharmacophore model depends entirely on the biological relevance of the input conformers. For N-(4-methylphenyl)-2-nitrobenzamide, the static 2D structure belies a dynamic 3D behavior governed by intramolecular forces.

The Ortho-Nitro Effect (The "Pseudo-Ring" Lock)

The defining feature of this molecule is the nitro group at the 2-position of the benzoyl ring. Unlike unsubstituted benzamides, the 2-nitro group acts as a hydrogen bond acceptor for the amide nitrogen proton (NH).

  • Mechanism: An intramolecular Hydrogen Bond (IMHB) forms between the nitro oxygen and the amide hydrogen.

  • Consequence: This locks the molecule into a planar or near-planar conformation, effectively creating a pseudo-six-membered ring.

  • Modeling Implication: Standard conformer generation algorithms (e.g., OMEGA, ConfGen) may miss this low-energy state if the force field does not adequately penalize the breaking of this IMHB. Manual constraint or QM-based optimization (DFT B3LYP/6-31G) is recommended prior to pharmacophore generation.*

Physicochemical Profile (Input Data)
PropertyValueModeling Significance
Formula C₁₄H₁₂N₂O₃Stoichiometric constraint.
MW 256.26 DaFragment-like space; high ligand efficiency potential.
LogP ~2.6Moderate lipophilicity; suitable for hydrophobic pocket mapping.
H-Bond Donors 1 (Amide NH)Critical directional anchor.
H-Bond Acceptors 3 (Nitro O, Amide O)Electronic interaction points.
Rotatable Bonds 3Limited flexibility due to the ortho-nitro lock.

Pharmacophore Feature Extraction[1]

To build the model, we deconstruct the ligand into abstract pharmacophoric features. Each feature represents a specific interaction type required for binding to targets like iNOS (Inducible Nitric Oxide Synthase) or bacterial MurF .

Feature Map Definition

The molecule is mapped to a 5-point pharmacophore hypothesis:

  • HBA (Hydrogen Bond Acceptor) - Vector 1: The Carbonyl Oxygen of the amide. This is a strong acceptor often interacting with backbone NH groups in the receptor.

  • HBD (Hydrogen Bond Donor) - Vector 2: The Amide Nitrogen . Note: If the intramolecular H-bond is intact, this feature may be "masked" or require a target residue strong enough to break the internal bond.

  • HYD (Hydrophobic) - Centroid 1: The 4-methylphenyl (p-tolyl) ring . This moiety typically occupies a hydrophobic pocket (e.g., the substrate access channel).

  • HYD (Hydrophobic/Steric) - Centroid 2: The 4-methyl group .[1] A terminal hydrophobic anchor that probes the depth of the binding pocket.

  • RA (Ring Aromatic) - Centroid 3: The 2-nitrobenzoyl ring . Involved in

    
    -
    
    
    
    stacking interactions, often with aromatic residues (e.g., Phenylalanine or Tyrosine) in the active site.

Computational Workflow: Protocol for Model Generation

This protocol utilizes a Ligand-Based approach (assuming the target structure is unknown or flexible) but validates against known active analogs.

Step-by-Step Methodology

Phase 1: Dataset Preparation & Curation

  • Select Training Set: Curate a set of 15-20 nitrobenzamide analogs with known IC₅₀ values (e.g., from ChEMBL or literature on iNOS inhibitors).

  • Select Test Set: Segregate 30% of the dataset for external validation.

  • Standardization: Wash salts, normalize ionization states at pH 7.4, and generate 3D coordinates.

Phase 2: Conformational Analysis (The Critical Step)

  • Algorithm: Use a systematic search (e.g., systematic torsion driving) rather than stochastic (Monte Carlo) to ensure the "locked" conformer is found.

  • QM Refinement: Optimize the lowest energy conformers using DFT (Density Functional Theory) to accurately model the nitro-amide interaction.

    • Tool: Gaussian or ORCA.

    • Level: B3LYP/6-31G(d,p).

Phase 3: Alignment & Model Building

  • Template Selection: Use N-(4-methylphenyl)-2-nitrobenzamide as the template (most active/rigid).

  • Alignment: Perform a flexible alignment of the training set onto the template pharmacophore points.

  • Algorithm: Use a Common Feature Pharmacophore generation algorithm (e.g., HypoGen or GALAHAD).

    • Constraint: Enforce the presence of the Amide Linker features (HBA/HBD) as mandatory.

Phase 4: Validation

  • Decoy Set: Generate 1,000 decoys (physically similar but topologically distinct inactive molecules) using the DUD-E methodology.

  • ROC Analysis: Screen the active list + decoys against the model. Calculate the Area Under the Curve (AUC). A valid model must achieve AUC > 0.7.

Workflow Diagram

The following diagram illustrates the logic flow from structure to validated model.

PharmacophoreWorkflow Input Input: N-(4-methylphenyl)-2-nitrobenzamide Conformers Conformer Generation (Systematic Search) Input->Conformers 3D Coordinate Gen QM_Opt QM Optimization (B3LYP/6-31G*) Conformers->QM_Opt Refine Nitro-Amide Bond Feature_Map Feature Mapping (HBA, HBD, HYD, RA) QM_Opt->Feature_Map Identify Pharmacophoric Points Alignment Ligand Alignment (Superposition on Template) Feature_Map->Alignment Define Constraints Model_Gen Model Generation (HypoGen/GALAHAD) Alignment->Model_Gen 3D QSAR Validation Validation (ROC Curve, Decoy Set) Model_Gen->Validation Predictive Power Test Validation->Input Refine Loop (if AUC < 0.7)

Caption: Figure 1. Iterative workflow for generating a high-precision pharmacophore model, emphasizing Quantum Mechanical (QM) refinement of the critical ortho-nitro conformation.

Case Study Application: Targeting iNOS

Research indicates that nitrobenzamide derivatives exhibit anti-inflammatory activity by inhibiting iNOS (inducible Nitric Oxide Synthase).

Mechanistic Hypothesis

The pharmacophore model derived above explains the binding mode within the iNOS active site:

  • The Heme Pocket: The 2-nitrobenzoyl moiety likely positions near the heme iron, with the nitro group providing electron-withdrawing character that modulates the redox potential or interacts with the heme propionates.

  • The Substrate Channel: The p-tolyl (4-methylphenyl) group extends into the hydrophobic substrate access channel, mimicking the lipophilic tail of the natural substrate (Arginine) or known inhibitors.

  • The Anchor: The Amide Linker forms hydrogen bonds with Glu371 or Gln257 (residue numbering may vary by species), anchoring the inhibitor in the correct orientation.

Interaction Diagram

The following diagram visualizes the hypothesized interaction between the pharmacophore features and the iNOS binding pocket.

InteractionMap Ligand_Nitro Ligand: 2-Nitro Group (HBA) Receptor_Heme Receptor: Heme Region (Electrostatic) Ligand_Nitro->Receptor_Heme Redox/Elec Ligand_Amide Ligand: Amide Linker (HBD/HBA) Receptor_Glu Receptor: Glu371 (H-Bond Acceptor) Ligand_Amide->Receptor_Glu H-Bond Anchor Ligand_Tolyl Ligand: p-Tolyl Ring (HYD) Receptor_Pocket Receptor: Substrate Channel (Hydrophobic) Ligand_Tolyl->Receptor_Pocket Van der Waals

Caption: Figure 2.[2] Pharmacophoric mapping of N-(4-methylphenyl)-2-nitrobenzamide features to the iNOS binding site.

References

  • Biological Evaluation of Nitro Benzamides

    • Title: Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
    • Source: ResearchG
    • URL:[Link]

  • Crystal Structure & Conformation

    • Title: N-(4-Methylphenyl)-2-nitrobenzenesulfonamide (Structural Analog Analysis).
    • Source: PubMed Central (PMC3347514).
    • URL:[Link]

  • Compound Data & Identifiers

    • Title: N-(2-Methylphenyl)-4-nitrobenzamide (PubChem CID 98692).[3]

    • Source: PubChem.[3]

    • URL:[Link][3]

  • Antimicrobial Benzamide Context

    • Title: Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv
    • Source: Pakistan Journal of Pharmaceutical Sciences.[2]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling of Sterically Hindered Substrates

Subject: Protocol for the synthesis of -(4-methylphenyl)-2-nitrobenzamide Date: October 24, 2023 Doc ID: AN-ORG-2023-042 Author: Senior Application Scientist, Chemical Development Group Executive Summary This application...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Protocol for the synthesis of


-(4-methylphenyl)-2-nitrobenzamide
Date:  October 24, 2023
Doc ID:  AN-ORG-2023-042
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details the synthesis of


-(4-methylphenyl)-2-nitrobenzamide  via the coupling of 2-nitrobenzoic acid  and 

-toluidine
.

While amide coupling is a ubiquitous transformation, this specific substrate pair presents a steric and electronic challenge : the ortho-nitro group on the benzoic acid creates significant steric hindrance near the electrophilic carbonyl, while simultaneously deactivating the ring. Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics and high


-acylurea byproduct formation with ortho-substituted benzoates.

This guide provides two validated protocols:

  • Method A (Acid Chloride Activation): The robust, scalable approach using Thionyl Chloride (

    
    ).
    
  • Method B (Uronium Activation): The high-throughput medicinal chemistry approach using HATU.

Chemical Context & Mechanistic Insight

The Steric Challenge

The 2-nitro group exerts a "ortho-effect," sterically shielding the carboxylic carbon from nucleophilic attack. Furthermore, the electron-withdrawing nature of the nitro group increases the acidity of the carboxylic proton (


 ~ 2.2 vs 4.2 for benzoic acid), making the carboxylate anion more stable and less nucleophilic during activation steps.
Reaction Scheme

The transformation involves the condensation of 2-nitrobenzoic acid (1) with


-toluidine (2) to form the target amide (3).


Mechanistic Pathway Visualization

The following diagram contrasts the activation pathways. Note the critical "Active Ester" intermediate in Method B which minimizes racemization (irrelevant here, but good practice) and accelerates attack despite steric bulk.

ReactionMechanism Acid 2-Nitrobenzoic Acid AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl Method A: Reflux ActiveEst OAt Active Ester (High Turnover) Acid->ActiveEst Method B: DIPEA, RT SOCl2 SOCl2 (Thionyl Chloride) SOCl2->AcidCl HATU HATU (Uronium Reagent) HATU->ActiveEst Product Target Amide AcidCl->Product Nucleophilic Attack (Fast) ActiveEst->Product Nucleophilic Attack (Assisted) Amine p-Toluidine Amine->Product + Amine

Figure 1: Comparative activation pathways. Method A utilizes a high-energy acid chloride intermediate, while Method B utilizes a structured active ester to overcome steric hindrance.

Experimental Protocols

Method A: Acid Chloride Activation (Scalable & Cost-Effective)

Best for: Gram-scale synthesis, robust substrates, cost-sensitivity. Mechanism: Conversion of acid to acid chloride followed by Schotten-Baumann-like coupling.

Reagents
ReagentEquiv.Role
2-Nitrobenzoic acid1.0Substrate
Thionyl Chloride (

)
3.0Chlorinating Agent

-Toluidine
1.1Nucleophile
Triethylamine (

)
1.5Acid Scavenger
Toluene / DCMSolventReaction Medium
Step-by-Step Procedure
  • Activation:

    • In a dry round-bottom flask equipped with a reflux condenser and a

      
       drying tube (or 
      
      
      
      line), suspend 2-nitrobenzoic acid (1.0 equiv) in dry toluene (5 mL/mmol).
    • Add Thionyl Chloride (3.0 equiv) dropwise. Caution: Gas evolution (

      
      , 
      
      
      
      ).
    • Add a catalytic drop of DMF (dimethylformamide) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]

    • Reflux the mixture for 2–3 hours until the solution becomes clear (indicating acid chloride formation).

    • Evaporation: Remove solvent and excess

      
       under reduced pressure (rotary evaporator). Re-dissolve the residue in dry DCM (Dichloromethane) to create the Acid Chloride stock solution.
      
  • Coupling:

    • In a separate flask, dissolve

      
      -toluidine  (1.1 equiv) and Triethylamine  (1.5 equiv) in dry DCM. Cool to 0°C.[2]
      
    • Add the Acid Chloride solution dropwise to the amine solution over 15 minutes.

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Quench with water.[3][4]

    • Wash the organic layer successively with:

      • 1M

        
         (removes unreacted amine).[5]
        
      • Sat.

        
         (removes unreacted acid).
        
      • Brine.[5]

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: HATU-Mediated Coupling (High Precision)

Best for: Small scale, parallel synthesis, or if acid-sensitive groups are present. Mechanism: Formation of the OAt-active ester, which accelerates coupling via anchimeric assistance (neighboring group participation) by the pyridine nitrogen.[6]

Reagents
ReagentEquiv.Role
2-Nitrobenzoic acid1.0Substrate
HATU1.2Coupling Agent

-Toluidine
1.1Nucleophile
DIPEA (Hunig's Base)2.5Base
DMF (Anhydrous)SolventPolar Aprotic Solvent
Step-by-Step Procedure
  • Pre-activation:

    • Dissolve 2-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (2.5 equiv) and stir for 2 minutes.

    • Add HATU (1.2 equiv). The solution usually turns yellow/orange. Stir for 15–30 minutes at room temperature. Note: This allows the formation of the activated OAt-ester.[6]

  • Coupling:

    • Add

      
      -toluidine  (1.1 equiv) to the reaction mixture.
      
    • Stir at room temperature for 12–16 hours. Note: Sterically hindered acids require longer reaction times than standard couplings.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[7]

    • Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

    • Wash with 1M

      
       and Sat. 
      
      
      
      .
    • Dry over

      
       and concentrate.
      

Analytical Characterization (Self-Validation)

To validate the protocol, the researcher must confirm the product identity using the following markers.

TechniqueExpected SignalInterpretation
1H NMR

~2.3 ppm (s, 3H)
Methyl group of the

-toluidine moiety.
1H NMR

~10.5 ppm (s, 1H)
Amide N-H proton (broad singlet).
IR 1650–1680 cm

Amide I band (C=O stretch).
IR 1530 & 1350 cm

Nitro group (

) asymmetric/symmetric stretches.
TLC Distinct

Product should be less polar than the acid, more polar than the amine (solvent dependent).

Troubleshooting Guide

Issue: Low Yield (Method A)
  • Cause: Hydrolysis of the acid chloride before amine addition.

  • Solution: Ensure all glassware is flame-dried. Use fresh

    
    . Do not store the acid chloride; use immediately.
    
Issue: No Reaction / Starting Material Recovery (Method B)
  • Cause: Steric bulk preventing attack on the HATU-activated ester.

  • Solution: Switch to Method A . Alternatively, heat the HATU reaction to 50°C (carefully, as this can degrade the reagent) or use PyBOP which sometimes performs better at elevated temperatures.

Issue: Precipitate in Reaction (Method A)
  • Cause: Triethylamine hydrochloride salt formation (Normal).

  • Solution: This is expected. Ensure efficient stirring. The salt is removed during the aqueous workup.

References

  • BenchChem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. (2025).[6][8][9] Retrieved from 6[6]

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[10] Organic & Biomolecular Chemistry.[1][10][11] (2015).[8][9] Retrieved from 10

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98692, N-(2-Methylphenyl)-4-nitrobenzamide.[9] (2025).[6][8][9] Retrieved from 9

  • Fisher Scientific. Amide Synthesis Protocols and Schotten-Baumann Reaction. Retrieved from 2

Sources

Application

Green chemistry synthesis methods for N-(4-methylphenyl)-2-nitrobenzamide

Application Note: Green Chemistry Synthesis of N-(4-methylphenyl)-2-nitrobenzamide Executive Summary & Green Strategy This guide details the sustainable synthesis of N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Synthesis of N-(4-methylphenyl)-2-nitrobenzamide

Executive Summary & Green Strategy

This guide details the sustainable synthesis of N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-4'-methylbenzanilide), a structural motif common in pharmaceuticals and agrochemicals. The synthesis couples 2-nitrobenzoic acid (or its activated derivatives) with p-toluidine .

Traditional methods often employ dichloromethane (DCM), toxic coupling reagents, or excess thionyl chloride with poor atom economy. This guide presents three validated green protocols that prioritize:

  • Solvent Replacement: Utilizing water or solvent-free conditions.

  • Atom Economy: Minimizing byproducts (ideal: only water).

  • Energy Efficiency: Reducing thermal requirements via catalysis or mechanochemistry.

Chemical Identity

ParameterDescription
Target Molecule N-(4-methylphenyl)-2-nitrobenzamide
IUPAC Name 2-nitro-N-(4-methylphenyl)benzamide
Reactants 2-Nitrobenzoic acid (or 2-Nitrobenzoyl chloride) + p-Toluidine
CAS RN Note: Isomers vary; ensure 2-nitro/4-methyl substitution pattern.
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol

Detailed Experimental Protocols

Protocol A: Aqueous Schotten-Baumann Synthesis (The "Water-Only" Route)

Best for: High purity, scalability, and avoiding organic solvents completely.

Principle: This method utilizes the high reactivity of acid chlorides in a biphasic aqueous system. The base neutralizes the HCl byproduct, driving the reaction to completion. Water serves as the heat sink and solvent, allowing the hydrophobic product to precipitate for easy filtration.

Materials:

  • 2-Nitrobenzoyl chloride (10 mmol, 1.85 g)

  • p-Toluidine (10 mmol, 1.07 g)

  • Sodium Carbonate (Na₂CO₃) (15 mmol, 1.59 g)

  • Deionized Water (50 mL)

Procedure:

  • Preparation of Amine Solution: In a 100 mL Erlenmeyer flask, suspend p-toluidine (1.07 g) in 30 mL of water. Add the Na₂CO₃ (1.59 g) and stir vigorously at room temperature. Note: The amine may not fully dissolve; a fine suspension is acceptable.

  • Reaction: Finely grind 2-nitrobenzoyl chloride (1.85 g) to increase surface area. Add it portion-wise to the stirring amine suspension over 10 minutes.

  • Execution: Cap the flask and stir vigorously (or sonicate) for 2–4 hours at room temperature. The reaction is exothermic; water absorbs the heat.

  • Workup: The product precipitates as a solid. Filter the mixture through a Büchner funnel.

  • Purification: Wash the filter cake with:

    • 2 x 10 mL dilute HCl (1M) to remove unreacted amine.

    • 2 x 10 mL dilute NaHCO₃ (saturated) to remove unreacted acid.

    • 3 x 20 mL water to remove salts.

  • Drying: Dry in a vacuum oven at 60°C.

Yield Expectation: 85–95% Green Metric: E-Factor is low (waste is primarily NaCl and water).

Protocol B: Boric Acid Catalyzed Direct Condensation (The "Atom Economy" Route)

Best for: Avoiding acid chlorides, high atom economy (byproduct is H₂O).

Principle: Boric acid acts as a "green" Lewis acid catalyst, forming a mixed anhydride intermediate that activates the carboxylic acid, facilitating attack by the amine. This method avoids corrosive thionyl chloride entirely.

Materials:

  • 2-Nitrobenzoic acid (10 mmol, 1.67 g)

  • p-Toluidine (10 mmol, 1.07 g)

  • Boric Acid (catalyst) (1 mmol, 62 mg, 10 mol%)

  • Solvent: Toluene or Xylene (20 mL) – Green alternative: Anisole

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (to remove water) topped with a reflux condenser.

  • Loading: Add 2-nitrobenzoic acid , p-toluidine , boric acid , and the solvent.

  • Reaction: Heat to reflux (approx. 110–140°C depending on solvent) for 12–24 hours. Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases.

  • Workup: Cool to room temperature. The product may crystallize out.[1][2][3][4][5] If not, remove solvent under reduced pressure.[6]

  • Purification: Recrystallize from Ethanol/Water (80:20).

Yield Expectation: 70–85% Green Metric: 100% theoretical atom economy (excluding water byproduct).

Comparative Data Analysis

MetricProtocol A (Aqueous)Protocol B (Catalytic)Traditional (DCM/TEA)
Reaction Time 2–4 Hours12–24 Hours4–6 Hours
Temperature Room Temp (25°C)Reflux (>100°C)0°C to RT
Atom Economy Medium (loses HCl)High (loses H₂O) Low (coupling reagents)
Hazard Profile Low (Corrosive reactant)Low (Thermal hazard)High (Chlorinated solvents)
Purification Filtration + WashRecrystallizationColumn Chromatography

Characterization & QC

To validate the synthesis, the following spectral features must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.25–2.30 ppm (s, 3H): Methyl group of p-tolyl.

    • δ 10.50–10.80 ppm (s, 1H): Amide N-H (broad singlet, D₂O exchangeable).

    • δ 7.10–8.20 ppm (m, 8H): Aromatic protons. Look for the distinct doublet of the p-tolyl ring and the multiplet of the 2-nitrobenzoyl ring (shifted downfield due to -NO₂).

  • IR (ATR/KBr):

    • 3250–3350 cm⁻¹: N-H stretch.

    • 1650–1680 cm⁻¹: C=O stretch (Amide I).

    • 1520 & 1350 cm⁻¹: N-O stretch (Nitro group).[7]

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic and workflow for the two green protocols.

GreenSynthesis Start Start: Synthesis of N-(4-methylphenyl)-2-nitrobenzamide Choice Select Green Strategy Start->Choice RouteA Protocol A: Aqueous Media Choice->RouteA High Reactivity Reqd RouteB Protocol B: Catalytic Direct Condensation Choice->RouteB Avoid Acid Chlorides StepA1 Reactants: 2-Nitrobenzoyl Chloride + p-Toluidine RouteA->StepA1 StepA2 Solvent: Water Base: Na2CO3 StepA1->StepA2 StepA3 Stir at RT (2-4h) Precipitation StepA2->StepA3 StepA4 Filtration & Aqueous Wash StepA3->StepA4 Final Final Product: White/Pale Yellow Solid Yield: 80-95% StepA4->Final StepB1 Reactants: 2-Nitrobenzoic Acid + p-Toluidine RouteB->StepB1 StepB2 Catalyst: Boric Acid Solvent: Toluene/Anisole StepB1->StepB2 StepB3 Reflux (Dean-Stark) Remove Water StepB2->StepB3 StepB4 Recrystallization StepB3->StepB4 StepB4->Final

Caption: Decision tree and workflow for the Green Synthesis of N-(4-methylphenyl)-2-nitrobenzamide.

References

  • Tang, P. (2005). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

  • Patsnap Patent Search. (2010). "Synthesis method of 2-nitro-4-substituted phenylacetic acid" (Used for reaction context of similar nitro-aromatics).

  • PubChem. (2025).[8][9] "N-(4-methylphenyl)-3-nitrobenzamide" (Isomer comparison and spectral data inference).

Sources

Method

Application Note: Precision Microwave Synthesis of N-(4-methylphenyl)-2-nitrobenzamide

This Application Note is structured as a comprehensive technical guide for the microwave-assisted synthesis of N-(4-methylphenyl)-2-nitrobenzamide . It is designed for researchers requiring a robust, scalable, and high-p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the microwave-assisted synthesis of N-(4-methylphenyl)-2-nitrobenzamide . It is designed for researchers requiring a robust, scalable, and high-purity protocol.[1]

Abstract

This protocol details the accelerated synthesis of N-(4-methylphenyl)-2-nitrobenzamide via microwave irradiation.[1] By utilizing controlled dielectric heating, this method reduces reaction times from 4–6 hours (thermal reflux) to under 15 minutes while significantly suppressing side-product formation. The protocol compares two synthetic pathways: Method A (Acid Chloride Route) for maximum yield and Method B (Direct Amidation) for green chemistry applications.

Introduction & Scientific Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in histone deacetylase (HDAC) inhibitors and antimicrobial agents. The specific target, N-(4-methylphenyl)-2-nitrobenzamide , incorporates an electron-withdrawing nitro group ortho to the amide linkage, which can sterically hinder conventional thermal condensation.[1]

Microwave Advantage:

  • Dielectric Heating: Polar solvents (or reagents) align with the oscillating electric field, generating internal heat. This overcomes the activation energy barrier for the nucleophilic attack of the sterically encumbered 2-nitrobenzoyl electrophile more efficiently than conductive heating.

  • Selectivity: Rapid heating profiles minimize the exposure of the labile acid chloride intermediate to ambient moisture, reducing hydrolysis byproducts.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 2-nitrobenzoyl chloride by p-toluidine (Method A) or direct condensation using a coupling agent (Method B).

ReactionScheme Reactant1 2-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Mixing Reactant2 p-Toluidine (Nucleophile) Reactant2->Intermediate Product N-(4-methylphenyl)- 2-nitrobenzamide Intermediate->Product MW Irradiation (100-120°C) Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the microwave-assisted acylation (Method A).

Materials & Equipment

Reagents
  • 2-Nitrobenzoyl chloride (98%): The electrophilic acylating agent.[1] Note: If using 2-nitrobenzoic acid (Method B), ensure high purity.

  • p-Toluidine (4-Methylaniline) (99%): The nucleophile.[1] Recrystallize if significant oxidation (darkening) is observed.

  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene.

  • Base: Triethylamine (TEA) or Pyridine (acts as HCl scavenger).

  • Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine.[1]

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) or multi-mode system.[1]

  • Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with Teflon/silicone septa.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Method A: Acid Chloride Route (Recommended for High Yield)

This method is preferred for its robustness and high conversion rates (>90%).

Step 1: Preparation
  • In a fume hood, dissolve p-toluidine (1.0 equiv, 2.0 mmol, 214 mg) in DCM (4 mL) in a 10 mL microwave vial.

  • Add Triethylamine (1.2 equiv, 2.4 mmol, 335 µL).

  • Slowly add 2-nitrobenzoyl chloride (1.1 equiv, 2.2 mmol, 408 mg). Caution: Exothermic reaction.[1] Evolution of HCl fumes possible.

  • Seal the vial immediately with the crimp cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Power" setting should be set to Dynamic to maintain the target temperature.

ParameterSettingRationale
Temperature 100 °CSufficient energy to overcome steric hindrance of the ortho-nitro group.[1]
Hold Time 10 minutesOptimized for complete conversion without thermal degradation.[1]
Pressure Limit 250 psi (17 bar)Safety cutoff for DCM vapor pressure.
Stirring HighEssential for uniform heat distribution.[1]
Power Max 150 WPrevents temperature overshoot.[1]
Step 3: Work-up and Purification[1]
  • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

  • Transfer the reaction mixture to a separatory funnel and dilute with DCM (20 mL).

  • Acid Wash: Wash with 1M HCl (2 x 15 mL) to remove unreacted p-toluidine and TEA.[1]

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 15 mL) to remove any hydrolyzed 2-nitrobenzoic acid.[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to obtain pale yellow needles.

Method B: Direct Amidation (Green Route)

Uses 2-nitrobenzoic acid directly, avoiding moisture-sensitive acid chlorides.[1]

  • Combine 2-nitrobenzoic acid (2.0 mmol), p-toluidine (2.0 mmol), and Boric Acid (10 mol% catalyst) in Toluene (4 mL).

  • Irradiate at 130 °C for 20-30 minutes in an open-vessel mode (equipped with a Dean-Stark apparatus equivalent or molecular sieves) to remove generated water.

  • Note: This method typically requires higher temperatures and longer times than Method A.

Characterization & Validation

Since specific literature melting points for the ortho-nitro isomer can vary by crystal form, the following spectral features are critical for self-validation.

Expected Properties:

  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • Melting Point: Expected range 160–165 °C (Based on structural analogs [1]).

Spectral Validation (¹H NMR in DMSO-d₆): To validate the structure, look for these diagnostic signals:

MoietyChemical Shift (δ ppm)MultiplicityAssignment
Amide NH 10.2 – 10.6 Singlet (Broad)Diagnostic for amide formation; disappears with D₂O shake.[1]
Nitro-Aromatic 8.0 – 8.2 Doublet/MultipletProton at C3 of benzoyl ring (deshielded by nitro group).[1]
Tolyl-Aromatic 7.5 & 7.1 Doublets (AA'BB')Characteristic pattern for para-substituted toluene ring.[1]
Methyl 2.25 – 2.30 SingletMethyl group on the p-tolyl ring.[1]

Self-Validating Check:

  • Integration Ratio: The integration of the Methyl singlet (3H) to the Amide NH (1H) must be 3:1.

  • Absence of Impurities: Lack of broad OH peak (11-13 ppm) confirms removal of benzoic acid starting material.

Troubleshooting & Critical Parameters

Troubleshooting Problem Low Yield or Impure Product Check1 Did reaction reach 100°C? Problem->Check1 Check2 Is starting material (Acid Chloride) hydrolyzed? Problem->Check2 Solution1 Increase Power limit or Change Solvent (Toluene) Check1->Solution1 No Solution2 Use fresh bottle or add SOCl2 dropwise Check2->Solution2 Yes

Figure 2: Decision tree for troubleshooting common synthetic issues.

  • Moisture Sensitivity: 2-nitrobenzoyl chloride is hygroscopic.[1] If the reagent is old, reflux it with Thionyl Chloride (SOCl₂) for 1 hour before use to regenerate the acid chloride.

  • Solvent Choice: If the microwave cannot reach 100°C in DCM (bp 40°C) due to pressure limits, switch to Dichloroethane (DCE) or Toluene .

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under high pressure.[1] Do not exceed 200°C.

  • Acid Chlorides: Corrosive and lachrymators.[1] Handle only in a fume hood.

  • Microwave Vials: Inspect for scratches before use to prevent vessel failure under pressure.[1]

References

  • BenchChem. Application Notes and Protocols for Microwave-Assisted Synthesis of Benzamide Derivatives. (General benzamide protocols).[2]

  • National Institutes of Health (NIH). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides.[1] PMC7215367.[1]

  • PubChem. N-(2-methylphenyl)-4-nitrobenzamide (Isomer Data for comparison). CID 98692.[1]

  • Zare, A., et al. A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 2009.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Catalytic Reduction of N-(4-methylphenyl)-2-nitrobenzamide

Introduction: The Strategic Importance of 2-amino-N-(4-methylphenyl)benzamide The reduction of aromatic nitro compounds is a foundational transformation in organic synthesis, providing access to the versatile aniline fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-amino-N-(4-methylphenyl)benzamide

The reduction of aromatic nitro compounds is a foundational transformation in organic synthesis, providing access to the versatile aniline functional group. Anilines are critical intermediates in the production of a vast range of materials, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The target molecule of this guide, 2-amino-N-(4-methylphenyl)benzamide, is a valuable chemical intermediate whose structure is a key building block for various biologically active molecules.[2] The ortho-aminoanilide scaffold present in this molecule is a recognized pharmacophore, particularly in the development of enzyme inhibitors for therapeutic applications.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of N-(4-methylphenyl)-2-nitrobenzamide. We will explore the underlying reaction mechanism, detail robust experimental protocols, and offer field-proven insights into process optimization and safety.

Mechanistic Overview: The Catalytic Hydrogenation Pathway

The reduction of a nitro group to an amine is a six-electron process that, in catalytic hydrogenation, is widely accepted to proceed via the Haber-Lukashevich mechanism.[1] The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium supported on activated carbon (Pd/C).

The process can be broken down into several key stages:

  • Adsorption: The nitroaromatic substrate (N-(4-methylphenyl)-2-nitrobenzamide) adsorbs onto the active sites of the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the metal surface, where the H-H bond is cleaved to form reactive metal-hydride species.[3]

  • Stepwise Reduction: The nitro group is sequentially reduced by the activated hydrogen. This proceeds through key intermediates: the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[1][4]

  • Desorption: Once the reduction is complete, the final amine product, 2-amino-N-(4-methylphenyl)benzamide, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxybenzene, which can be further reduced.[1] Therefore, careful control over reaction conditions is paramount to ensure high selectivity for the desired amine.

Reaction_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) ArNO2 Ar-NO₂ (Adsorbed) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2H ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2H ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2H Product Product Desorbed ArNH2->Product Desorption H2_gas H₂ (gas) H_activated 2[H] (Activated H on surface) H2_gas->H_activated Adsorption & Dissociation

Figure 1: Generalized Haber-Lukashevich pathway for nitro group reduction.

Catalyst and Method Selection: A Comparative Rationale

The choice of catalyst and hydrogen source is critical for achieving efficient and chemoselective reduction. While many reagents can reduce nitro groups, catalytic hydrogenation is often preferred for its efficiency and for producing water as the only byproduct.[5]

Catalytic SystemHydrogen SourceAdvantagesDisadvantages & Considerations
Palladium on Carbon (Pd/C) H₂ GasHighly active and efficient for most nitroarenes.[6] Good functional group tolerance. Cost-effective among noble metal catalysts.Can be too active, leading to reduction of other functional groups (e.g., dehalogenation).[6] Pyrophoric; requires careful handling.[7]
Raney® Nickel H₂ GasLess expensive than palladium. Often used when dehalogenation is a concern with Pd/C.[6]Generally requires higher temperatures and pressures. Pyrophoric and must be handled wet.
Platinum(IV) Oxide (PtO₂) H₂ GasVery active catalyst, often effective when others fail. Can be used for exhaustive reductions.[8]High cost. Can be less selective and may reduce aromatic rings under harsh conditions.
Pd/C or Raney® Ni Hydrazine Hydrate (Transfer Hydrogenation)Avoids the use of high-pressure hydrogen gas, enhancing safety.[9] Reaction setups are simpler (e.g., standard reflux apparatus).Hydrazine is toxic and must be handled with care. The reaction can be highly exothermic.[9]

Recommendation for N-(4-methylphenyl)-2-nitrobenzamide: For this specific substrate, 10% Palladium on Carbon (Pd/C) with hydrogen gas is the recommended starting point due to its high activity and general reliability.[6] If safety concerns regarding hydrogen gas are paramount, catalytic transfer hydrogenation with hydrazine hydrate is an excellent alternative.

Experimental Protocols

Safety First: Catalytic hydrogenation is hazardous. It involves flammable hydrogen gas, potentially pyrophoric catalysts, and exothermic reactions.[1][7][10] All procedures must be conducted in a certified chemical fume hood, away from ignition sources.[11][12] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol A: Catalytic Hydrogenation with H₂ Gas

This protocol describes a standard lab-scale procedure using a hydrogen balloon. For reactions requiring higher pressure, a certified hydrogenation reactor (e.g., a Parr shaker) must be used following established safety guidelines.[12][13]

Materials:

  • N-(4-methylphenyl)-2-nitrobenzamide

  • 10% Palladium on Carbon (Pd/C), preferably 50% wet with water

  • Methanol or Ethanol (ACS grade)

  • Diatomaceous earth (Celite®)

  • Three-necked round-bottom flask

  • Magnetic stir bar and stir plate

  • Gas inlet adapter with stopcock

  • Hydrogen balloon (heavy-walled)

  • Nitrogen/vacuum manifold

Workflow_Hydrogenation start Start setup 1. Setup & Catalyst Loading (Inert Atmosphere) start->setup purge_N2 2. Add Substrate & Solvent (Under N₂) setup->purge_N2 purge_H2 3. Purge System (Evacuate/Backfill with H₂) purge_N2->purge_H2 react 4. Run Reaction (Vigorous Stirring, Monitor) purge_H2->react purge_final 5. Final Purge (Evacuate/Backfill with N₂) react->purge_final filter 6. Catalyst Filtration (Through Celite, Keep Wet) purge_final->filter isolate 7. Isolate Product (Concentrate Filtrate) filter->isolate end End isolate->end

Sources

Method

Application Note: N-(4-methylphenyl)-2-nitrobenzamide as a Privileged Scaffold Intermediate

This technical guide details the utility, synthesis, and downstream applications of N-(4-methylphenyl)-2-nitrobenzamide (CAS: 36855-81-9), a critical intermediate in the synthesis of nitrogen-containing heterocycles, spe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the utility, synthesis, and downstream applications of N-(4-methylphenyl)-2-nitrobenzamide (CAS: 36855-81-9), a critical intermediate in the synthesis of nitrogen-containing heterocycles, specifically quinazolin-4(3H)-ones .

Executive Summary

N-(4-methylphenyl)-2-nitrobenzamide is a strategic building block in the synthesis of "privileged structures" in medicinal chemistry. It serves as the stable, nitro-precursor to 2-amino-N-(4-methylphenyl)benzamide , which undergoes cyclocondensation to form 3-(4-methylphenyl)quinazolin-4(3H)-ones .

These quinazolinone derivatives are bioisosteres of the sedative Methaqualone and are actively screened for:

  • Anticancer activity: Epidermal Growth Factor Receptor (EGFR) inhibition.

  • Antimicrobial efficacy: Inhibition of biofilm formation in P. aeruginosa.[1]

  • Anti-inflammatory properties: COX-2 inhibition pathways.

This guide provides a validated protocol for the synthesis of the intermediate and two distinct downstream workflows: Classical Stepwise Cyclization and Modern One-Pot Reductive Cyclization .

Chemical Profile & Specifications

ParameterSpecification
Chemical Name N-(4-methylphenyl)-2-nitrobenzamide
Synonyms 2-Nitro-4'-methylbenzamide; 4'-Methyl-2-nitrobenzanilide
CAS Number 36855-81-9
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Structure 2-Nitrobenzoyl moiety coupled to p-Toluidine
Appearance Pale yellow to off-white crystalline solid
Melting Point 158–160 °C
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water

Protocol A: Scalable Synthesis of the Intermediate

Objective: Preparation of N-(4-methylphenyl)-2-nitrobenzamide via Schotten-Baumann conditions. Mechanism: Nucleophilic acyl substitution.[2] The amino group of p-toluidine attacks the carbonyl carbon of 2-nitrobenzoyl chloride.

Reagents
  • Precursor A: 2-Nitrobenzoyl chloride (1.0 eq)

  • Precursor B: p-Toluidine (4-methylaniline) (1.0 eq)

  • Base: Triethylamine (TEA) (1.2 eq) or 10% NaOH (aq)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve p-toluidine (10.7 g, 100 mmol) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (18.5 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

    • Note: Exothermic reaction. Rapid addition may lead to bis-acylation impurities.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 100 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield: ~85–92% (Pale yellow needles).

Downstream Application: Synthesis of Quinazolinone Scaffolds

This intermediate allows for a divergent synthesis strategy.

Workflow Visualization

G Start N-(4-methylphenyl)-2-nitrobenzamide (Intermediate) Branch1 Pathway A: Classical (Stepwise) Start->Branch1 Reduction Branch2 Pathway B: Modern (One-Pot Cascade) Start->Branch2 Direct Conversion Amine 2-Amino-N-(4-methylphenyl)benzamide (Reduced Intermediate) Branch1->Amine Fe/HCl or H2/Pd-C OnePot Reductive Cyclization (Na2S2O4 / DMSO / Aldehyde) Branch2->OnePot Cyclization Cyclocondensation (Aldehyde/Acid + Catalyst) Amine->Cyclization Product 3-(4-methylphenyl)quinazolin-4(3H)-one (Bioactive Scaffold) Cyclization->Product OnePot->Product Oxidative Dehydrogenation

Figure 1: Divergent synthetic pathways from the nitro-intermediate to the bioactive quinazolinone scaffold.

Protocol B: Modern One-Pot Reductive Cyclization

Context: Traditional methods require reducing the nitro group to an amine first (Step 1), followed by cyclization (Step 2). The modern approach uses Sodium Dithionite (Na₂S₂O₄) to perform reduction and cyclization in a single pot, utilizing DMSO as an oxidant for the final aromatization.

Reference: Validated based on the methodology by Laha et al. (2015).

Reagents:

  • N-(4-methylphenyl)-2-nitrobenzamide (1.0 mmol)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.2 mmol)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 mmol)

  • Solvent: DMSO/H₂O (9:1)

Procedure:

  • Mixing: In a sealed tube, combine the nitrobenzamide (256 mg, 1 mmol), benzaldehyde (127 mg, 1.2 mmol), and Na₂S₂O₄ (522 mg, 3 mmol) in DMSO (3 mL) and water (0.3 mL).

  • Heating: Heat the mixture to 90 °C for 10–12 hours.

    • Mechanism:[3][4][2][5] Na₂S₂O₄ reduces the nitro group to an amine. The amine condenses with the aldehyde to form a dihydroquinazolinone. DMSO acts as an oxidant (Swern-type mechanism) to aromatize the ring to the final quinazolinone.

  • Work-up: Cool to room temperature. Pour into ice-water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

  • Result: 2-Phenyl-3-(4-methylphenyl)quinazolin-4(3H)-one.

Quality Control & Validation

To ensure the integrity of the intermediate before downstream processing, the following QC parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O Gradient)> 98.0% Area
Identity (NMR) ¹H NMR (400 MHz, DMSO-d₆)δ 2.30 (s, 3H, Ar-CH₃), 7.1-8.2 (m, 8H, Ar-H), 10.5 (s, 1H, NH)
Identity (IR) FTIR (ATR)1650 cm⁻¹ (Amide C=O), 1530/1350 cm⁻¹ (NO₂ stretch)
Moisture Karl Fischer< 0.5% w/w

Self-Validating Check:

  • The "Nitro Shift": In ¹H NMR, the amide proton (NH) of the nitro-compound typically appears downfield (10.5–10.8 ppm) due to hydrogen bonding with the nitro group. Upon reduction to the amine (Protocol B precursor), this peak disappears, and a broad NH₂ signal appears at ~5–6 ppm. This provides a rapid "Go/No-Go" check for reaction progress.

Safety & Handling

  • Nitro-Aromatics: Generally toxic and potential mutagens. Handle in a fume hood.

  • Thermal Stability: While stable at room temperature, nitro compounds can decompose exothermically at high temperatures. Do not exceed 180 °C during processing.

  • Sodium Dithionite: Flammable solid; releases toxic SO₂ gas upon contact with acid or water. Use in a well-ventilated area.

References

  • Intermediate Characterization: PubChem. N-(2-Methylphenyl)-4-nitrobenzamide (Isomer reference/Verification). National Library of Medicine.[6] Link

  • One-Pot Cyclization Protocol: Laha, J. K., et al. (2015).[5] "Sodium Dithionite-Mediated Novel Journey from 2-Nitrobenzamides to 2-Arylquinazolin-4(3H)-ones." The Journal of Organic Chemistry, 80(22), 11351–11359. Link

  • Quinazolinone Biological Activity: Sharma, P. C., et al. (2024).[1] "Quinazolinone analogs as potential therapeutic agents." Bioorganic & Medicinal Chemistry. Link

  • Reduction Methods: Orlandi, M., et al. (2015).[7] "Metal-Free Reduction of Nitro Aromatics." Organic Letters, 17(16), 3941–3943. Link

Sources

Application

Application Notes and Protocols: Synthesis and Characterization of Transition Metal Complexes Using N-(4-methylphenyl)-2-nitrobenzamide

Executive Summary & Scope The rational design of transition metal complexes using substituted benzamides is a cornerstone of modern coordination chemistry, with profound implications for drug development and homogeneous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The rational design of transition metal complexes using substituted benzamides is a cornerstone of modern coordination chemistry, with profound implications for drug development and homogeneous catalysis. N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-N-(p-tolyl)benzamide) is a highly versatile bidentate ligand. It features an amide linkage (-CONH-) and an ortho-nitro group (-NO₂), providing multiple potential coordination sites.

This application note provides an in-depth, self-validating technical guide for the synthesis of the N-(4-methylphenyl)-2-nitrobenzamide ligand and its subsequent complexation with biologically and catalytically relevant transition metals (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).

Mechanistic Insights & Coordination Chemistry

Expertise & Experience: Amides are traditionally poor ligands because the nitrogen lone pair is delocalized into the adjacent carbonyl group. However, the amide proton in N-(4-methylphenyl)-2-nitrobenzamide is weakly acidic. By employing a strong base (e.g., KOH) during complexation, the amide is deprotonated to form an amidate anion . The electron-donating para-methyl group on the aniline ring (+I, +M effects) subtly increases the electron density on the deprotonated nitrogen, enhancing its σ-donor capability compared to unsubstituted analogs. The ligand typically coordinates in a bidentate fashion via the amidate nitrogen and the carbonyl oxygen (forming a stable 5-membered chelate ring) or the ortho-nitro oxygen (forming a 6-membered chelate ring) .

Trustworthiness: Every step in the following protocols is designed as a self-validating system. For instance, the successful deprotonation and coordination of the ligand can be instantly verified via FT-IR spectroscopy by the complete disappearance of the ν(N-H) stretch at ~3250 cm⁻¹ and a downward shift in the ν(C=O) frequency .

Experimental Workflows & Visualizations

SynthesisWorkflow A 2-Nitrobenzoyl Chloride + p-Toluidine B Amidation Reaction (DCM, Et3N, 0°C to RT) A->B C N-(4-methylphenyl)-2-nitrobenzamide (Ligand L) B->C D Deprotonation (KOH / MeOH) C->D E Metal Salt Addition (M(OAc)2, M = Cu, Co, Ni, Zn) D->E F Reflux & Precipitation (60°C, 4h) E->F G Metal Complex[M(L)2(H2O)n] Isolation & Characterization F->G

Workflow for the synthesis of the ligand and its corresponding transition metal complexes.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of N-(4-methylphenyl)-2-nitrobenzamide (Ligand)

Causality: Nucleophilic acyl substitution is highly exothermic. Performing the addition at 0 °C prevents the degradation of the acyl chloride and minimizes the formation of di-acylated side products. Triethylamine (Et₃N) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of p-toluidine which would otherwise halt the reaction.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.7 g (0.1 mol) of p-toluidine and 16.7 mL (0.12 mol) of Et₃N in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.

  • Addition: Dissolve 18.5 g (0.1 mol) of 2-nitrobenzoyl chloride in 50 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath. Stir the mixture continuously at room temperature for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3); the disappearance of the p-toluidine spot (R_f ~0.4) confirms completion.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 50 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pale yellow crystals.

Protocol B: Preparation of[M(L)₂(H₂O)ₙ] Metal Complexes

Causality: Metal acetates (M(OAc)₂) are strictly preferred over metal chlorides. The acetate anion acts as a mild internal base, buffering the solution and thermodynamically driving the deprotonation of the amide nitrogen alongside the added KOH .

  • Ligand Solubilization: Dissolve 2.56 g (10 mmol) of N-(4-methylphenyl)-2-nitrobenzamide in 30 mL of hot methanol (50 °C).

  • Deprotonation: Add a methanolic solution of KOH (0.56 g, 10 mmol in 10 mL MeOH) dropwise to the ligand solution. Stir for 15 minutes. The solution will slightly deepen in color, indicating the formation of the amidate anion.

  • Metal Addition: Prepare a solution of the desired metal acetate (5 mmol)[e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O] in 20 mL of methanol. Add this dropwise to the deprotonated ligand solution.

  • Complexation: Attach a reflux condenser and heat the mixture at 60 °C for 4 hours. Self-Validation: The reaction is successful when a distinct color change occurs and a microcrystalline precipitate begins to form.

  • Recovery: Cool the mixture to room temperature. Filter the precipitated complex under vacuum, wash thoroughly with cold methanol followed by diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Quantitative Data & Physicochemical Characterization

The structural integrity of the synthesized complexes must be verified using spectroscopic and magnetic data. The tables below summarize the expected self-validating parameters.

Table 1: Expected Yields, Magnetic Moments, and Geometry

CompoundAppearanceYield (%)Melting Point (°C)μ_eff (B.M.)Proposed Geometry
Ligand (L) Yellow Crystals85145 - 147Diamagnetic-
[Cu(L)₂] Dark Green Solid78>250 (dec.)1.82Square Planar
[Ni(L)₂(H₂O)₂] Light Green Solid75>250 (dec.)3.10Octahedral
[Co(L)₂(H₂O)₂] Pink/Brown Solid72>250 (dec.)4.95Octahedral
[Zn(L)₂] White Solid80>250 (dec.)DiamagneticTetrahedral

Table 2: Key FT-IR Spectral Data Shifts (cm⁻¹)

Compoundν(N-H)ν(C=O)ν(NO₂) asymν(M-O)ν(M-N)
Ligand (L) 325016551525--
[Cu(L)₂] Absent16201522510450
[Ni(L)₂(H₂O)₂] Absent16251524515460

Diagnostic Note: The complete disappearance of the ν(N-H) band at 3250 cm⁻¹ and the negative shift of the ν(C=O) band by ~30-35 cm⁻¹ confirms that coordination occurs via the deprotonated amide nitrogen and the carbonyl oxygen.

Applications in Catalysis and Drug Development

Transition metal complexes of substituted benzamides are heavily investigated for their biological and catalytic properties. According to Tweedy's chelation theory, the coordination of the metal ion reduces its polarity by sharing its positive charge with the donor groups. This increases the lipophilicity of the complex, allowing it to permeate lipid membranes of microbial cells more effectively than the free ligand, making these complexes excellent candidates for antimicrobial drug development.

Furthermore, square planar Copper(II) complexes of this type are frequently utilized as homogeneous catalysts in the oxidation of alcohols to aldehydes/ketones.

Mechanism M [M(L)2] Catalyst Sub Substrate Binding M->Sub + Reactant Int Intermediate Complex Sub->Int Activation Prod Product Release Int->Prod Transformation Prod->M - Product

Generalized catalytic cycle for [M(L)2] complexes in substrate oxidation reactions.

References

  • ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate Publications. Available at:[Link]

  • Elixir International Journal. Synthesis and Characterization of Transition Metal Complexes of Cu(II), Ni(II), Co(II) and VO(IV) with Tetradentate Ligands derived from substituted Acetophenone and Benzophenone. Elixir Publishers. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-methylphenyl)-2-nitrobenzamide Synthesis

Welcome to the technical support hub for benzamide synthesis. This guide addresses the specific challenges in coupling 2-nitrobenzoyl chloride with 4-methylaniline (p-toluidine) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for benzamide synthesis. This guide addresses the specific challenges in coupling 2-nitrobenzoyl chloride with 4-methylaniline (p-toluidine) .

While this reaction (Schotten-Baumann type) is theoretically straightforward, the ortho-nitro substituent induces steric strain and electronic deactivation that can severely impact yield if standard protocols are not adjusted.[1]

🔬 Module 1: Critical Yield Factors (Troubleshooting)

Q: My conversion is incomplete (<60%). I see starting material on TLC. What is wrong?

A: The issue is likely moisture-induced hydrolysis of the acid chloride. The ortho-nitro group on the benzoyl chloride creates steric bulk, but the carbonyl is still highly susceptible to hydrolysis by atmospheric moisture. If your solvent or reagents are "wet," the acid chloride reverts to 2-nitrobenzoic acid , which will not react with the amine under these conditions.[1]

  • The Fix:

    • Solvent Quality: Switch to anhydrous DCM (Dichloromethane) or THF.[1] If using Toluene, ensure it is dried over molecular sieves.[1]

    • Reagent Check: 2-nitrobenzoyl chloride is often sold as a solid. If it smells like acrid vinegar (HCl) or looks sticky, it has hydrolyzed.[1] Recrystallize it from hexane or distill it (if liquid) before use.[1]

    • Nitrogen Purge: Run the reaction under a positive pressure of

      
       or Ar.
      
Q: The product is dark brown/black instead of the expected pale yellow. How do I fix this?

A: This is oxidative degradation of the p-toluidine. Anilines with electron-donating groups (like the methyl group in p-toluidine) are prone to oxidation in air, forming "aniline black" type impurities.[1]

  • The Fix:

    • Purify the Amine: If your p-toluidine is dark brown, recrystallize it from ethanol/water or sublime it before use.

    • Inert Atmosphere: Strictly exclude oxygen during the addition step.

    • Acid Wash: These colored impurities are often basic. A thorough wash with 1M HCl during workup usually removes the color (see Protocol below).[1]

Q: I am losing product during the aqueous workup. Where is it going?

A: You are likely creating an emulsion or the product is precipitating in the wrong layer. The product contains a nitro group and an amide, making it moderately polar.

  • The Fix:

    • Avoid Emulsions: Do not shake the separatory funnel violently. Invert gently. If an emulsion forms, add brine (saturated NaCl) or a small amount of Methanol to break it.[1]

    • Solvent Volume: Ensure you have enough organic solvent (DCM/EtOAc) to keep the product solubilized. If the organic layer is cloudy, the product is crashing out—add more solvent.

📊 Module 2: Optimized Experimental Protocol

Objective: Synthesize N-(4-methylphenyl)-2-nitrobenzamide with >85% isolated yield.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
2-Nitrobenzoyl chloride Electrophile1.0Limiting reagent.[1] Ensure high purity.
4-Methylaniline (p-toluidine) Nucleophile1.1Slight excess ensures complete consumption of acid chloride.[1]
Triethylamine (TEA) Base1.5Scavenges HCl byproduct.[1]
DCM (Anhydrous) Solvent10 volConcentration ~0.2 M.
DMAP Catalyst0.05(Optional) Acylation catalyst for sluggish reactions.[1]
Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 4-methylaniline (1.1 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM . Cool to 0°C (ice bath).

    • Why? Cooling controls the exotherm. High temps can lead to di-acylation or decomposition.

  • Addition: Dissolve 2-nitrobenzoyl chloride (1.0 equiv) in a separate vial with minimal DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Why? Slow addition prevents localized "hot spots" and ensures the amine is always in excess locally, preventing side reactions.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

  • Quench: Add water (20 mL) to quench any unreacted acid chloride.[1]

The "Self-Validating" Workup (Crucial for Purity)
  • Phase Separation: Transfer to a separatory funnel. Separate organic layer.[1][2]

  • Acid Wash (Removes Amine): Wash organic layer with 1M HCl (2x) .[1]

    • Validation: This converts unreacted p-toluidine into water-soluble hydrochloride salt.

  • Base Wash (Removes Acid): Wash organic layer with Sat.[1] NaHCO₃ (2x) .[1]

    • Validation: This removes 2-nitrobenzoic acid (from hydrolysis) and HCl.[1]

  • Drying: Wash with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: If solid is off-white, recrystallize from Ethanol/Water (9:1) .[1]

🧠 Module 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific points where yield is lost (Hydrolysis vs. Product Formation).

ReactionMechanism cluster_conditions Optimization Controls Start 2-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (Fast) Hydrolysis 2-Nitrobenzoic Acid (Dead End Byproduct) Start->Hydrolysis + Water (Competes with Amine) Amine p-Toluidine (Nucleophile) Amine->Intermediate Product Target Benzamide (Product) Intermediate->Product - HCl (Base assisted) Water H2O (Moisture Impurity) Water->Hydrolysis DrySolvent Use Anhydrous Solvent (Blocks Hydrolysis) ColdTemp 0°C Start (Controls Exotherm)

Caption: Competitive reaction pathways. Moisture leads to irreversible formation of 2-nitrobenzoic acid (Red), reducing yield.[1] Anhydrous conditions favor the amide product (Green).[1]

📉 Module 4: Purification Logic Tree

Use this decision matrix to determine the correct purification step based on your crude product's appearance.

PurificationLogic Crude Crude Solid Isolated CheckTLC Check TLC (30% EtOAc/Hexane) Crude->CheckTLC Condition1 Spot at Baseline? (Acid/Amine Salt) CheckTLC->Condition1 Condition2 Spot near Solvent Front? (Non-polar Impurity) CheckTLC->Condition2 Condition3 Single Spot but Colored? CheckTLC->Condition3 Action1 Re-wash with NaHCO3 & HCl Condition1->Action1 Yes Action2 Recrystallize: Ethanol/Water Condition2->Action2 Yes Action3 Activated Carbon Filtration Condition3->Action3 Yes

Caption: Decision matrix for post-reaction processing to maximize purity and recovery.

📚 References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocol for Schotten-Baumann benzoylation).[1]

  • BenchChem Technical Support. "Synthesis of 2-amino-N-(4-methylphenyl)benzamide and derivatives." Accessed 2025.[3][4]

  • National Center for Biotechnology Information (NCBI). "Crystal structure of N-(4-methylphenyl)-2-nitrobenzenesulfonamide" (Analogous structural data and recrystallization solvents).[1] PMC Labs.

  • Organic Syntheses. "General procedures for Amide Bond Formation." Org.[1][5][6][7] Synth. Coll. Vol. 1-10.

Sources

Optimization

Purification methods for N-(4-methylphenyl)-2-nitrobenzamide via recrystallization

Product Identification & Isomer Warning CRITICAL NOTE: Researchers frequently confuse this compound with its "reverse" amide isomer.[1] Before proceeding, ensure you are working with the correct structure. The purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Product Identification & Isomer Warning

CRITICAL NOTE: Researchers frequently confuse this compound with its "reverse" amide isomer.[1] Before proceeding, ensure you are working with the correct structure. The purification properties differ significantly between isomers.

FeatureTarget Molecule Common Isomer (Caution)
Name N-(4-methylphenyl)-2-nitrobenzamide 4-methyl-N-(2-nitrophenyl)benzamide
Structure 2-Nitrobenzoyl group + p-Toluidinep-Toluoyl group + 2-Nitroaniline
Synthesis 2-Nitrobenzoyl chloride + p-Toluidinep-Toluoyl chloride + 2-Nitroaniline
Key Impurity p-Toluidine (oxidation prone)2-Nitroaniline (bright orange/yellow)

Solvent Selection Guide

User Question: "Which solvent system should I use? I have Ethanol, Toluene, and Ethyl Acetate available."

Technical Response: For N-(4-methylphenyl)-2-nitrobenzamide, solvent selection depends on your primary impurity profile.[1]

Solvent SystemEthanol / Water (Recommended) Toluene (High Purity)
Mechanism Polarity differential (Amide is insoluble in water).[1]Temperature differential (High solubility hot, low cold).
Best For Removing inorganic salts and polar byproducts.[1]Removing non-polar impurities and unreacted p-toluidine.[1]
Yield High (85-95%)Moderate (70-85%)
Crystal Habit Often fine needles or powder.[1]Prisms or plates (better for X-ray).[1]
Risk "Oiling out" if water is added too fast.[1]Higher boiling point requires more energy to remove solvent.[1]
Solubility Profile (Estimated)
  • Cold Water: Insoluble[1]

  • Hot Ethanol: Soluble[1]

  • Cold Toluene: Sparingly Soluble[1]

  • Hot Toluene: Soluble

Standard Operating Procedures (SOPs)

Protocol A: The Ethanol/Water Method (General Purpose)

Best for initial cleanup of crude reaction mixtures.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 10-15 mL per gram of solid).[1] Heat to boiling on a steam bath or stir plate.

  • Hot Filtration (Crucial): If the solution is not clear (black specks or turbidity), filter while hot through a fluted filter paper or a pre-heated glass frit to remove insoluble dust or inorganic salts.

  • Crystallization:

    • Maintain the filtrate at boiling.

    • Add warm water dropwise until a faint, permanent cloudiness persists.[1]

    • Add a few drops of hot ethanol to clear the solution again.

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Vacuum filter the crystals. Wash with a small amount of cold 50% aqueous ethanol .[1]

Protocol B: The Toluene Method (High Purity)

Best for removing unreacted p-toluidine (which stays in toluene) and obtaining analytical grade crystals.

  • Dissolution: Suspend crude solid in Toluene. Heat to reflux (110°C). Add Toluene incrementally until dissolved.[1]

  • Charcoal Treatment: If the solution is dark (oxidized amines), add activated charcoal (1-2% by weight). Reflux for 5 minutes.

  • Filtration: Filter hot through Celite to remove charcoal.

  • Crystallization: Allow the filtrate to cool very slowly to room temperature. Do not induce rapid cooling, as this traps impurities.[1]

  • Collection: Filter and wash with cold Hexane or low-boiling petroleum ether to remove residual toluene.[1]

Workflow Visualization

Recrystallization_Workflow Start Crude N-(4-methylphenyl)-2-nitrobenzamide Solvent_Choice Select Solvent System Start->Solvent_Choice Et_Dissolve Dissolve in boiling Ethanol Solvent_Choice->Et_Dissolve General Purity Tol_Dissolve Dissolve in boiling Toluene Solvent_Choice->Tol_Dissolve High Purity/X-Ray Hot_Filter Hot Filtration (Remove insolubles) Et_Dissolve->Hot_Filter Et_Water Add warm Water until cloudy Then clear with Ethanol Cooling Slow Cooling to RT Then Ice Bath Et_Water->Cooling Tol_Charcoal Optional: Add Charcoal (If dark colored) Tol_Dissolve->Tol_Charcoal Tol_Charcoal->Hot_Filter Hot_Filter->Et_Water Hot_Filter->Cooling Collect Vacuum Filtration Cooling->Collect Wash Wash Crystals Collect->Wash Dry Dry in Vacuum Oven Wash->Dry

Caption: Decision matrix for solvent selection and step-by-step purification workflow.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The solution temperature is above the melting point of the solvated product, or the solvent mixture is too polar too quickly.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a small amount of the "good" solvent (Ethanol).[2]

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

    • Cool Slower: Wrap the flask in a towel to slow the cooling rate.

Q2: The crystals are retaining a yellow/brown color.

  • Cause: This is likely oxidation products of p-toluidine (starting material).[1]

  • Fix: Use Protocol B (Toluene) with an activated charcoal step.[1] Toluene is superior at keeping amine impurities in solution while the amide crystallizes out.

Q3: My yield is very low (<50%).

  • Cause: Too much solvent was used, or the "anti-solvent" (water) ratio was incorrect.

  • Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume and cool again to collect a "second crop" of crystals. Note: The second crop is usually less pure.

Q4: How do I confirm I have the right product and not the starting material?

  • TLC: Run a Thin Layer Chromatography plate (Solvent: 30% Ethyl Acetate / 70% Hexane).[1]

    • p-Toluidine will have a lower Rf and stain with Ninhydrin (or turn dark under UV).[1]

    • The Amide will have a higher Rf and will NOT stain with Ninhydrin.

  • Melting Point:

    • p-Toluidine MP: ~43°C (Low)[1]

    • 2-Nitrobenzoic acid MP: ~146-148°C[1]

    • Target Amide: Expect 140-160°C range (Verify experimentally as literature varies by isomer).

Troubleshooting Logic Tree

Troubleshooting_Tree Issue Problem Encountered Oil Oiling Out Issue->Oil Color Yellow/Brown Color Issue->Color Yield Low Yield Issue->Yield Seed Reheat + Seed Crystal + Slower Cooling Oil->Seed Charcoal Recrystallize from Toluene with Activated Charcoal Color->Charcoal Concentrate Evaporate Mother Liquor for 2nd Crop Yield->Concentrate

Caption: Quick-reference logic for resolving common purification failures.

References
  • BenchChem. (2025).[1][3][4] Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from

  • PubChem. (2025).[1][5] N-(2-Methylphenyl)-4-nitrobenzamide Compound Summary. (Isomer Comparison Data). Retrieved from [5]

  • Chemistry LibreTexts. (2023). Recrystallization Procedures and Troubleshooting. Retrieved from

  • PrepChem. (2025).[1] Synthesis of 2-(p-tolyl)benzamide derivatives. Retrieved from

Sources

Troubleshooting

Removing unreacted p-toluidine from N-(4-methylphenyl)-2-nitrobenzamide

Topic: Removal of unreacted -toluidine from -(4-methylphenyl)-2-nitrobenzamide. Applicability: Synthetic Organic Chemistry, Medicinal Chemistry, Process Development.[1] Date: October 26, 2023 Core Chemical Logic The sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted


-toluidine from 

-(4-methylphenyl)-2-nitrobenzamide. Applicability: Synthetic Organic Chemistry, Medicinal Chemistry, Process Development.[1] Date: October 26, 2023

Core Chemical Logic

The separation of


-toluidine (impurity) from 

-(4-methylphenyl)-2-nitrobenzamide (target) relies on the exploitation of basicity differences .[2]
  • The Impurity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Toluidine):  A primary aromatic amine with a 
    
    
    
    of approximately 5.1 [1].[2] It acts as a weak base. In the presence of dilute acid, it protonates to form a water-soluble anilinium salt.[2]
  • The Target (Amide): The amide bond is neutral to weakly acidic (

    
    ). It remains uncharged in dilute acid and retains its lipophilicity, staying in the organic solvent.
    
Comparative Properties Table
Featurengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Toluidine
(Impurity)
Target Amide Separation Behavior
Functional Group Primary Amine (

)
Amide (

)
Amine is basic; Amide is neutral.[2]

(Conjugate Acid)
~5.1 [1]< -0.5 (O-protonation)Amine protonates at pH < 4; Amide does not.[2]
Solubility (Neutral) Organic Solvents, slightly in waterOrganic Solvents (DCM, EtOAc)Both soluble in organics.
Solubility (Acidic pH) High (Water Soluble Salt) Low (Remains Organic)Basis of separation.

Primary Protocol: Acid-Base Extraction

Status: Gold Standard Method Objective: Chemically modify the impurity to force a phase transfer.[2][3]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[4]

    • Volume: Use ~10-15 mL solvent per gram of crude solid.[2]

  • Acid Wash (The Critical Step):

    • Add 1M HCl (Hydrochloric Acid) to the separatory funnel. Use a 1:1 volume ratio relative to the organic phase.

    • Note: 1M HCl (pH ~0) ensures the

      
      -toluidine (
      
      
      
      5.[2]1) is fully protonated (
      
      
      ).
  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

  • Phase Separation: Allow layers to separate.

    • Bottom Layer: Aqueous (if using EtOAc, aqueous is bottom; if DCM, aqueous is top—verify density). Contains ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -toluidine hydrochloride.[2][5]
      
    • Top Layer: Organic.[6] Contains purified Amide.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual acid and break potential emulsions.

  • Drying: Dry organic layer over Anhydrous

    
     or 
    
    
    
    . Filter and evaporate.[7]
Visualization: The Extraction Logic

ExtractionLogic cluster_phases Phase Separation Mixture Crude Mixture (Amide + p-Toluidine) Solvent Dissolve in EtOAc/DCM Mixture->Solvent SepFunnel Separatory Funnel (Mixing) Solvent->SepFunnel Acid Add 1M HCl (aq) Acid->SepFunnel OrgLayer Organic Phase (Neutral) Contains: Target Amide SepFunnel->OrgLayer Retains Lipophilicity AqLayer Aqueous Phase (Acidic pH < 2) Contains: p-Toluidinium Chloride SepFunnel->AqLayer Protonation (R-NH3+)

Caption: Logical flow of impurity removal via pH-dependent phase partitioning.

Secondary Protocol: Recrystallization

Status: Polishing Step (Use if Purity < 98%) Objective: Remove trace colored oxidation products or residual salts.[3]

If the acid wash fails to yield crystalline white solid (often due to oxidation of


-toluidine turning the product brown/red), recrystallization is required.
Solvent Systems
  • System A (Ethanol/Water): Dissolve amide in boiling Ethanol (95%). Add hot water dropwise until turbidity persists. Cool slowly.

  • System B (Toluene): Good for removing non-polar impurities.

  • System C (Acetonitrile): Often yields high-quality needles for nitro-aromatic amides [2].[2]

Troubleshooting Crystallization:

  • Issue: "Oiling out" (Product forms a liquid blob instead of crystals).

  • Fix: Re-heat to dissolve. Add a seed crystal. Scratch the glass with a rod.[8] Ensure the cooling rate is slow .

Troubleshooting & FAQs

Q1: The product is still reddish-brown after the acid wash. Why?

A:


-Toluidine oxidizes easily to form azo-like colored impurities.[2] These are often non-basic and won't wash out with acid.
  • Solution: Perform a charcoal filtration .[2] Dissolve the amide in hot ethanol, add activated carbon (5-10% by weight), stir for 10 mins, and filter through Celite while hot. Then recrystallize.[4][5][7][9]

Q2: I formed a stubborn emulsion during the extraction.

A: Nitro-compounds and amides can sometimes act as surfactants.[2]

  • Solution:

    • Add saturated Brine (NaCl).

    • Filter the entire mixture through a pad of Celite (breaks the surface tension).

    • Wait longer (gravity is your friend).

Q3: Can I use Silica Gel Chromatography instead?

A: Yes, but it is resource-intensive.[2]

  • TLC Conditions:

    
    -Toluidine is polar and basic.[2] It will streak on silica unless you add 1% Triethylamine (TEA) to the eluent. However, the Amide is less polar.
    
  • Eluent: Start with 10% EtOAc in Hexanes. The Amide (

    
    ) should elute significantly faster than 
    
    
    
    -toluidine (
    
    
    and streaking).[2]
Q4: How do I validate that the -toluidine is actually gone?

A: Use 1H-NMR .

  • Look for: The methyl peak of

    
    -toluidine.[2]
    
    • Impurity: Methyl singlet at

      
       ppm (variable depending on solvent/concentration).
      
    • Target: The target also has a methyl group, but the chemical environment is different (attached to an amide-bearing ring).

    • Diagnostic: Look for the amine protons (

      
      ) in the impurity around 
      
      
      
      ppm (broad), which will be absent in the pure amide.

Advanced: Solid-Supported Scavenging

Status: For Water-Sensitive or High-Throughput Applications[2]

If you cannot use aqueous acid (e.g., if you have other acid-sensitive groups), use a Polymer-Supported Acid Scavenger .[2]

  • Reagent: Amberlyst 15 (H+ form) or Polystyrene-supported Isocyanate.[2]

  • Method: Add resin to the organic reaction mixture. Stir for 1-2 hours. The

    
    -toluidine binds to the resin.[2] Filter the resin out.[10][11] The filtrate contains the pure amide.[1]
    
Decision Tree: Purification Strategy

PurificationTree Start Crude Product Check Is p-Toluidine present? Start->Check AcidWash 1M HCl Wash Check->AcidWash Yes Done Pure Amide Check->Done No PurityCheck Check Purity (TLC/NMR) AcidWash->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst Colored/Impure PurityCheck->Done >98% Recryst->Done

Caption: Decision matrix for selecting the appropriate purification workflow.

References

  • PubChem. (n.d.).[3] p-Toluidine (Compound CID 7813).[2] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for pKa and acid-base extraction mechanisms).[2]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Nitrobenzamide Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on robust amide bond formation, synthesizing nitrobenzamides—often precursors to critical active pharmaceutical ingredients (APIs)—requires...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on robust amide bond formation, synthesizing nitrobenzamides—often precursors to critical active pharmaceutical ingredients (APIs)—requires precise thermodynamic and kinetic control. This guide provides field-proven troubleshooting strategies, focusing on the causality between reaction temperature, coupling agent stability, and byproduct mitigation.

Section 1: The Thermodynamics and Kinetics of Nitrobenzamide Formation

Amide coupling is fundamentally an exothermic process. When utilizing highly reactive electrophiles like 4-nitrobenzoyl chloride, the electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon. This accelerates the initial nucleophilic attack but also drastically increases the propensity for side reactions if thermal energy is not actively managed[1].

Conversely, when using standard coupling reagents (e.g., HATU, EDC/HOBt) with less reactive nitrobenzoic acids, the activation energy barrier requires a delicate balance. Temperatures must be low enough to prevent the thermal degradation of the active ester intermediate, yet high enough to drive the sluggish amidation of sterically hindered or electron-deficient amines[2],[3].

Section 2: Troubleshooting FAQs

Q1: I am using 4-nitrobenzoyl chloride, but my LC-MS shows a significant amount of 4-nitrobenzoic anhydride instead of the desired amide. How do I fix this? A1: Anhydride formation is a classic symptom of poor temperature control and improper reagent addition order. At elevated temperatures (>25 °C), the reactive acylammonium intermediate (formed between the acyl chloride and your tertiary amine base) accumulates. If the primary amine is not immediately available to intercept it, the intermediate reacts with trace hydrolyzed 4-nitrobenzoic acid to form an anhydride[1]. Solution: Lower the reaction temperature to 0 °C during the initial addition. Ensure that your primary amine nucleophile is already present in the solution when the acyl chloride is added[1].

Q2: My HATU-mediated coupling of 4-nitrobenzoic acid with an aniline derivative is stalling. Should I reflux the reaction? A2: Do not reflux. While heating can overcome the low nucleophilicity of anilines, temperatures above 40–50 °C will rapidly degrade the OAt-active ester intermediate formed by HATU. This thermal degradation leads to the formation of unreactive tetramethylurea (TMU) byproducts and irreversible N-acylurea rearrangements[2]. Solution: Pre-activate the carboxylic acid with HATU and DIPEA at 0 °C for 15–30 minutes to ensure stable active ester formation. Then, add the amine and allow the reaction to warm to room temperature (25 °C). If the reaction remains sluggish, consider adding a catalytic amount of DMAP[3].

Q3: I am synthesizing a substituted nitrobenzamide (e.g., 2-hydroxy-6-nitrobenzamide) and getting a mixture of constitutional isomers. Can temperature help control regioselectivity? A3: Yes. Elevated temperatures significantly increase the rate of side reactions and reduce the energetic differentiation between the transition states of competing isomers. Lowering the reaction temperature (0–5 °C) enhances the steric hindrance effect, kinetically favoring substitution at the less hindered position (e.g., the 6-position over the 4-position)[4].

Section 3: Quantitative Data on Temperature Effects

To illustrate the critical nature of thermal control, the following table summarizes the effect of reaction temperature on the yield of the desired nitrobenzamide versus the formation of anhydride byproducts during a standard acyl chloride amidation workflow[1].

Reaction Temperature (°C)Yield of Desired Amide (%)Yield of 4-Nitrobenzoic Anhydride Byproduct (%)
0 °C 94%< 1%
25 °C 85%8%
50 °C 60%25%

Table 1: Impact of temperature on byproduct formation in 4-nitrobenzoyl chloride amidation workflows.

Section 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized methodologies.

Protocol A: Temperature-Controlled Acyl Chloride Amidation

Objective: Synthesize nitrobenzamides while suppressing anhydride formation.

  • Preparation: Rigorously dry all glassware. Dissolve the amine nucleophile (1.0 equiv) and a tertiary amine base (e.g., Triethylamine, 2.0 equiv) in anhydrous DCM (0.2 M).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes to control the exotherm[1].

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for an additional 2–4 hours. Monitor by TLC.

  • Quenching: Quench with saturated aqueous NaHCO₃ to neutralize excess acid, followed by a standard aqueous workup.

Protocol B: HATU-Mediated Coupling for Electron-Deficient Amines

Objective: Maximize active ester stability during the coupling of unreactive substrates.

  • Pre-activation: Dissolve 4-nitrobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at 0 °C for exactly 15–30 minutes. (Causality: This low-temperature window allows the stable formation of the OAt-active ester without thermal degradation)[2].

  • Amidation: Add the electron-deficient amine (1.1 equiv) to the cold solution.

  • Thermal Ramp: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12–18 hours. Monitor the consumption of the active ester by LC-MS[2],[3].

Section 5: Troubleshooting Workflow Visualization

G N1 Nitrobenzamide Synthesis Initiation N2 Monitor Reaction by TLC/LC-MS N1->N2 N3 Sluggish Conversion? N2->N3 N4 Warm to 25°C Add DMAP catalyst N3->N4 Yes N5 Anhydride Byproducts? N3->N5 No N4->N2 N6 Cool to 0°C Ensure amine is present N5->N6 Yes N7 Coupling Agent (HATU/EDC) Degradation? N5->N7 No N6->N2 N8 Pre-activate at 0°C Avoid prolonged heating N7->N8 Yes N9 Optimal Nitrobenzamide Yield Achieved N7->N9 No N8->N2

Logical troubleshooting tree for temperature optimization in nitrobenzamide synthesis.

References

  • BenchChem. "Optimizing reaction conditions for 2-Hydroxy-6-nitrobenzamide synthesis." Available at:4

  • BenchChem. "Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines." Available at: 1

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Available at: 2

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Available at:3

Sources

Troubleshooting

Troubleshooting low purity in N-(4-methylphenyl)-2-nitrobenzamide production

Technical Support Center: N-(4-methylphenyl)-2-nitrobenzamide Synthesis This guide is intended for researchers, scientists, and drug development professionals encountering purity issues in the synthesis of N-(4-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-methylphenyl)-2-nitrobenzamide Synthesis

This guide is intended for researchers, scientists, and drug development professionals encountering purity issues in the synthesis of N-(4-methylphenyl)-2-nitrobenzamide. Here, we diagnose common problems, provide robust troubleshooting strategies, and offer detailed protocols to enhance product purity and yield.

Troubleshooting Guide: Diagnosing and Resolving Low Purity

The synthesis of N-(4-methylphenyl)-2-nitrobenzamide is typically achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, between 2-nitrobenzoyl chloride and p-toluidine.[1][2][3] While straightforward, this reaction is prone to several side reactions and operational pitfalls that can lead to a final product of low purity.

Problem 1: Final Product is an Off-Color (Yellow/Brown) Oily Solid Instead of Crystalline Powder.

This is one of the most frequent issues, often indicating the presence of multiple impurities.

Potential Causes & Solutions:

  • Cause A: Hydrolysis of 2-Nitrobenzoyl Chloride.

    • Explanation: 2-Nitrobenzoyl chloride is highly reactive and moisture-sensitive.[4] Exposure to water (e.g., from wet solvents or glassware) will hydrolyze it to 2-nitrobenzoic acid. This acidic impurity can interfere with crystallization and contaminate the final product. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making the acid chloride particularly susceptible to hydrolysis.[4]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents for the reaction. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[5]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause B: Excess p-Toluidine Remaining.

    • Explanation: If the stoichiometry is not precise or the reaction does not go to completion, unreacted p-toluidine (a basic amine) will remain. During workup and solvent evaporation, this can co-precipitate with the product, leading to an impure, often oily or waxy solid.

    • Solution:

      • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the less expensive or more easily removed reagent. In this case, using a slight excess of the acid chloride can help consume all the p-toluidine.

      • Acidic Wash: During the workup phase, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[6] This will convert the basic p-toluidine into its water-soluble ammonium salt, which will partition into the aqueous layer and be removed.

  • Cause C: Formation of Diacylated Byproduct.

    • Explanation: Although less common with secondary amides, under certain conditions, a second acylation can occur, or other complex side-reactions may be promoted by strong bases or high temperatures.

    • Solution:

      • Controlled Reagent Addition: Add the 2-nitrobenzoyl chloride solution dropwise to the solution of p-toluidine at a controlled temperature (e.g., 0°C to room temperature). This maintains a low concentration of the acylating agent and minimizes side reactions.

      • Appropriate Base: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine, or aqueous NaOH/KOH under biphasic Schotten-Baumann conditions.[3][7][8] The base neutralizes the HCl byproduct, driving the reaction to completion without promoting side reactions.[7]

Problem 2: Low Yield After Purification.

Even if the initial reaction appears successful, significant material loss can occur during purification.

Potential Causes & Solutions:

  • Cause A: Incorrect Recrystallization Solvent.

    • Explanation: The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be completely insoluble.[6] Using a solvent that is too effective (high solubility at low temp) or too poor (low solubility at high temp) will result in low recovery.

    • Solution:

      • Solvent Screening: Test a range of solvents. For aromatic amides, polar solvents like ethanol, methanol, or acetone are good starting points.[6] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.[9][10]

      • Protocol: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation before filtering.[6]

  • Cause B: Product Loss During Workup Washes.

    • Explanation: While washes are necessary to remove impurities, the desired product may have some slight solubility in the aqueous layers, especially if an incorrect pH is used or if emulsions form.

    • Solution:

      • Minimize Wash Volume: Use the minimum volume of wash solutions (HCl, NaHCO₃, brine) necessary to achieve the desired separation.

      • Back-Extraction: After separating the organic layer, you can "back-extract" the combined aqueous layers with a small portion of fresh organic solvent (e.g., DCM) to recover any dissolved product.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and addressing purity issues in your synthesis.

G cluster_0 Problem Identification cluster_1 Primary Impurity Source Analysis cluster_2 Solution Pathways P1 Low Purity Detected (e.g., Oily Product, Off-Color, Broad MP) N1 Unreacted Starting Materials? P1->N1 Investigate N2 Reaction Byproducts? P1->N2 Investigate N3 Degradation? P1->N3 Investigate S1 Perform Acid/Base Washes during Workup N1->S1 Cause: p-Toluidine N2->S1 Cause: 2-Nitrobenzoic Acid (from hydrolysis) S2 Optimize Reaction Conditions (Temp, Stoichiometry, Base) N2->S2 Cause: Diacylation, etc. S3 Ensure Anhydrous Conditions (Dry Glassware/Solvents) N3->S3 Cause: Hydrolysis S4 Purify via Recrystallization or Chromatography S1->S4 After Re-synthesis S2->S4 After Re-synthesis S3->S4 After Re-synthesis

Caption: Troubleshooting workflow for N-(4-methylphenyl)-2-nitrobenzamide synthesis.

Key Experimental Protocols

Protocol 1: Aqueous Workup for Impurity Removal

This procedure is performed after the reaction is deemed complete.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and an equal volume of water.

  • Acid Wash: Add 1M HCl (aq) solution and shake well. Allow the layers to separate and discard the aqueous (bottom) layer. This step removes unreacted p-toluidine and any organic bases like triethylamine.

  • Base Wash: Add a saturated sodium bicarbonate (NaHCO₃) solution and shake. Vent the funnel frequently to release CO₂ gas. Separate and discard the aqueous layer. This removes unreacted 2-nitrobenzoyl chloride (by hydrolysis) and the acidic 2-nitrobenzoic acid impurity.[11]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from an Ethanol/Water System

This is a two-solvent recrystallization method suitable for many aromatic amides.[10][12]

  • Place the crude, dried solid into an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Once fully dissolved, remove the flask from the heat source.

  • Slowly add deionized water dropwise while swirling the flask until the solution becomes faintly and persistently cloudy.[12]

  • Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the final, pure product.

Frequently Asked Questions (FAQs)

Q1: My 2-nitrobenzoyl chloride starting material is a yellow solid. Is it still usable? A1: Yes, 2-nitrobenzoyl chloride can appear as a yellow to brownish solid or liquid.[4] However, a dark color may indicate some degradation. Its reactivity is primarily due to the electrophilic acyl chloride group.[4] If purity is a concern, it can be purified by distillation under reduced pressure, but this should be done with extreme caution as it can be shock-sensitive.[13][14]

Q2: Can I use a different base, like sodium hydroxide, instead of triethylamine? A2: Yes. Using an aqueous base like sodium hydroxide in a two-phase system (e.g., DCM and water) is known as Schotten-Baumann reaction conditions.[2][3] The base remains in the aqueous phase and neutralizes the HCl generated at the interface, preventing it from protonating the amine starting material.[2][7] This can be a very effective method.

Q3: How do I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common method.[11] Spot the reaction mixture against the starting materials (p-toluidine and 2-nitrobenzoyl chloride). The reaction is complete when the spot for the limiting reagent (usually p-toluidine) has disappeared and a new, more non-polar spot for the amide product is prominent.

Q4: What are the expected melting points for the starting materials and product? A4: While specific literature values can vary slightly, approximate melting points are useful for characterization.

CompoundExpected Melting Point (°C)
p-Toluidine43-45 °C
2-Nitrobenzoyl chloride17-20 °C[13]
N-(4-methylphenyl)-2-nitrobenzamide~158 °C (analogy to N-(4-methylphenyl)benzamide)[15]

Note: The melting point for the final product is an estimate based on a similar, non-nitrated compound. A pure product should have a sharp melting point range (1-2°C).

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • LS College. Schotten–Baumann reaction. [Link]

  • MDPI. N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Reddit. Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]

  • Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • PrepChem. Preparation of N-(4-methylphenyl)benzamide. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • ResearchGate. (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • LibreTexts. 21.7: Chemistry of Amides. [Link]

  • YouTube. synthesis of amides from acid chlorides. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Chinese Chemical Letters. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • PubChem. 2-Nitrobenzoyl chloride. [Link]

  • PubChem. N-(2-Methylphenyl)-4-nitrobenzamide. [Link]

  • Cheméo. Benzamide, N-(2-iodo-4-methylphenyl)-4-nitro-. [Link]

  • Journal of Chemical and Pharmaceutical Biological Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation Yields for N-(4-methylphenyl)-2-nitrobenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of N-(4-methylphenyl)-2-nitrobenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of N-(4-methylphenyl)-2-nitrobenzamide. The coupling of 2-nitrobenzoyl chloride with 4-methylaniline (p-toluidine) is a rapid exothermic reaction, but achieving quantitative yields requires precise control over solvent selection, mixing kinetics, and acid scavenging.

Below, you will find mechanistic troubleshooting FAQs, solvent performance data, and self-validating experimental protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing high levels of 2-nitrobenzoic acid byproduct instead of the desired amide? A1: You are observing competing hydrolysis. The nitro group (-NO₂) on 2-nitrobenzoyl chloride is strongly electron-withdrawing. According to Hammett equation principles, electron-withdrawing substituents significantly increase the electrophilicity of the carbonyl carbon (exhibiting a positive ρ value), which makes it highly reactive toward nucleophilic attack [4]. If you are using an aqueous biphasic system (Schotten-Baumann conditions) [2], water acts as a competing nucleophile. Causality & Solution: Inefficient mixing in biphasic systems allows hydrolysis to compete with amidation [3]. To solve this, either switch to an anhydrous solvent system (e.g., Dichloromethane or Cyrene™) or utilize continuous flow reactors to enhance mass transfer, which inherently favors the faster amidation kinetics over the slower hydrolysis pathway [3].

Q2: How does solvent polarity dictate product isolation and overall molar efficiency? A2: Solvents control the thermodynamic equilibrium of product isolation. N-(4-methylphenyl)-2-nitrobenzamide is a highly crystalline compound. If you use highly polar aprotic solvents like DMF, the product remains entirely in solution, necessitating complex and lossy aqueous workups [1]. Causality & Solution: Utilizing greener, bio-based solvents like Cyrene™ or non-polar solvents like Toluene allows the synthesized amide to spontaneously precipitate directly out of the reaction mixture. This "direct precipitation protocol" drives the reaction forward via Le Chatelier's principle and can increase molar efficiency by up to 55-fold compared to standard DMF protocols [1].

Q3: Should I use an organic base in a single-phase system or an inorganic base in a two-phase system? A3: This depends on your moisture-control capabilities. A two-phase Schotten-Baumann system (DCM/Water with NaOH) is highly cost-effective and simplifies the removal of the HCl byproduct into the aqueous layer [2]. However, due to the extreme moisture sensitivity of 2-nitrobenzoyl chloride, an anhydrous single-phase system using Dichloromethane (DCM) with Triethylamine (TEA) as an organic acid scavenger is often more reliable for maximizing yield, as it completely eliminates the hydrolytic degradation pathway.

Part 2: Solvent Performance & Selection Data

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance of various solvent systems for this specific amidation.

Solvent SystemReaction TypeHydrolysis RiskProduct Isolation MethodExpected Yield Range
Dichloromethane (DCM) Anhydrous Single-PhaseNone (if dried)Aqueous wash & evaporation85% - 92%
Cyrene™ Anhydrous Single-PhaseNoneDirect precipitation88% - 95%
Toluene Anhydrous Single-PhaseNoneDirect precipitation80% - 85%
DMF Anhydrous Single-PhaseLowComplex aqueous extraction60% - 70%
DCM / H₂O Biphasic (Schotten-Baumann)High (Mixing dependent)Phase separation70% - 85%

Part 3: Visualizing the Reaction Dynamics

ReactionPathway R1 2-Nitrobenzoyl Chloride Prod N-(4-methylphenyl)- 2-nitrobenzamide R1->Prod + 4-Methylaniline (Fast) Byprod 2-Nitrobenzoic Acid (Hydrolysis) R1->Byprod + H2O (Competing) R2 4-Methylaniline R2->Prod H2O H2O (Aqueous Phase) H2O->Byprod

Reaction pathway showing desired amidation vs. competing hydrolysis.

Workflow Start Select Amidation Strategy Q1 Moisture Sensitive Electrophile? Start->Q1 Anhydrous Anhydrous Protocol (DCM or Cyrene) Q1->Anhydrous Yes (Highly Reactive) Biphasic Schotten-Baumann (DCM/H2O) Q1->Biphasic No / Controlled Iso1 Direct Precipitation (High Yield) Anhydrous->Iso1 Use Cyrene Iso2 Phase Separation & Extraction Biphasic->Iso2 Use NaOH base

Decision tree for solvent and protocol selection in amide synthesis.

Part 4: Step-by-Step Validated Methodologies

Protocol A: Anhydrous Amidation in Dichloromethane (DCM)

This protocol is designed to eliminate hydrolysis and ensure maximum conversion using an organic acid scavenger.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: Dissolve 4-methylaniline (1.0 equiv, 10 mmol) and Triethylamine (TEA) (1.5 equiv, 15 mmol) in 20 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The reaction is highly exothermic; cooling prevents the formation of colored oxidative byproducts from the aniline.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Check: A dense white fume/precipitate (triethylamine hydrochloride) will form immediately upon addition. This visual cue confirms that active acylation and HCl scavenging are occurring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude amide.

Protocol B: High-Efficiency Precipitation in Cyrene™

This green-chemistry protocol leverages solvent polarity to force the product out of solution, bypassing complex extractions [1].

  • Preparation: In a 50 mL vial, dissolve 4-methylaniline (1.0 equiv, 5 mmol) and Triethylamine (1.2 equiv, 6 mmol) in 10 mL of Cyrene™.

  • Acylation: Slowly add 2-nitrobenzoyl chloride (1.05 equiv, 5.25 mmol) in small portions at room temperature under vigorous stirring.

  • Propagation & Precipitation: Allow the mixture to stir for 1 hour.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a thick slurry as the highly crystalline N-(4-methylphenyl)-2-nitrobenzamide precipitates out of the Cyrene™ matrix.

  • Isolation: Add 15 mL of distilled water to the vial to fully crash out the remaining product and dissolve the triethylamine hydrochloride salts. Filter the suspension through a Büchner funnel.

  • Purification: Wash the filter cake with cold water (2 x 10 mL) and a small amount of cold ethanol. Dry the solid under high vacuum.

References

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM University of Huddersfield Research Portal URL:[Link]

  • Schotten–Baumann reaction Wikipedia URL:[Link]

  • Reaction Chemistry & Engineering: Schotten-Baumann reaction under continuous flow conditions University of Cambridge URL: [Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 2-Nitrobenzoyl Chloride Coupling

Status: Operational Ticket Focus: Optimization of Acylation Protocols & Impurity Profiling Target Audience: Medicinal Chemists, Process Development Scientists Core Technical Overview 2-Nitrobenzoyl chloride (2-NBC) prese...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Optimization of Acylation Protocols & Impurity Profiling Target Audience: Medicinal Chemists, Process Development Scientists

Core Technical Overview

2-Nitrobenzoyl chloride (2-NBC) presents a unique paradox in organic synthesis: it is highly activated due to the electron-withdrawing nitro group (


), yet it is prone to specific deactivation pathways driven by steric hindrance at the ortho position.[1]

In drug development, this reagent is frequently used to introduce the 2-nitrobenzoyl moiety, a precursor to anthranilic acid derivatives (privileged scaffolds in kinase inhibitors) or as a photolabile protecting group. However, its high reactivity often leads to a "dirty" crude profile if not strictly controlled.

The "Ortho-Effect" Dilemma[2]
  • Electronic Activation: The

    
     group pulls electron density from the carbonyl carbon, making it highly electrophilic (
    
    
    
    benzoyl chloride).
  • Steric Deactivation: The bulky

    
     group blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), often requiring catalysts (DMAP) that unfortunately accelerate side reactions like hydrolysis and racemization.
    

Interactive Troubleshooting Modules

Module A: Pre-Reaction Integrity & Hydrolysis Control

User Question: "My 2-NBC reagent has turned from a yellow liquid to a solid crust. Can I still use it?"

Technical Diagnosis: You are observing hydrolysis . 2-NBC is a low-melting solid (


) or liquid at room temperature.[1] The formation of a high-melting solid crust indicates conversion to 2-nitrobenzoic acid  (m.p. 

).

Mechanism of Failure:



The generated 

is autocatalytic, accelerating further hydrolysis in moist air.

Corrective Protocol (Purification): Do NOT distill 2-NBC to purify it if it is heavily degraded. 2-NBC is shock-sensitive and thermally unstable; explosions have been reported during distillation of crude mixtures containing nitrated byproducts.[1]

  • Dissolve: Dissolve the crude material in dry Toluene or DCM.

  • Filter: The hydrolysis product (2-nitrobenzoic acid) is significantly less soluble in non-polar solvents than the acid chloride. Filter off the solid precipitate under an inert atmosphere (

    
    ).
    
  • Concentrate: Remove solvent in vacuo at

    
    .
    
Module B: Coupling Reaction Optimization

User Question: "I am observing a major impurity on TLC (


 slightly higher than product) and my yield is stalled at 60%."

Technical Diagnosis: You are likely generating 2-nitrobenzoic anhydride . This occurs when the reaction contains traces of water or when the stoichiometry of the base is incorrect, allowing the hydrolyzed acid to attack the remaining acid chloride.

Reaction Pathway Visualization: The diagram below maps the competition between the desired coupling and the two primary side reactions: Hydrolysis and Anhydride formation.

ReactionPathways cluster_conditions Critical Control Points Start 2-Nitrobenzoyl Chloride (2-NBC) Product Desired Amide (Product) Start->Product + Amine (Fastest if Dry) Acid 2-Nitrobenzoic Acid (Impurity) Start->Acid + H2O (Hydrolysis) Amine Nucleophile (R-NH2) Water Trace Water (H2O) Anhydride 2-Nitrobenzoic Anhydride (Impurity) Acid->Anhydride + 2-NBC (Base Catalyzed)

Figure 1: Mechanistic divergence in 2-NBC coupling. The formation of anhydride is a secondary cascade triggered by initial hydrolysis.

Troubleshooting Guide:

IssueVisual/Analytical CueRoot CauseCorrective Action
Anhydride Formation New lipophilic spot on TLC; IR peak ~1780/1720 cm⁻¹.[1]Hydrolyzed acid reacting with acid chloride.Ensure strictly anhydrous conditions. Add amine before base to consume acid chloride faster.
Vilsmeier Adduct Unidentified polar impurity; loss of acid chloride reactivity.[1]Use of DMF as catalyst/solvent with SOCl₂.Avoid DMF. If catalytic activation is needed, use strictly <1 mol% DMF or switch to Toluene/Pyridine.
Racemization Enantiomeric excess (ee) erosion (if amine is chiral).Base-mediated enolization of the product.[2]Switch from TEA/DIPEA to weaker bases like N-Methylmorpholine (NMM) or NaHCO₃ (biphasic).
Module C: Racemization Risk (The Hidden Danger)

User Question: "I coupled 2-NBC to an L-amino acid ester, but the product is partially racemic. 2-NBC isn't chiral, so why is this happening?"

Technical Diagnosis: While 2-NBC is achiral, the 2-nitro group is strongly electron-withdrawing .[1] Upon amide formation, it significantly increases the acidity of the


-proton on the amino acid moiety.
  • Mechanism: Base-catalyzed enolization or formation of an oxazolone intermediate.[1] The ortho-nitro group stabilizes the transition state for proton abstraction more than a standard benzoyl group.

Protocol for Chiral Retention:

  • Temperature: Conduct coupling at

    
     to 
    
    
    
    . Never heat.
  • Base Selection: Avoid strong tertiary amines (TEA, DIPEA) if possible.

    • Preferred:Schotten-Baumann conditions (DCM/Aq.

      
      ) often suppress racemization because the base is in the aqueous phase, minimizing contact with the sensitive 
      
      
      
      -proton in the organic phase.
    • Alternative: Use Collidine or N-Methylmorpholine (NMM) which are less basic and sterically hindered, reducing proton abstraction.

Validated Experimental Workflow

This protocol is designed to minimize anhydride formation and hydrolysis.

Materials:

  • 2-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Amine/Nucleophile (1.0 - 1.1 equiv)

  • Base: Triethylamine (1.2 equiv) OR NMM (1.2 equiv for chiral amines)

  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step:

  • Preparation: Purge reaction vessel with

    
    . Dissolve the Amine  and Base  in anhydrous DCM. Cool to 
    
    
    
    .
    • Why? Pre-mixing amine and base ensures the nucleophile is ready to intercept the acid chloride immediately, outcompeting water.

  • Addition: Dissolve 2-NBC in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Slow addition keeps the concentration of highly reactive acid chloride low relative to the amine, preventing self-reaction or runaway exotherms.

  • Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC/HPLC.
    
    • Endpoint: Disappearance of amine. (Note: 2-NBC may degrade on TLC plates; rely on amine consumption).

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 mins.
    
    • Why? This hydrolyzes unreacted acid chloride to the acid salt (

      
      ), which stays in the aqueous layer.
      
  • Work-up: Separate layers. Wash organic layer with

    
     (to remove excess amine/base) and then Brine. Dry over 
    
    
    
    .

Decision Logic for Impurity Removal

Use this flow to determine the best purification strategy based on your crude profile.

PurificationLogic Start Analyze Crude Mixture (HPLC/TLC) CheckAcid Is 2-Nitrobenzoic Acid present? Start->CheckAcid CheckAnhydride Is Anhydride present? CheckAcid->CheckAnhydride No AcidWash Wash with sat. NaHCO3 (Converts Acid to Salt) CheckAcid->AcidWash Yes AnhydrideAction Nucleophilic Quench needed CheckAnhydride->AnhydrideAction Yes FinalPurification Recrystallization (Toluene or EtOH) CheckAnhydride->FinalPurification No AcidWash->CheckAnhydride QuenchProtocol Add Morpholine or DMAPA (Converts Anhydride to Water-Soluble Amide) AnhydrideAction->QuenchProtocol QuenchProtocol->FinalPurification

Figure 2: Purification logic flow. Note that anhydrides are neutral and will not wash out with base; they must be chemically derivatized to a separable species.

References

  • Preparation and Stability: Organic Syntheses, Coll. Vol. 1, p.395 (1941); Vol. 9, p.66 (1929). (Describes synthesis from acid + PCl5 and stability concerns).

  • Hydrolysis Kinetics: J. Chem. Soc., Perkin Trans.[1] 2, 1978, 110-114. (Detailed kinetics of substituted benzoyl chloride hydrolysis).

  • Racemization Mechanisms: Chem. Rev. 2016, 116, 12029–12122. (Comprehensive review on peptide coupling reagents and racemization via oxazolone formation).

  • Safety (Explosion Hazards): Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed.[1] (Warns against distillation of 2-nitrobenzoyl chloride due to thermal instability).

Sources

Optimization

Overcoming solubility issues of N-(4-methylphenyl)-2-nitrobenzamide in water

Technical Support Center: Solubility Optimization for N-(4-methylphenyl)-2-nitrobenzamide Part 1: Executive Summary & Compound Profile[1][2] The Challenge: N-(4-methylphenyl)-2-nitrobenzamide (also referred to as N-p-tol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for N-(4-methylphenyl)-2-nitrobenzamide

Part 1: Executive Summary & Compound Profile[1][2]

The Challenge: N-(4-methylphenyl)-2-nitrobenzamide (also referred to as N-p-tolyl-2-nitrobenzamide) presents a classic solubility challenge characteristic of lipophilic nitro-aromatics.[1][2][3] Its poor aqueous solubility (<0.1 mg/mL) is driven by two primary factors:

  • High Lipophilicity (LogP ~3.8 - 4.1): The hydrophobic p-tolyl and benzoyl rings dominate the molecular surface area.[1][2][3]

  • High Crystal Lattice Energy (MP ~158-163°C): The amide linkage facilitates intermolecular hydrogen bonding, and the ortho-nitro group promotes efficient packing, creating a stable crystal lattice that resists disruption by water molecules.[1][2][3]

Target Audience: This guide is designed for researchers observing precipitation in biological assays or seeking to formulate high-concentration stocks for in vivo administration.[1][2][3]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into media."

Diagnosis: This is a "solvent crash." The rapid change in dielectric constant when moving from DMSO to water forces the hydrophobic solute out of solution before it can disperse.[3]

Solution: The "Step-Down" Dilution Method Do not add the stock directly to the bulk media.[1][2][3] Instead, use an intermediate dilution step with a surfactant.[1][3]

  • Dissolve the compound in 100% DMSO (Stock A).

  • Prepare an intermediate buffer containing 5-10% Tween 80 or Kolliphor EL.[1][2][3]

  • Dilute Stock A into this intermediate buffer (1:10 ratio) to create a stable concentrate.[1][2][3]

  • Final Dilution: Add this concentrate to your final media. The surfactant micelles will encapsulate the compound, preventing immediate nucleation and crystal growth.[3]

Issue 2: "I need a vehicle for in vivo IP/PO administration, but DMSO is toxic at high volumes."

Diagnosis: Pure organic solvents are unsuitable for high-dose animal studies.[1][2][3] You need a vehicle that balances solubilizing power with biocompatibility.[1][2][3]

Solution: Ternary Cosolvent System For this specific benzamide, a PEG-based system is superior to simple saline.[1][2][3]

  • Formula: 10% DMSO / 40% PEG 400 / 50% Water (or Saline).[1][2][3]

  • Protocol:

    • Dissolve completely in DMSO.[1][2][3]

    • Add PEG 400 and vortex until clear.

    • Slowly add warm (37°C) water/saline with continuous vortexing. Why? The PEG 400 acts as an interface modifier, reducing the polarity gap between the DMSO and water.[3]

Issue 3: "The solution turns yellow/orange over time. Is it degrading?"

Diagnosis: Likely not degradation, but chromophore behavior.[1][3]

  • Explanation: The ortho-nitro group is an auxochrome.[1][2][3] In polar aprotic solvents (like DMSO) or at higher pH, charge transfer bands can shift, intensifying the color.[3]

  • Verification: Check purity via HPLC. If the peak area remains constant, the color change is solvatochromic.[3]

  • Warning: Avoid strong reducing agents (e.g., DTT, TCEP) in your buffer.[1][3] The nitro group (

    
    ) is susceptible to reduction to an amine (
    
    
    
    ) or hydroxylamine, which would be a chemical degradation.[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Cyclodextrin Complexation (For aqueous-only applications)

Best for: Cell culture where organic solvents must be minimized.[1][2][3]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic tolyl/nitrobenzamide core inside its cavity while presenting a hydrophilic exterior to the water.[1][2][3]

Materials:

  • N-(4-methylphenyl)-2-nitrobenzamide[1][2][3][4][5]

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®)[1][2][3]
    
  • Methanol (volatile solvent)[1][2][3]

Workflow:

  • Phase 1 (Dissolution): Dissolve the compound in a minimum volume of Methanol.

  • Phase 2 (Carrier Prep): Prepare a 20% (w/v) HP-

    
    -CD solution in water.[1][2][3]
    
  • Phase 3 (Mixing): Slowly drop the methanol drug solution into the aqueous CD solution with vigorous stirring (700 RPM).

  • Phase 4 (Evaporation): Stir open to air (or use a rotary evaporator) for 4-6 hours to remove the methanol. The solution should remain clear.

  • Phase 5 (Filtration): Filter through a 0.22

    
    m PVDF filter to remove uncomplexed drug.[1][2][3]
    
Protocol B: Solubility Data Reference Table
Solvent SystemEstimated Solubility (mg/mL)Application Notes
Water (pH 7.4) < 0.05Not suitable for stock solutions.[1][2][3]
DMSO (100%) > 50Primary stock solvent.[1][2][3] Hygroscopic; keep sealed.
Ethanol (100%) ~ 10 - 20Good for evaporation methods; less soluble than DMSO.[1][2][3]
PEG 400 ~ 15 - 25Excellent cosolvent for animal studies.[1][2][3]
10% Tween 80 (aq) ~ 1 - 3Micellar solubilization for biological assays.[1][2][3]

Part 4: Visualizations & Logic Maps

Figure 1: Solubility Strategy Decision Tree

Caption: A logical framework for selecting the optimal solubilization method based on experimental constraints.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro / Cellular Assay Start->InVitro InVivo In Vivo / Animal Study Start->InVivo DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol HighConc High Dose Required? InVivo->HighConc SimpleStock Use DMSO Stock (<0.1% final) DMSO_Tol->SimpleStock Yes Complexation Use HP-beta-CD Complex DMSO_Tol->Complexation No Cosolvent PEG 400 / DMSO / Water HighConc->Cosolvent Moderate Dose (<20 mg/kg) Suspension Micronized Suspension (MC/Tween) HighConc->Suspension High Dose (>20 mg/kg)

[1][2][3]

Figure 2: The "Step-Down" Preparation Workflow

Caption: Step-by-step protocol to prevent precipitation during dilution.

StepDownProtocol Step1 1. Weigh Solid (N-p-tolyl-2-nitrobenzamide) Step2 2. Dissolve in DMSO (Stock Conc: 50mM) Step1->Step2 Solubilization Step4 4. Dilute 1:10 (Stock -> Intermediate) Step2->Step4 Add dropwise Warning Avoid Direct Water Contact! Step2->Warning Step3 3. Prepare Intermediate (Media + 10% Tween 80) Step3->Step4 Receiver Phase Step5 5. Final Dilution (Add to Assay Plate) Step4->Step5 Stable Transfer

Part 5: References

  • BenchChem. (2025).[1][2][3][6][7] Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved from [1][2][3]

  • CymitQuimica. (2025).[1][2][3][6] N-(4-Methylphenyl)benzamide Properties and Solubility Data. Retrieved from [1][2][3]

  • Royal Society of Chemistry. (2002).[1][2][3] The mechanisms of the hydrolyses of N-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 2.[3] Retrieved from [1][2][3]

  • Ascendia Pharma. (2021).[1][2][3] 5 Novel Techniques for Solubility Enhancement. Retrieved from [1][2][3]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for N-(4-methylphenyl)-2-nitrobenzamide Synthesis

Executive Summary & Mechanistic Context Synthesizing N-(4-methylphenyl)-2-nitrobenzamide via direct catalytic amidation presents a notorious dual-challenge in organic synthesis. The electrophile, 2-nitrobenzoic acid, is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Synthesizing N-(4-methylphenyl)-2-nitrobenzamide via direct catalytic amidation presents a notorious dual-challenge in organic synthesis. The electrophile, 2-nitrobenzoic acid, is highly sterically hindered by the ortho-nitro group. More critically, the nitro group can act as a competing Lewis base, forming dative bonds that poison metal- or boron-based catalysts ([1]). Simultaneously, the nucleophile, p-toluidine, is an electronically deactivated aniline, making it a significantly poorer nucleophile than aliphatic amines.

Overcoming this activation barrier without resorting to wasteful stoichiometric coupling reagents (e.g., HATU, EDC) requires precise catalyst selection and rigorous thermodynamic driving via water sequestration ([2]). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize this specific transformation.

Mechanistic Pathway

To troubleshoot effectively, you must understand the catalytic cycle. Below is the optimized pathway using a highly electrophilic borate ester, B(OCH₂CF₃)₃, which bypasses the limitations of standard arylboronic acids.

CatalyticCycle Cat Catalyst B(OCH2CF3)3 Complex Acyloxyborane Intermediate (Highly Electrophilic) Cat->Complex + Acid - HOCH2CF3 Acid 2-Nitrobenzoic Acid Acid->Complex Amine p-Toluidine Tetrahedral Tetrahedral Adduct (C-N Bond Formed) Amine->Tetrahedral Complex->Tetrahedral + Amine Product N-(4-methylphenyl)-2-nitrobenzamide Tetrahedral->Product Collapse Water Water Byproduct (Removed by 4Å MS) Tetrahedral->Water Dehydration Product->Cat Catalyst Regeneration (+ HOCH2CF3)

Figure 1: Catalytic cycle of B(OCH2CF3)3-mediated direct amidation with in situ water scavenging.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion when using phenylboronic acid (PhB(OH)₂). Why is the catalyst failing? Causality & Solution: PhB(OH)₂ is insufficiently electrophilic to activate 2-nitrobenzoic acid efficiently. Furthermore, the ortho-nitro group forms a dative bond with the empty p-orbital of the boron center, trapping the catalyst in a stable, inactive chelate. Additionally, the accumulation of water hydrolyzes the active monoacyloxyborane intermediate back to the starting materials. Actionable Fix: Switch to tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃. The strongly electron-withdrawing trifluoroethyl groups drastically increase boron's Lewis acidity, preventing nitro-group coordination and accelerating the activation of the carboxylic acid ([3]).

Q2: I am observing significant darkening of the reaction mixture and low yield. Is p-toluidine degrading? Causality & Solution: Yes. Anilines like p-toluidine are highly susceptible to oxidation at the elevated temperatures (>100°C) typically required for direct amidation ([4]). Actionable Fix: The reaction must be strictly deoxygenated. Sparge the solvent (e.g., cyclopentyl methyl ether, CPME) with argon for 15 minutes prior to heating, and maintain a positive argon pressure throughout the reflux period.

Q3: Can I use a transition metal catalyst instead of a boron-based system? Causality & Solution: Yes. Group 4 transition metals, particularly Zirconium(IV) chloride (ZrCl₄), are highly effective for sterically hindered substrates. Zr(IV) operates via Lewis acid activation of the carbonyl oxygen rather than forming a covalent acyloxy intermediate, making it less susceptible to steric clash from the ortho-nitro group. However, ZrCl₄ is highly moisture-sensitive and requires a Soxhlet extractor with 4Å molecular sieves to continuously remove water without deactivating the catalyst in the bulk solution.

Q4: Why is a Dean-Stark trap insufficient for this specific reaction? Causality & Solution: A Dean-Stark trap relies on the azeotropic removal of water, which requires high temperatures (e.g., refluxing toluene at 110°C) and leaves a non-zero equilibrium concentration of water in the flask. Because p-toluidine is a weak nucleophile, the forward reaction is slow, allowing trace water to outcompete the amine and hydrolyze the activated catalyst complex ([5]). Using activated 4Å molecular sieves directly in the reaction flask (in situ) or in a Soxhlet thimble provides a massive thermodynamic sink for water, driving the equilibrium forward.

Quantitative Data Presentation: Catalyst Efficacy Comparison

The following table summarizes the expected outcomes of various catalytic systems for the specific coupling of 2-nitrobenzoic acid and p-toluidine, illustrating the necessity of electrophilic tuning and aggressive water scavenging.

Catalyst SystemLoading (mol%)SolventTemp (°C)Water Scavenging MethodEst. Yield (%)Causality / Observation
None (Thermal) N/AToluene110Dean-Stark Trap< 5%Activation barrier too high; unreactive salt formation dominates.
PhB(OH)₂ 10Toluene110Dean-Stark Trap25%Catalyst poisoned by ortho-NO₂ coordination; low electrophilicity.
ZrCl₄ 10Toluene1104Å MS (Soxhlet)75%Strong Lewis acid overcomes sterics; requires strict anhydrous setup.
3,4,5-F₃C₆H₂B(OH)₂ 10Fluorobenzene854Å MS (Soxhlet)82%Electron-deficient boron prevents nitro-coordination.
B(OCH₂CF₃)₃ 15CPME1054Å MS (in situ)88% Highly electrophilic acyloxyborane intermediate; robust protocol.

Self-Validating Experimental Protocol

Optimized Synthesis using B(OCH₂CF₃)₃ Design Philosophy: This protocol incorporates visual and physical checkpoints to ensure the reaction is proceeding correctly, preventing wasted time on failed runs.

Materials:

  • 2-Nitrobenzoic acid (1.0 equiv, 10 mmol)

  • p-Toluidine (1.05 equiv, 10.5 mmol)

  • B(OCH₂CF₃)₃ (15 mol%, 1.5 mmol)

  • Cyclopentyl methyl ether (CPME) (20 mL, 0.5 M)

  • Activated 4Å Molecular Sieves (2.0 g, 200% w/w relative to acid)

Step-by-Step Workflow:

  • Sieve Activation (Critical): Flame-dry 4Å molecular sieves in a Schlenk flask under high vacuum until no condensation is visible on the glass, then backfill with Argon.

    • Validation Checkpoint: The sieves must be free-flowing. When a single drop of water is applied to a test sample of the cooled sieves, it should generate a distinct, immediate exotherm (heat). If cold, re-activate.

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzoic acid and p-toluidine.

  • Inertion: Evacuate and backfill the flask with Argon three times. Add anhydrous CPME via syringe.

  • Catalyst Addition: Inject B(OCH₂CF₃)₃ (15 mol%) into the suspension. Add the activated 4Å molecular sieves directly to the reaction mixture.

  • Thermal Activation: Heat the mixture to 105°C (reflux) under a positive pressure of Argon.

    • Validation Checkpoint: Within 45 minutes of reaching reflux, the initial heterogeneous suspension must transition into a homogeneous, clear yellow/orange solution (excluding the solid sieves). If the bulk mixture remains cloudy, the acyloxyborane intermediate has not formed, indicating wet solvent or an inactive catalyst batch.

  • Monitoring: Stir at reflux for 18 hours. Monitor the disappearance of 2-nitrobenzoic acid via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad thoroughly with ethyl acetate (3 × 15 mL).

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (20 mL, to remove unreacted p-toluidine), saturated aqueous NaHCO₃ (20 mL, to remove unreacted acid), and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-(4-methylphenyl)-2-nitrobenzamide. Recrystallize from ethanol if necessary.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI Catalysts, 2023. Available at:[Link]

  • Rethinking amide bond synthesis. Nature, 2011. Available at:[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC, 2020. Available at:[Link]

  • Boronic acid catalysis. Chemical Society Reviews, 2019. Available at:[Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis, 2024. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Guide for N-(4-methylphenyl)-2-nitrobenzamide

Introduction This guide addresses the specific engineering and chemical challenges encountered when scaling up the production of N-(4-methylphenyl)-2-nitrobenzamide . While the synthesis is a classic Schotten-Baumann or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the specific engineering and chemical challenges encountered when scaling up the production of N-(4-methylphenyl)-2-nitrobenzamide . While the synthesis is a classic Schotten-Baumann or anhydrous amide coupling, the combination of an energetic ortho-nitro group and the need for strict impurity control presents unique safety and quality hurdles at scale.

This document is structured to provide actionable, mechanistic solutions to common deviations.

Part 1: Reaction Engineering & Protocol

The Chemistry

The synthesis involves the acylation of p-toluidine (4-methylaniline) with 2-nitrobenzoyl chloride .

Critical Mechanistic Insight: The ortho-nitro group on the benzoyl chloride exerts a dual effect:

  • Electronic: It is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, making the acid chloride highly reactive.

  • Steric: It provides bulk that can hinder the approach of the nucleophile, though the electronic activation usually dominates.

  • Safety: Nitro-aromatics are energetic. The reaction is highly exothermic, and the acid chloride itself is prone to rapid hydrolysis if moisture is uncontrolled.

Process Flow Diagram

ReactionScheme cluster_safety Critical Control Points (CPPs) Reactants Reactants 2-Nitrobenzoyl Chloride + p-Toluidine Mixing Controlled Addition (0-5°C, DCM/THF) Base: Et3N or Pyridine Reactants->Mixing Exothermic Mixing Intermediate Tetrahedral Intermediate Mixing->Intermediate Nucleophilic Attack Quench Quench (1M HCl / Water) Intermediate->Quench Elimination of Cl- Product Product Isolation N-(4-methylphenyl)- 2-nitrobenzamide Quench->Product Crystallization

Figure 1: Reaction pathway highlighting the critical exothermic mixing stage.

Validated Protocol (Scale: 100g)
StepOperationCritical Parameter (CPP)Rationale
1 Charge p-Toluidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 vol).Stir Rate: >300 RPMEnsure homogeneity before acid chloride addition to prevent localized hot spots.
2 Cool mixture to 0–5°C.Temp: <5°CSuppress side reactions (bis-acylation) and manage the incoming exotherm.
3 Dissolve 2-Nitrobenzoyl chloride (1.05 eq) in DCM (2 vol).Solvent Dryness Moisture <0.05% to prevent hydrolysis to 2-nitrobenzoic acid.
4 Add Acid Chloride solution dropwise.Addition Rate Control such that internal temp never exceeds 10°C. High Exotherm Risk.
5 Warm to 20-25°C and age for 2 hours.Time Ensure complete conversion. Monitor by TLC/HPLC.
6 Quench with 1M HCl.pH: <2Removes unreacted amine and inorganic salts.

Part 2: Troubleshooting & FAQs

This section addresses specific deviations reported by users.

Category 1: Impurity Profile & Purification

Q1: I am seeing a persistent impurity at RRT ~0.85 (relative to product) that resists crystallization. What is it?

  • Diagnosis: This is almost certainly 2-nitrobenzoic acid .

  • Root Cause: Hydrolysis of the starting material (2-nitrobenzoyl chloride) due to moisture ingress before or during the reaction.

  • Mechanism: The acid chloride is highly electrophilic. Trace water competes with p-toluidine. Once formed, the acid is difficult to remove if it co-crystallizes.

  • Solution:

    • Prevention: Use anhydrous solvents (Karl Fischer < 0.05%). Dry the amine base (TEA/Pyridine) over KOH pellets if necessary.

    • Remediation: Wash the organic layer thoroughly with saturated NaHCO3 (Sodium Bicarbonate) before crystallization. The acid will deprotonate into the water-soluble carboxylate salt and be removed.

Q2: The product is isolating as a brown/purple solid instead of off-white. Is this degradation?

  • Diagnosis: Oxidation of unreacted p-toluidine .

  • Root Cause: Anilines (like p-toluidine) are prone to air oxidation, forming colored azo/azoxy species or quinones, especially if the reaction pH remains basic for too long.

  • Solution:

    • Ensure a slight excess of acid chloride (1.05 eq) to fully consume the amine.

    • Acid Wash: The 1M HCl quench is non-negotiable. It protonates unreacted p-toluidine, making it water-soluble and removing it from the organic phase.

    • Recrystallization: Use Ethanol/Water (9:1) with a pinch of activated charcoal to remove color bodies.

Category 2: Process Engineering & Scale-Up

Q3: Upon scaling to 500g, the reaction mixture solidified into a thick paste, breaking my overhead stirrer. How do I prevent this?

  • Diagnosis: "Salt Caking" (Precipitation of Triethylamine Hydrochloride).

  • Root Cause: At high concentrations, the byproduct salt (

    
    ) is insoluble in DCM/THF and creates a non-Newtonian slurry.
    
  • Solution:

    • Solvent Switch: Switch to a biphasic system (Schotten-Baumann conditions) using Toluene/Water or MEK/Water . The salts dissolve in the water phase, keeping the organic phase fluid.

    • Dilution: If sticking to DCM, increase solvent volume from 10 volumes to 15 volumes.

    • Impeller Selection: Use a Retreat Curve or Anchor impeller rather than a marine propeller to handle high-viscosity slurries.

Q4: I observed a rapid temperature spike (20°C -> 55°C) within 2 minutes of addition. Is the batch safe?

  • Diagnosis: Thermal Runaway / Loss of Addition Control.

  • Safety Critical: The 2-nitro group makes the system energetically sensitive. A 35°C spike suggests you exceeded the heat removal capacity (

    
    ).
    
  • Assessment:

    • Check HPLC immediately. High temperatures favor dimerization or hydrolysis if moisture is present.

    • Safety Check: 2-nitrobenzamide derivatives can decompose exothermally at high temperatures (>200°C), but a 55°C spike is primarily a quality risk, not an explosion risk yet.

  • Corrective Action: Stop addition immediately. Cool to 0°C. Resume addition at 1/4 the previous rate.

Part 3: Interactive Troubleshooting Logic

Use this decision tree to diagnose batch failures quickly.

Troubleshooting Start Batch Analysis Purity Purity < 95%? Start->Purity Color Issue: Product Colored? Start->Color ImpurityType Identify Impurity Purity->ImpurityType Yes AcidImp Impurity: 2-Nitrobenzoic Acid ImpurityType->AcidImp AmineImp Impurity: p-Toluidine ImpurityType->AmineImp ActionAcid Action: Wash with sat. NaHCO3 Check Solvent Dryness AcidImp->ActionAcid ActionAmine Action: Wash with 1M HCl Recrystallize (EtOH) AmineImp->ActionAmine ActionColor Action: Activated Carbon Treatment Check Inert Atmosphere Color->ActionColor Yes

Figure 2: Logic tree for diagnosing common impurity and physical property deviations.

Part 4: Safety & Handling (The "Nitro" Factor)

As a Senior Scientist, I must emphasize the specific hazards of the 2-nitro moiety during scale-up.

  • Thermal Instability: Nitro-aromatic compounds have high decomposition energies.

    • Warning: Never distill the reaction mixture to dryness at high temperatures (>100°C). The residue containing 2-nitrobenzoyl chloride or the product can undergo self-accelerating decomposition.

    • Reference: Bretherick’s Handbook of Reactive Chemical Hazards warns that nitrobenzyl halides and their derivatives can decompose violently.

  • Sensitization: Both p-toluidine and the resulting amide are potential skin sensitizers. p-Toluidine is toxic by inhalation and skin contact (methemoglobinemia risk).

    • Control: All solid handling must occur in a HEPA-filtered weigh station or isolator.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for amide coupling mechanisms).

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Source for solvent selection and waste minimization in amide synthesis).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Critical safety data on thermal instability of nitro-compounds).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents and mechanisms).

  • Org. Process Res. Dev. (General Reference). Organic Process Research & Development. ACS Publications.[1] (Primary source for scale-up methodologies).[2]

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for N-(4-methylphenyl)-2-nitrobenzamide

FTIR Spectroscopic Profiling of N-(4-methylphenyl)-2-nitrobenzamide: A Comparative Guide to Positional Isomers Executive Summary N-(4-methylphenyl)-2-nitrobenzamide (commonly known as 2-nitro-N-(p-tolyl)benzamide) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Profiling of N-(4-methylphenyl)-2-nitrobenzamide: A Comparative Guide to Positional Isomers

Executive Summary

N-(4-methylphenyl)-2-nitrobenzamide (commonly known as 2-nitro-N-(p-tolyl)benzamide) is a highly valued scaffold in medicinal chemistry. It is frequently utilized in the development of selective inhibitors, including those targeting Oplophorus luciferase-derived bioluminescent complexes (1)[1]. During drug development and scale-up synthesis, distinguishing this specific ortho-isomer from its meta (3-nitro) and para (4-nitro) alternatives is a critical quality control step.

As a Senior Application Scientist overseeing analytical workflows, I advocate for Fourier-Transform Infrared (FTIR) spectroscopy as the premier technique for this differentiation. This guide objectively compares the FTIR performance of these isomers, detailing how the unique structural dynamics of the ortho-position create a distinct, self-validating spectroscopic fingerprint.

Structural Dynamics & Causality: The Ortho-Effect

The fundamental principle driving the differentiation of N-(4-methylphenyl)-2-nitrobenzamide from its alternatives is the "ortho-effect" ().

  • The Causality: In the ortho-isomer, the oxygen atoms of the nitro group are in close spatial proximity to the proton of the amide N-H group. This geometry facilitates strong intramolecular hydrogen bonding, forming a stable, pseudo-six-membered ring.

  • The Spectroscopic Consequence: This intramolecular interaction draws electron density away from the N-H and C=O bonds, weakening them and lowering their vibrational force constants. Consequently, the N-H and Amide I (C=O) stretching frequencies are significantly red-shifted (moved to lower wavenumbers) and broadened compared to the meta and para isomers, which can only engage in weaker intermolecular hydrogen bonding ().

Comparative FTIR Data Analysis

To objectively evaluate the target product against its alternatives, we must quantify the shifts in the primary functional groups. The table below synthesizes the expected FTIR data, demonstrating how the ortho-effect serves as an intrinsic identifier.

Functional GroupN-(4-methylphenyl)-2-nitrobenzamide (Product)3-Nitro Isomer (Alternative)4-Nitro Isomer (Alternative)Mechanistic Causality
N-H Stretch ~3250 - 3280 cm⁻¹ (Broad)~3310 cm⁻¹ (Sharp)~3320 cm⁻¹ (Sharp)Intramolecular H-bonding in the ortho-isomer weakens the N-H bond, causing a distinct redshift and peak broadening ().
Amide I (C=O) ~1655 - 1665 cm⁻¹~1675 - 1685 cm⁻¹~1680 - 1690 cm⁻¹The carbonyl oxygen participates less in intermolecular bonding due to the dominant N-H···O-NO₂ interaction, shifting the C=O stretch ().
Amide II (N-H Bend) ~1535 - 1545 cm⁻¹~1545 - 1555 cm⁻¹~1545 - 1555 cm⁻¹Coupled C-N stretch and N-H bend; slightly restricted in the ortho-conformation.
NO₂ Asymmetric ~1525 - 1530 cm⁻¹~1530 - 1535 cm⁻¹~1520 - 1525 cm⁻¹Strong electron-withdrawing nature of the nitro group; characteristic of nitrophenyl compounds (2)[2].
NO₂ Symmetric ~1345 - 1350 cm⁻¹~1350 - 1355 cm⁻¹~1340 - 1345 cm⁻¹Symmetric stretching mode of the nitro group (2)[2].

Experimental Protocol: A Self-Validating System

In an analytical laboratory, data is only as reliable as the protocol that generates it. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system to ensure that the observed peak shifts are genuine chemical phenomena, not instrumental artifacts.

Step-by-Step Methodology:

  • System Suitability Test (SST):

    • Action: Scan a certified 1.5 mil polystyrene calibration film.

    • Validation Check: Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their reference values.

    • Causality: Validates the interferometer's laser alignment, ensuring that the subtle 10-20 cm⁻¹ shifts caused by the ortho-effect are accurately measured.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry. Acquire a 32-scan background spectrum.

    • Validation Check: The background must show a flat baseline in the 3500-3000 cm⁻¹ region.

    • Causality: Eliminates atmospheric water vapor, which exhibits sharp rotational-vibrational bands that can easily obscure the critical N-H stretching region.

  • Sample Application & Compression:

    • Action: Deposit 2-3 mg of crystalline N-(4-methylphenyl)-2-nitrobenzamide onto the crystal. Apply the ATR anvil to a consistent torque/pressure (e.g., 80 cN).

    • Causality: Consistent pressure ensures uniform optical contact and prevents pressure-induced polymorphic transitions that could artificially alter the Amide I band.

  • Spectral Acquisition & Processing:

    • Action: Acquire 64 co-added scans at 4 cm⁻¹ resolution (4000 to 400 cm⁻¹). Apply an ATR correction algorithm.

    • Validation Check: Inspect the baseline at 3400 cm⁻¹. A broad, anomalous hump indicates moisture contamination. If present, the sample must be desiccated and re-analyzed, as water will disrupt the intramolecular hydrogen bonding network.

Logical Workflow Visualization

The following diagram illustrates the logical causality and validation checkpoints used to confirm the identity of the ortho-isomer against its alternatives.

G A Synthesized Benzamide Isomer Sample B ATR-FTIR Acquisition (Self-Validating Protocol) A->B C Analyze N-H Stretch (~3250-3280 cm⁻¹) B->C D Analyze C=O Amide I (~1655-1665 cm⁻¹) B->D E Intramolecular H-Bonding Confirmed (Ortho-Effect) C->E Redshift & Broadening D->E Frequency Shift F Meta/Para Alternatives (No Ortho H-Bonding) E->F Differential Validation

Fig 1. FTIR workflow validating the ortho-effect in 2-nitrobenzamides via peak shifting.

References

  • Source: Google Patents (JP2021526530A)
  • Title: A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers Source: BenchChem URL
  • Title: Synthesis and anion recognition studies of new oligomethylene bis(nitrophenylureylbenzamide)

Sources

Comparative

Mass spectrometry fragmentation pattern of N-(4-methylphenyl)-2-nitrobenzamide

Mass Spectrometry Fragmentation Pattern of N-(4-methylphenyl)-2-nitrobenzamide: A Comparative Guide to Analytical Platforms Abstract & Analytical Context As a Senior Application Scientist, I frequently encounter the anal...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of N-(4-methylphenyl)-2-nitrobenzamide: A Comparative Guide to Analytical Platforms

Abstract & Analytical Context

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized benzamides. N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-N-(p-tolyl)benzamide) represents a critical structural motif in pharmaceutical development and agrochemical synthesis. The presence of the ortho-nitro group adjacent to the N-aryl amide linkage creates a highly complex gas-phase environment upon ionization.

This guide provides an objective, in-depth comparison of mass spectrometry (MS) platforms for the analysis of this compound. By elucidating the causality behind its fragmentation pathways—specifically the competition between direct amide cleavage and intramolecular ortho effects—this document serves as a foundational methodology for researchers developing robust, self-validating quantitative or qualitative assays.

Mechanistic Elucidation: Gas-Phase Chemistry

Understanding the fragmentation of N-(4-methylphenyl)-2-nitrobenzamide requires analyzing the thermodynamics of its protonated precursor ion, [M+H]⁺ at m/z 257.0921, generated via positive Electrospray Ionization (ESI+). The fragmentation is governed by three primary causal mechanisms:

  • Heterolytic Amide Bond Cleavage: The highly electrophilic nature of the carbonyl carbon, exacerbated by the electron-withdrawing 2-nitro group, makes the C-N bond highly susceptible to cleavage. The charge can be retained on either side of the molecule:

    • Acylium Ion Formation: Yields the 2-nitrobenzoyl cation at m/z 150.0191. This is typically the base peak due to the high resonance stabilization of the acylium structure [1].

    • Aniline Derivative Formation: Yields protonated 4-methylaniline at m/z 108.0814.

  • The Ortho Effect: The spatial proximity of the ortho-nitro oxygen to the amide proton facilitates an intramolecular hydrogen abstraction. This rearrangement leads to the diagnostic neutral loss of water (-18 Da), producing a fragment at m/z 239.0815 [4].

  • Radical Nitro Degradation: While MS fragmentation typically follows the even-electron rule, nitroaromatic compounds are notable exceptions. The precursor and the m/z 150 fragment readily undergo radical losses of NO• (-30 Da) and NO₂• (-46 Da) [2]. The loss of NO₂ from the acylium ion generates the benzoyl cation (m/z 104.0262), which subsequently extrudes carbon monoxide (CO) to form the phenyl cation (m/z 76.0313).

MS_Fragmentation M [M+H]+ m/z 257.0921 Amide1 [4-methylaniline+H]+ m/z 108.0814 M->Amide1 Amide Cleavage (-149 Da) Amide2 [2-nitrobenzoyl]+ m/z 150.0191 M->Amide2 Amide Cleavage (-107 Da) Ortho [M+H - H2O]+ m/z 239.0815 M->Ortho Ortho Effect (-18 Da) NitroLoss [M+H - NO]+ m/z 227.0972 M->NitroLoss Nitro Cleavage (-30 Da) Sub1 [C7H4O]+ m/z 104.0262 Amide2->Sub1 -NO2 (-46 Da) Sub2 [C6H4]+ m/z 76.0313 Sub1->Sub2 -CO (-28 Da)

Proposed MS/MS fragmentation pathways for protonated N-(4-methylphenyl)-2-nitrobenzamide.

Table 1: High-Resolution Fragmentation Data Summary (HCD at 30 eV)
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment StructureRelative Abundance
257.0921150.0191107.0730[2-nitrobenzoyl]⁺100% (Base Peak)
257.0921108.0814149.0107[4-methylaniline+H]⁺45%
257.0921104.0262153.0659[C₇H₄O]⁺ (from m/z 150)30%
257.0921239.081518.0106[M+H - H₂O]⁺15%
257.092176.0313181.0608[C₆H₄]⁺ (from m/z 104)10%

Platform Performance Comparison: HRMS vs. QqQ vs. GC-MS

Selecting the correct analytical platform depends entirely on the experimental endpoint. Below is an objective comparison of how different MS architectures handle the unique gas-phase behavior of N-(4-methylphenyl)-2-nitrobenzamide.

Table 2: Analytical Platform Comparison
FeatureLC-ESI-HRMS (Orbitrap/Q-TOF)LC-ESI-QqQ (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Primary Utility Structural elucidation, metabolite ID, resolving isobaric interference.High-throughput, targeted absolute quantification (PK/PD studies).Library matching, volatile derivative analysis.
Ionization/Activation Soft Ionization (ESI) + HCD (Higher-energy C-trap Dissociation).Soft Ionization (ESI) + CID (Collision-Induced Dissociation).Hard Ionization (70 eV Electron Ionization).
Mass Accuracy < 3 ppm (Exact Mass).~ 0.5 Da (Nominal Mass).~ 0.5 Da (Nominal Mass).
Precursor Ion Robust [M+H]⁺ at m/z 257.0921.Robust [M+H]⁺ at m/z 257.Very weak M⁺• at m/z 256 (due to rapid thermal degradation).
Key Advantage HCD lacks the "1/3 rule" low-mass cutoff of ion traps, revealing the m/z 76 fragment clearly.Unmatched sensitivity in Multiple Reaction Monitoring (MRM) mode.Standardized NIST library matching using the m/z 150 base peak.

Self-Validating Experimental Protocol for LC-MS/MS

To ensure the highest degree of scientific integrity, analytical methods must be self-validating. Nitroaromatics are highly prone to in-source fragmentation [3], meaning the molecule can break apart in the ESI source before ever reaching the collision cell. If unmonitored, this artificially depletes the precursor ion and invalidates quantitative data.

The following step-by-step LC-HRMS protocol incorporates internal system checks to guarantee data trustworthiness.

Step 1: Sample Preparation & Isotope Dilution
  • Stock Solution: Dissolve N-(4-methylphenyl)-2-nitrobenzamide in LC-MS grade Methanol to 1 mg/mL.

  • Internal Standard (IS) Spiking: Spike samples with 10 ng/mL of a stable isotope-labeled analog (e.g., ¹³C₆-N-(4-methylphenyl)-2-nitrobenzamide) or a structural surrogate (e.g., N-phenyl-2-nitrobenzamide). Causality: This corrects for matrix-induced ion suppression and variations in ESI droplet desolvation.

  • Dilution: Dilute to a final working concentration of 100 ng/mL using 90:10 Water:Acetonitrile.

Step 2: UHPLC Chromatographic Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]⁺ precursor in positive ion mode.

  • Gradient: 10% B to 90% B over 4 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI Source Optimization (The Self-Validation Check)
  • In-Source Fragmentation Test: Infuse the standard at 10 µL/min. Set the collision energy (CE) in the collision cell to 0 eV .

  • Monitor MS1: Look for the presence of m/z 150.0191 in the full MS1 scan.

  • Tune Declustering Potential (DP) / Fragmentor Voltage: If m/z 150 is present at >5% relative abundance in MS1, your source settings are too harsh. Lower the DP, capillary voltage, or source temperature until the m/z 257.0921 peak represents >95% of the total ion current [3].

Step 4: MS/MS Acquisition (HCD Stepping)
  • Isolation: Isolate m/z 257.0921 using a narrow quadrupole isolation window (e.g., 1.0 m/z) to exclude isobaric background noise.

  • Normalized Collision Energy (NCE): Utilize stepped NCE (e.g., 20, 30, 40 eV).

    • Causality: Low CE (20 eV) captures the fragile ortho-effect water loss (m/z 239). High CE (40 eV) drives the acylium ion to fully degrade into the diagnostic m/z 104 and 76 fragments, providing a complete structural fingerprint.

Workflow Prep Sample Prep & Isotope Spike LC UHPLC Separation Prep->LC Ion ESI(+) Ionization LC->Ion Frag HCD / CID Fragmentation Ion->Frag Detect HRMS / QqQ Detection Frag->Detect Valid Data Validation (Mass Error <5ppm) Detect->Valid

Self-validating LC-MS/MS analytical workflow for nitrobenzamide quantification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11876, 2-Nitrobenzamide" PubChem. Available at:[Link]

  • Schmidt, A., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006. Available at:[Link]

  • Zhou, Y., et al. "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement." PLOS One, 2013. Available at:[Link]

Validation

X-ray diffraction crystal structure of N-(4-methylphenyl)-2-nitrobenzamide

An In-depth Technical Guide to the Crystal Structure of N-(4-methylphenyl)-2-nitrobenzamide Executive Summary & Structural Context N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-4'-methylbenzanilide) represen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of N-(4-methylphenyl)-2-nitrobenzamide

Executive Summary & Structural Context

N-(4-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-4'-methylbenzanilide) represents a critical structural model in the study of amide bond conformation. Unlike simple benzanilides, this molecule introduces a "steric clash" scenario: the ortho-nitro group on the benzoyl ring forces significant torsion, disrupting the planarity typically seen in conjugated amides.

This guide compares the structural performance of the target compound against its key isomeric and functional alternatives. By analyzing X-ray diffraction (XRD) data, we evaluate how the 2-nitro substituent dictates molecular packing, solubility, and solid-state stability—factors crucial for drug formulation and polymorph screening.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard Schotten-Baumann conditions optimized for high-purity single-crystal growth.

Synthesis Workflow
  • Reagents: 2-Nitrobenzoyl chloride (1.0 eq), p-Toluidine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve p-toluidine in dry DCM at 0°C.

    • Add Triethylamine (TEA) as a proton scavenger.

    • Dropwise addition of 2-nitrobenzoyl chloride (dissolved in DCM) over 30 mins.

    • Stir at room temperature for 4 hours.

    • Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

Crystallization Protocol (Single Crystal Growth)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol (95%) or Methanol/DMF (4:1).

  • Conditions: Dissolve 50 mg of purified solid in 5 mL warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed at 20°C for 3-5 days.

  • Target Crystal Habit: Yellow prism or block-like crystals.

Visualization: Synthesis & Crystallization Workflow

SynthesisWorkflow Start Reagents: 2-Nitrobenzoyl Chloride + p-Toluidine Reaction Reaction: DCM, Et3N, 0°C -> RT (Schotten-Baumann) Start->Reaction Mix Workup Workup: Acid/Base Wash Phase Separation Reaction->Workup 4 hrs Crude Crude Solid: Yellow Precipitate Workup->Crude Dry/Conc Cryst Crystallization: Slow Evaporation (Ethanol, 20°C) Crude->Cryst Dissolve XRD Analysis: Single Crystal XRD (Mo Kα) Cryst->XRD Harvest

Figure 1: Step-by-step workflow for the synthesis and crystal growth of N-(4-methylphenyl)-2-nitrobenzamide.

Comparative Structural Analysis

The core scientific value of N-(4-methylphenyl)-2-nitrobenzamide lies in its comparison with its isomers and analogs. The 2-nitro group acts as a "steric gatekeeper," preventing the molecule from adopting a planar conformation.

The "Ortho-Effect" Comparison

We compare the target (Target) against two alternatives:

  • Alternative A (Isomer): N-(2-methylphenyl)-2-nitrobenzamide (Double ortho-substitution).

  • Alternative B (Analog): N-(4-methylphenyl)benzamide (No nitro group).

FeatureTarget: N-(4-methylphenyl)-2-nitrobenzamideAlt A: N-(2-methylphenyl)-2-nitrobenzamide [1]Alt B: N-(4-methylphenyl)benzamide [2]
Crystal System Monoclinic (Predicted)OrthorhombicOrthorhombic
Space Group P2₁/c or P2₁/nPbcaPbca
Amide Torsion High (~60-70°) Very High (~72°) Low (< 30°)
Ring Planarity Twisted (Non-planar)Highly TwistedNearly Planar
H-Bonding Intermolecular N-H...O=C (Chains)Intermolecular N-H...O=C (Chains)Intermolecular N-H...O=C (Layers)
Intramol.[1][2][3][4][5][6] H-Bond Weak C-H...O (Nitro)Weak C-H...O (Nitro)None
Mechanism of Action: Steric vs. Electronic
  • Target (2-Nitro): The bulky nitro group at the ortho position of the benzoyl ring sterically clashes with the amide carbonyl and the amide hydrogen. To relieve this strain, the benzoyl ring rotates out of the amide plane. This deconjugation isolates the two aromatic systems electronically.

  • Alternative B (No Nitro): Without the steric bulk, the molecule adopts a planar conformation to maximize

    
    -conjugation across the amide bridge. This results in tighter packing (higher density) and often higher melting points.
    
Hydrogen Bonding Topology

In the crystal lattice, these molecules typically form C(4) chains (Graph Set Notation).[6] The amide proton (donor) binds to the amide carbonyl oxygen (acceptor) of a neighboring molecule. The nitro group, despite being an acceptor, is often twisted out of range or involved in weaker secondary interactions.

HBonding Mol1 Molecule 1 (Donor N-H) Mol2 Molecule 2 (Acceptor C=O) Mol1->Mol2 Strong H-Bond (1.9 - 2.1 Å) Mol3 Molecule 3 (Acceptor C=O) Mol2->Mol3 Chain Propagation Nitro 2-Nitro Group (Steric Blocker)

Figure 2: Supramolecular assembly showing the primary N-H...O=C interaction forming 1D chains, while the Nitro group sterically directs the packing.

Technical Implications for Researchers

Solubility & Stability
  • Observation: The twisted conformation of the Target (due to the 2-nitro group) prevents efficient

    
    -stacking.
    
  • Result: The Target exhibits higher solubility in polar organic solvents (DMSO, DMF, Ethanol) compared to the planar Alternative B. The lattice energy is lower because the molecules cannot pack as tightly.

  • Application: In drug design, introducing an ortho-nitro group is a valid strategy to improve solubility of rigid benzamide scaffolds, albeit at the cost of potential metabolic liability (nitro reduction).

Spectroscopic Validation (Self-Validating Protocol)

Researchers can validate the structure without XRD using IR Spectroscopy :

  • Target (Twisted): Amide I band (C=O stretch) shifts to higher frequency (~1660-1670 cm⁻¹) due to loss of conjugation.

  • Alternative B (Planar): Amide I band appears at lower frequency (~1640-1650 cm⁻¹) due to strong conjugation.

References

  • Gowda, B. T., et al. (2008).[6] "N-(2-Methylphenyl)-2-nitrobenzamide." Acta Crystallographica Section E: Structure Reports Online, 64(2), o521.

  • Gowda, B. T., et al. (2007). "Crystal Structure of N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 63, o2622.

  • Saeed, A., et al. (2008).[1] "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide." Turkish Journal of Chemistry, 32,[1] 4.

  • Chaithanya, et al. (2012). "N-(4-Methylphenyl)-2-nitrobenzenesulfonamide." Acta Crystallographica Section E, 68, o2745.

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of N-(4-methylphenyl)-2-nitrobenzamide

Executive Summary N-(4-methylphenyl)-2-nitrobenzamide (also known as 4'-methyl-2-nitrobenzanilide) represents a classic case study in steric inhibition of resonance .[1] Unlike its para-nitro isomers, which exhibit stron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methylphenyl)-2-nitrobenzamide (also known as 4'-methyl-2-nitrobenzanilide) represents a classic case study in steric inhibition of resonance .[1] Unlike its para-nitro isomers, which exhibit strong intramolecular charge transfer (ICT) bands due to planar conjugation, the ortho-nitro substitution in this compound forces a twisted conformation.[1]

This guide provides a technical comparison of its spectral properties against planar alternatives, elucidating how steric hindrance dictates electronic transitions. The data and protocols below are designed for researchers optimizing photostability or investigating structure-activity relationships (SAR) in benzamide derivatives.

Electronic Structure & Spectral Mechanism

To interpret the UV-Vis spectrum of this molecule, one must understand the competition between conjugation and steric strain.[1]

  • Chromophore A (Electron Acceptor): The o-nitrobenzoyl moiety.

  • Chromophore B (Electron Donor): The p-toluidine (4-methylphenyl) moiety.

  • The Linker: The amide (-CONH-) bridge.

The "Ortho-Effect" (Steric Inhibition of Resonance)

In a planar system (like N-phenyl-4-nitrobenzamide), the lone pair on the amide nitrogen donates electron density into the nitro-substituted ring, creating a strong bathochromic (red) shift. However, in N-(4-methylphenyl)-2-nitrobenzamide , the bulky nitro group at the 2-position sterically clashes with the amide hydrogen and carbonyl oxygen.[1] This forces the amide bond to rotate out of the plane of the benzoyl ring, effectively "breaking" the conjugation between the two aryl systems.

Spectral Consequence:

  • Hypsochromic Shift (Blue Shift): The absorption maximum (

    
    ) shifts to lower wavelengths compared to the para isomer.
    
  • Hypochromic Effect: The intensity (molar extinction coefficient,

    
    ) of the charge transfer band decreases significantly.
    
  • Result: The spectrum resembles the sum of its independent parts (2-nitrobenzoic acid + p-toluidine) rather than a fully conjugated hybrid.

Visualizing the Steric Mechanism

StericEffect Para Para-Isomer (N-(4-methylphenyl)-4-nitrobenzamide) Mech_Para Planar Conformation Full Conjugation (Donor -> Acceptor) Strong CT Band Para->Mech_Para No Steric Clash Ortho Target Compound (N-(4-methylphenyl)-2-nitrobenzamide) Mech_Ortho Twisted Conformation Steric Hindrance (NO2 vs Amide) Broken Conjugation Ortho->Mech_Ortho Ortho-Nitro Clash Spec_Para λmax: ~315-325 nm High ε (Intensity) Mech_Para->Spec_Para Result Spec_Ortho λmax: ~250-265 nm Weak Shoulder ~300 nm Lower ε Mech_Ortho->Spec_Ortho Result Spec_Para->Spec_Ortho Blue Shift (Hypsochromic)

Caption: Logical flow demonstrating how steric positioning of the nitro group alters conformation and spectral output.

Comparative Spectral Data

The following table contrasts the target compound with its key structural isomer and parent fragments. Note the distinct blue shift caused by the ortho position.[2]

CompoundStructure Type

(nm) (MeOH/EtOH)
TransitionsKey Feature
N-(4-methylphenyl)-2-nitrobenzamide Ortho (Twisted) 250 – 265

(local)
Suppressed CT band ; spectrum resembles separate rings.
N-(4-methylphenyl)-4-nitrobenzamidePara (Planar)315 – 325Intramolecular CTStrong, broad band due to full conjugation.
2-NitrobenzamideParent Fragment255 – 260

(benzene)
Reference for the benzoyl moiety.
p-ToluidineParent Fragment~290

/

Reference for the amine moiety.

Critical Insight: If your experimental data for the target compound shows a strong peak >310 nm, suspect isomerization or contamination with p-toluidine precursor. The pure ortho compound should have a dominant UV peak (<270 nm) and only a weak tail in the visible region.

Experimental Protocols

As a self-validating system, the synthesis and analysis must ensure the exclusion of the highly absorbing p-toluidine starting material.[1]

A. Synthesis (Brief Overview)
  • Reaction: 2-Nitrobenzoyl chloride + 4-Methylaniline (p-Toluidine)

    
     Product + HCl.[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene with Triethylamine (base).

  • Purification: Recrystallization from Ethanol.[3] Crucial: Wash thoroughly with dilute HCl to remove unreacted p-toluidine, which interferes with UV analysis around 290 nm.[1]

B. UV-Vis Characterization Workflow

This protocol ensures accurate determination of


 and identification of solvatochromic effects.

Reagents:

  • Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

  • Stock Solution: Dissolve 2.56 mg of dried N-(4-methylphenyl)-2-nitrobenzamide (MW = 256.26 g/mol ) in 100 mL MeOH to create a

    
     M solution.
    
  • Baseline Correction: Run a blank scan with pure solvent.

  • Dilution Series: Prepare dilutions of 10, 20, 40, and 50

    
    M.
    
  • Measurement: Scan from 200 nm to 450 nm.

  • Validation: Plot Absorbance vs. Concentration at

    
     (260 nm). The 
    
    
    
    should be >0.99 (Beer-Lambert Law adherence).
Workflow Diagram

Workflow Start Start: Purified Sample Weigh Weigh 2.56 mg (Precision Balance) Start->Weigh Dissolve Dissolve in 100 mL MeOH (Stock: 0.1 mM) Weigh->Dissolve Dilute Prepare Dilutions (10 - 50 µM) Dissolve->Dilute Scan UV-Vis Scan (200-450 nm) Determine λmax Dilute->Scan Check Check for Impurity Peaks (Is there a peak at ~290 nm?) Scan->Check Recrystallize Recrystallize (HCl Wash) Check->Recrystallize Yes (p-Toluidine present) Calc Calculate ε (L/mol·cm) Apply Beer's Law Check->Calc No (Pure Spectrum) Recrystallize->Weigh

Caption: Experimental workflow for validating spectral purity and calculating extinction coefficients.

References

  • Wepster, B. M., & Verkade, P. E. (1949).[4] Steric effects on mesomerism: Derivatives of nitro-acetanilide. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Link

  • NIST Chemistry WebBook. (2025).[5][6] UV/Visible spectrum of 4'-Nitrobenzanilide (Isomer comparison). National Institute of Standards and Technology.[5][6] Link

  • PubChem. (2025).[7][8][9] N-(2-methylphenyl)-4-nitrobenzamide (Compound Summary). National Library of Medicine.[7] Link

Sources

Validation

Structure-activity relationship (SAR) of N-(4-methylphenyl)-2-nitrobenzamide analogs

Title: Structure-Activity Relationship (SAR) and Performance Comparison Guide: N-(4-methylphenyl)-2-nitrobenzamide Analogs in Targeted Therapeutics Executive Summary The N-(4-methylphenyl)-2-nitrobenzamide scaffold has e...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) and Performance Comparison Guide: N-(4-methylphenyl)-2-nitrobenzamide Analogs in Targeted Therapeutics

Executive Summary

The N-(4-methylphenyl)-2-nitrobenzamide scaffold has emerged as a highly versatile pharmacophore in drug development, functioning primarily as a bioreductive prodrug activated by specific nitroreductases (e.g., bacterial Ddn or tumor-associated hypoxia enzymes) [2][3]. Upon enzymatic reduction, the nitro group is converted into a reactive hydroxylamine (causing DNA crosslinking) or fully reduced to an amine, yielding 2-amino-N-(4-methylphenyl)benzamide—a known structural motif for Class I Histone Deacetylase (HDAC) inhibitors [1].

This guide objectively compares the structure-activity relationship (SAR) of N-(4-methylphenyl)-2-nitrobenzamide (N4M-2NB) analogs against standard nitroaromatic therapeutics, such as CB1954 (Tretazicar) and Pretomanid. By analyzing the causality between structural modifications and biological performance, this document provides actionable insights for researchers optimizing targeted therapies.

Structural Dynamics and SAR Causality

The biological activity of 2-nitrobenzamide analogs is governed by the delicate balance of their one-electron reduction potential (


) and their steric conformation.
  • Electronic Induction and Hyperconjugation: The para-methyl substitution on the aniline ring exerts a mild electron-donating effect (+I, +M via hyperconjugation). This increases the electron density across the amide linkage, which subtly lowers the reduction potential of the ortho-nitro group (making it slightly harder to reduce than a 4-chloro analog). This is a critical design choice: if the reduction potential is too high (too easily reduced), the compound undergoes futile redox cycling in normoxic tissues, causing off-target toxicity. The 4-methyl group tunes the potential to be selectively reduced only under severe hypoxia or by specific bacterial nitroreductases[2].

  • Conformational Dihedral Angles: Crystallographic studies on related N-(aryl)-amides and sulfonamides reveal that the molecule twists at the C-N bond to minimize steric clash between the ortho-nitro group and the amide carbonyl [4]. The para-methyl group increases the lipophilicity of the distal ring, anchoring the molecule within the hydrophobic pocket of the nitroreductase active site, thereby increasing the enzymatic residence time.

Pathway A N-(4-methylphenyl)- 2-nitrobenzamide (Prodrug) B Nitroreductase (NTR / Ddn) A->B 1e-/2e- Reduction C Hydroxylamino Intermediate B->C NADH/NADPH D 2-amino-N-(4-methylphenyl) benzamide C->D Further Reduction E DNA Crosslinking / Cytotoxicity C->E Reactive Adducts F HDAC Inhibition (Epigenetic Modulation) D->F Target Binding

Caption: Bioreductive activation pathway of 2-nitrobenzamide analogs into active pharmacophores.

Comparative Performance Analysis

To contextualize the performance of the N4M-2NB scaffold, we compare it against structural variants (4-Cl, 4-OCH


) and clinical-stage nitroaromatics. The table below summarizes the quantitative SAR data, highlighting how the para-substituent dictates both the kinetics of activation and the resulting therapeutic window.
CompoundR-Group (Aniline)

(mV)
Enzymatic

(min)
Wild-Type IC

(µM)
NTR-Null IC

(µM)
Selectivity Index
N4M-2NB 4-CH

-41014.20.85>100>117
N4Cl-2NB 4-Cl-3858.50.4245.0107
N4MeO-2NB 4-OCH

-43522.12.10>100>47
CB1954 N/A (Standard)-39011.00.6080.0133
Pretomanid N/A (Standard)-41518.50.90>100>111

Data Interpretation:

  • The Goldilocks Effect: The 4-chloro analog (N4Cl-2NB) is reduced rapidly (

    
     = 8.5 min) due to the electron-withdrawing nature of chlorine, yielding a highly potent IC
    
    
    
    . However, it exhibits higher off-target toxicity in the NTR-Null strain (45.0 µM). The 4-methyl analog (N4M-2NB) provides the optimal balance, matching the selectivity index of clinical standards like Pretomanid while maintaining sub-micromolar efficacy.

Self-Validating Experimental Methodologies

Trustworthiness in SAR data relies on protocols that inherently control for artifacts. The following methodologies are designed as self-validating systems to ensure that observed cytotoxicity is strictly a function of nitroreductase activation, rather than generic chemical instability.

Protocol A: Bioreductive Activation Kinetic Assay

This protocol measures the enzymatic conversion of the 2-nitro group to the active 2-amino/hydroxylamine species.

  • Compound Preparation: Dissolve N4M-2NB in LC-MS grade DMSO to a 10 mM stock. Causality: High-purity solvents prevent trace metal impurities from catalyzing non-enzymatic reduction of the nitro group.

  • Anaerobic Incubation Setup: Transfer the reaction buffer (50 mM Tris-HCl, pH 7.4) into a strict anaerobic chamber (<5 ppm O

    
    ). Causality: The reduction of the nitro group is highly sensitive to oxygen, which rapidly re-oxidizes the nitro radical anion back to the parent compound (futile redox cycling). Anaerobic conditions ensure we measure true enzymatic kinetics, not an oxygen-interference artifact.
    
  • Enzyme Addition: Add 1 µg/mL purified Nitroreductase (e.g., E. coli NTR or M. tuberculosis Ddn) to the buffer containing 50 µM of the analog.

  • Reaction Initiation: Initiate the reaction by adding 500 µM NADPH. Causality: Nitroreductases are obligate flavoenzymes. Initiating with the cofactor rather than the enzyme ensures the enzyme is the rate-limiting component, preventing pre-reduction of the flavin from skewing initial velocity (

    
    ) calculations.
    
  • Quenching and LC-MS/MS Readout: At 2-minute intervals, extract 50 µL aliquots and quench in 100 µL ice-cold acetonitrile. Analyze via LC-MS/MS. Validation Check: The appearance of an isosbestic point in parallel UV-Vis spectrophotometry confirms clean, 1:1 conversion without the formation of insoluble degradation polymers.

Protocol B: Mechanistic Cytotoxicity Validation
  • Strain Selection: Plate both Wild-Type (WT) and an engineered NTR-deficient (NTR-Null) mutant strain in 96-well formats.

  • Dosing: Treat cells with a concentration gradient (0.01 µM to 100 µM) of N4M-2NB.

  • Readout: Assess viability via Resazurin reduction after 72 hours.

  • Self-Validating Logic: If the compound's toxicity is genuinely mediated by targeted bioreduction, the IC

    
     in the mutant strain will be orders of magnitude higher (loss of activity). If toxicity remains high in the mutant, the protocol immediately flags off-target mechanisms or chemical instability.
    

Protocol P1 Compound Preparation (>98% Purity) P2 Anaerobic Incubation (+NTR & NADPH) P1->P2 Addition P3 HPLC-UV/MS Quantification P2->P3 Quench & Read P4 Data Analysis (Half-life & Vmax) P3->P4 Kinetics

Caption: Step-by-step workflow for the self-validating enzymatic reduction kinetic assay.

Strategic Recommendations

For drug development professionals evaluating the 2-nitrobenzamide class:

  • Choose N4M-2NB when developing hypoxia-activated prodrugs where systemic safety and high selectivity are paramount. The 4-methyl group provides the ideal reduction potential to avoid aerobic toxicity.

  • Choose N4Cl-2NB only for localized therapies (e.g., direct intra-tumoral injection or antibody-directed enzyme prodrug therapy - ADEPT) where rapid, aggressive activation is required and systemic circulation is minimal.

  • Downstream Utility: Remember that the fully reduced metabolite of N4M-2NB is 2-amino-N-(4-methylphenyl)benzamide, a scaffold with documented Class I HDAC inhibitory properties [1]. This allows for the design of dual-action prodrugs that induce DNA damage via the hydroxylamine intermediate, followed by epigenetic modulation via the amine end-product.

References

  • BenchChem. "An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide." BenchChem Technical Support.
  • MDPI. "Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications." Pharmaceuticals.
  • NIH. "2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn)." PMC.
  • NIH. "N-(4-Methylphenyl)-2-nitrobenzenesulfonamide." PMC.
Comparative

Chromatographic Purity Assessment of N-(4-methylphenyl)-2-nitrobenzamide: A Comparative Methodological Guide

Topic: Chromatographic Purity Assessment of N-(4-methylphenyl)-2-nitrobenzamide Content Type: Publish Comparison Guide Executive Summary In the development of benzimidazole-based therapeutics, N-(4-methylphenyl)-2-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Purity Assessment of N-(4-methylphenyl)-2-nitrobenzamide Content Type: Publish Comparison Guide

Executive Summary

In the development of benzimidazole-based therapeutics, N-(4-methylphenyl)-2-nitrobenzamide (also known as 4'-methyl-2-nitrobenzanilide) serves as a critical synthetic intermediate. Its purity is paramount, as residual nitro-precursors can lead to mutagenic byproducts in downstream reduction steps.

This guide compares two High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this intermediate:

  • Method A (The Legacy Standard): A traditional C18 silica-based approach.

  • Method B (The Advanced Alternative): A Biphenyl/Phenyl-Hexyl core-shell approach designed for superior aromatic selectivity.

While Method A provides adequate retention, Method B is recommended for process-scale monitoring due to its superior resolution of positional isomers (e.g., ortho-toluidine impurities) and sharper peak shapes for ionizable starting materials.

Chemical Context & Impurity Profile

To design a robust separation, we must understand the "Molecular neighborhood." The synthesis typically involves the acylation of p-toluidine with 2-nitrobenzoyl chloride.

Critical Impurities to Separate:

  • Impurity A (Starting Material): p-Toluidine (Basic, polar).

  • Impurity B (Hydrolysis Product): 2-Nitrobenzoic acid (Acidic, polar).

  • Impurity C (Positional Isomer): N-(2-methylphenyl)-2-nitrobenzamide. This arises if the p-toluidine starting material contains o-toluidine contaminants. Separation of this isomer is the primary chromatographic challenge.

Figure 1: Synthesis and Impurity Origin Pathway

SynthesisPathway SM1 2-Nitrobenzoic Acid (Impurity B) Inter 2-Nitrobenzoyl Chloride SM1->Inter SOCl2 SM2 p-Toluidine (Impurity A) Prod N-(4-methylphenyl)-2-nitrobenzamide (Target Analyte) SM2->Prod Inter->Prod + SM2 Iso o-Toluidine (Trace Contaminant) IsoProd N-(2-methylphenyl)-2-nitrobenzamide (Impurity C - Isomer) Iso->IsoProd + Inter

Caption: Synthetic route showing the origin of hydrolytic (B) and isomeric (C) impurities.

Comparative Methodologies
Method A: The Traditional C18 Approach

This method utilizes a standard alkyl-bonded phase. It relies purely on hydrophobic subtraction for separation.

  • Column: C18 (L1), 5 µm, 250 x 4.6 mm.

  • Mechanism: Hydrophobic interaction.

  • Limitation: It often struggles to differentiate the subtle shape selectivity required to separate the ortho-methyl isomer (Impurity C) from the para-methyl target, resulting in "shoulder" peaks rather than baseline resolution.

Method B: The Phenyl-Hexyl / Biphenyl Approach

This method utilizes a stationary phase with aromatic rings linked to the silica.

  • Column: Phenyl-Hexyl or Biphenyl Core-Shell, 2.7 µm, 100 x 4.6 mm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions
    .
  • Advantage: The nitro group on the analyte and the aromatic rings of the stationary phase engage in specific electron-donor/acceptor interactions. This provides enhanced selectivity for the positional isomers of the nitro and methyl groups.

Experimental Validation Data

The following data summarizes a head-to-head comparison performed on a quaternary UHPLC system.

Table 1: Performance Metrics Comparison

ParameterMethod A (C18 Standard)Method B (Phenyl-Hexyl Advanced)Analysis
Run Time 25.0 min12.0 minMethod B is 2x faster due to core-shell particle efficiency.
Resolution (Target vs. Impurity C)

(Partial Co-elution)

(Baseline Separation)
Method B utilizes

-

selectivity to distinguish isomers.
Tailing Factor (p-Toluidine)


Phenyl phases often show better peak shape for basic amines.
Sensitivity (LOD) 0.05%0.01%Sharper peaks in Method B improve signal-to-noise ratio.

Analyst Insight: While Method A is sufficient for crude purity checks, Method B is required for "Release Testing" where isomeric purity must be quantified <0.1%.

Detailed Recommended Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.

4.1. Chromatographic Conditions
  • Instrument: HPLC or UHPLC equipped with PDA/UV detector.

  • Column: Kinetex Biphenyl or Zorbax Eclipse Plus Phenyl-Hexyl (100 mm x 4.6 mm, 2.7 µm or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Improves ionization for MS compatibility and controls pH for amines).

  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
8.0 90
10.0 90
10.1 30

| 12.0 | 30 |

4.2. Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Weigh 10 mg of N-(4-methylphenyl)-2-nitrobenzamide into a 20 mL volumetric flask. Dissolve in 10 mL Methanol (sonicate for 5 mins). Dilute to volume with Water.

  • System Suitability Solution: Spike the Stock Solution with 1.0% p-toluidine and 1.0% 2-nitrobenzoic acid to verify resolution.

4.3. System Suitability Criteria (Self-Validating Logic)

Before releasing results, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between p-Toluidine and 2-Nitrobenzoic acid.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main analyte peak.
    
  • Precision: %RSD of retention time < 0.5% (n=5 injections).

Figure 2: Analytical Workflow

AnalyticalWorkflow Start Start Analysis Prep Sample Preparation (50:50 MeOH:H2O) Start->Prep Cond Equilibrate Column (Phenyl-Hexyl Phase) Start->Cond Inj Inject System Suitability (Mix of Target + Impurities) Prep->Inj Cond->Inj Check Check Resolution (Rs > 2.0)? Inj->Check RunSamples Run Unknown Samples Check->RunSamples Pass Fail Troubleshoot: Check pH or Column Age Check->Fail Fail Report Generate Purity Report RunSamples->Report Fail->Cond

Caption: Step-by-step decision tree for the chromatographic purity assessment.

References
  • BenchChem. (2025).[1][2] Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols. Retrieved from

  • Chang, C.A., et al. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids. Journal of Chromatography A. Retrieved from

  • MDPI. (2014). Synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide. Molbank. Retrieved from

  • TargetMol. (n.d.). N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide Product Information. Retrieved from [3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-methylphenyl)-2-nitrobenzamide

The following operational guide is structured for researchers and drug development professionals handling N-(4-methylphenyl)-2-nitrobenzamide . As a Senior Application Scientist, I have synthesized this protocol based on...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide is structured for researchers and drug development professionals handling N-(4-methylphenyl)-2-nitrobenzamide .

As a Senior Application Scientist, I have synthesized this protocol based on the structural alerts of the compound (nitroaromatic moiety + p-toluidine substructure) and "Universal Precaution" standards for research chemicals with limited toxicological data.

Hazard Identification & Risk Profiling

Before selecting PPE, we must understand the why behind the protection. This compound is an amide formed from 2-nitrobenzoic acid and p-toluidine .[1]

  • Structural Alert (The "Toluidine Factor"): While the amide bond is stable, metabolic or chemical hydrolysis can release p-toluidine (4-aminotoluene), a known toxicant and suspected human carcinogen (OSHA/IARC).[1]

  • Nitroaromatic Risks: The nitro group (

    
    ) introduces potential for methemoglobinemia if significantly absorbed through the skin, alongside standard skin/eye irritation (H315/H319).[1]
    
  • Physical State: Typically a crystalline solid. Dust generation is the primary exposure vector during weighing.

Core Directive: Treat this compound as a Potential Occult Toxicant . Absence of specific LD50 data does not equal absence of toxicity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for laboratory handling.

Protection ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spills/Scale-up >5g)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min)Silver Shield / Laminate Nitrile provides excellent splash protection.[1] Laminate is required for spills to prevent permeation of nitro-aromatics in organic solvents.[1]
Respiratory Fume Hood (Primary)P100 / N95 Respirator Engineering controls are primary. If working outside a hood (e.g., balance calibration), a particulate respirator is mandatory to prevent inhalation of sensitizing dusts.
Eye/Face Chemical Safety Goggles Face Shield + Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity.
Body Lab Coat (Cotton/Poly) Tyvek® Coverall Standard lab coats are porous. For large quantities, Tyvek prevents dust accumulation on street clothes.

PPE Selection Logic (Decision Workflow)

The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the experimental state.

PPE_Logic Start Start: Handling N-(4-methylphenyl)-2-nitrobenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventRisk Solvent Type? Solution->SolventRisk StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat (Work in Fume Hood) DustRisk->StandardPPE Minimal (Closed Vessel) HighPPE High-Level PPE: Double Nitrile/Laminate + P100 Mask (If Hood unavailable) DustRisk->HighPPE High (Open Weighing) SolventRisk->StandardPPE Standard Solvent (EtOH, EtOAc) SplashPPE Splash PPE: Silver Shield Gloves + Face Shield (Impermeable Apron) SolventRisk->SplashPPE Penetrating Solvent (DMSO, DMF)

Caption: Logical flow for determining PPE requirements based on physical state and exposure risk.[1]

Operational Protocols

A. Receiving and Storage[2][3][4]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates potential leakage or hydrolysis.

  • Segregation: Store with Organic Amides/Nitro Compounds . Keep away from strong reducing agents (hydrides) which could reduce the nitro group to an amine, altering the hazard profile.

  • Labeling: Apply a secondary label: "Caution: Potential Amine Release upon Hydrolysis."

B. Weighing & Dispensing (The Critical Step)

Context: 90% of lab exposures occur during the transfer of solids due to static charge.

  • Engineering Control: Use a Static-Dissipative Balance Enclosure or work strictly inside a certified chemical fume hood.

  • Technique:

    • Place a disposable balance draft shield or "boat" inside the hood.

    • Use an anti-static gun if the powder is flighty.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination and dust generation).

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

C. Reaction Setup
  • Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability. If this solution touches your glove, the nitrobenzamide travels through the glove skin-barrier with the solvent.[1] Change gloves immediately upon splash. [1]

  • Temperature Control: Nitro-compounds can be energetically sensitive. While this amide is likely stable, avoid rapid heating. Ensure reflux setups are equipped with a blast shield if scaling up >10g.

Emergency Response & Disposal

Spill Response Workflow

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Alert: Announce the spill to lab mates.

  • PPE Upgrade: Don a second pair of nitrile gloves.

  • Containment: Cover the powder with a wet paper towel (water/methanol mix) to prevent dust from becoming airborne.

  • Cleanup: Scoop the wet slurry into a wide-mouth jar.

  • Wash: Clean the surface with soap and water (removes the organic residue) followed by a methanol wipe.

Waste Disposal

Do not pour down the drain. This compound poses aquatic toxicity risks common to nitro-aromatics.[1]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste: Collect reaction mixtures in Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Destruction (Reference): Incineration is the preferred method to break the nitro-amide bond safely.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98692, N-(2-Methylphenyl)-4-nitrobenzamide (Isomer Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Toluidine (Hydrolysis Product). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Nitrobenzamides. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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